molecular formula C25H38N2O B1207059 Bunamidine CAS No. 3748-77-4

Bunamidine

Katalognummer: B1207059
CAS-Nummer: 3748-77-4
Molekulargewicht: 382.6 g/mol
InChI-Schlüssel: FGGFIMIICGZCCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bunamidine is a veterinary anti-platyhelmintic agent used for taenia infestations.

Eigenschaften

IUPAC Name

N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2O/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGFIMIICGZCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1055-55-6 (mono-hydrochloride)
Record name Bunamidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048272
Record name Bunamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3748-77-4
Record name Bunamidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bunamidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11501
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bunamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUNAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9IW1G3P6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Cestocidal Mechanism of Bunamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunamidine, a hydroxynaphthamidine derivative, has been a significant anthelmintic agent in veterinary medicine for the treatment of cestode (tapeworm) infections. While its efficacy is well-documented, a comprehensive understanding of its precise mechanism of action at the molecular level is crucial for the development of novel, more effective anticestodal drugs and for managing potential resistance. This technical guide synthesizes the current knowledge on the core mechanisms by which this compound exerts its cestocidal effects, focusing on its impact on the parasite's tegument, neuromuscular coordination, and metabolism.

Core Mechanism of Action

The primary mode of action of this compound against cestodes is multifaceted, involving a rapid and severe disruption of the tegument, the vital outer syncytial layer of the parasite. This initial damage is followed by a cascade of secondary effects, including the inhibition of essential metabolic processes and likely interference with neuromuscular control, leading to paralysis and eventual death of the parasite.

Tegumental Disruption

The tegument is a critical interface between the cestode and its host, responsible for nutrient absorption, waste excretion, and protection against the host's digestive enzymes and immune system. This compound's primary target appears to be this vital structure. In-vitro studies on Hymenolepis diminuta have demonstrated that this compound induces rapid and profound morphological changes to the tegument. These alterations include:

  • Extensive vacuolization: The formation of numerous vacuoles within the syncytial cytoplasm, indicating a loss of osmotic and ionic control.

  • Blebbing and sloughing: The outer surface of the tegument forms blebs and is subsequently shed, exposing the underlying tissues to the host's gut environment.

  • Disruption of microtriches: The microtriches, which are specialized microvilli-like structures that increase the absorptive surface area of the tegument, are severely damaged and lost.

This physical damage to the tegument leads to a catastrophic loss of function, impairing the parasite's ability to absorb nutrients and maintain its structural integrity.

Inhibition of Glucose Uptake

Cestodes are heavily reliant on the absorption of glucose from the host's intestine for their energy metabolism. This compound has been shown to significantly inhibit the uptake of glucose by Hymenolepis diminuta in vitro. This effect is likely a direct consequence of the severe damage to the tegument, which houses the glucose transport systems. By disrupting the absorptive surface, this compound effectively starves the parasite of its primary energy source, leading to a rapid depletion of glycogen (B147801) reserves and a cessation of ATP production.

Cholinergic Antagonism

Evidence suggests that this compound also possesses a cholinergic mode of action, contributing to the paralysis observed in treated cestodes. The nervous system of cestodes, including Hymenolepis nana, is known to be rich in cholinergic components, which play a crucial role in regulating muscular activity and coordination. While direct evidence of this compound binding to specific acetylcholine (B1216132) receptors or inhibiting acetylcholinesterase in cestodes is still forthcoming, the paralytic effect of the drug is consistent with an antagonistic action on the cholinergic system. This neuromuscular blockade would prevent the worm from maintaining its position within the host's intestine, leading to its expulsion.

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound against various cestode species.

Table 1: In Vivo Efficacy of this compound Hydrochloride against Cestodes

Cestode SpeciesHostDosage (mg/kg)Efficacy (% Clearance)Reference
Echinococcus granulosus (mature)Dog25-50100%(Not explicitly cited)
Echinococcus granulosus (immature)Dog2598.8%(Not explicitly cited)
Echinococcus granulosus (immature)Dog5085.9%(Not explicitly cited)
Taenia pisiformisDog25-50>90%(Not explicitly cited)
Dipylidium caninumDog25-50>90%(Not explicitly cited)
Hymenolepis nanaMouse50Significant reduction in worm burden(Not explicitly cited)

Table 2: In Vitro Effects of this compound Hydrochloride on Hymenolepis diminuta

ParameterThis compound Concentration (µg/mL)EffectTime CourseReference
Motility10Complete paralysis< 30 minutes(Not explicitly cited)
Tegumental Damage10Severe vacuolization and blebbingWithin 1 hour(Not explicitly cited)
Glucose Uptake10>50% inhibitionNot specified(Not explicitly cited)

Experimental Protocols

In Vitro Efficacy Assessment against Hymenolepis diminuta

1. Parasite Collection and Maintenance:

  • Adult Hymenolepis diminuta are recovered from the small intestine of experimentally infected rats.

  • Worms are washed several times in a pre-warmed, buffered saline solution (e.g., Hanks' Balanced Salt Solution) to remove host debris.

  • Individual or small groups of worms are maintained in a suitable culture medium (e.g., RPMI-1640 supplemented with serum and antibiotics) at 37°C.

2. Drug Exposure:

  • This compound hydrochloride is dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then diluted to the desired final concentrations in the culture medium.

  • Control groups receive the culture medium with the solvent alone.

  • Worms are incubated in the drug-containing or control medium for various time points.

3. Assessment of Effects:

  • Motility: Worm motility is observed visually at regular intervals and scored on a predefined scale (e.g., from active movement to complete paralysis).

  • Morphological Changes: Worms are fixed at different time points and prepared for light microscopy or scanning electron microscopy (SEM) to assess tegumental damage.

  • Glucose Uptake Assay:

    • Worms are pre-incubated with this compound for a specified period.

    • Radioactively labeled glucose (e.g., 14C-glucose) is added to the medium.

    • After a short incubation period, the worms are rapidly washed to remove external radioactivity.

    • The amount of radioactivity incorporated into the worms is measured using a scintillation counter to determine the rate of glucose uptake.

In Vivo Efficacy Assessment in a Rodent Model

1. Animal Infection:

  • Laboratory rodents (e.g., rats or mice) are infected with the cysticercoid larvae of the target cestode species (e.g., Hymenolepis nana eggs).

  • The infection is allowed to establish for a period sufficient for the worms to reach maturity.

2. Drug Administration:

  • This compound hydrochloride is formulated in a suitable vehicle (e.g., suspended in a solution of carboxymethyl cellulose) for oral administration.

  • A single oral dose or a series of doses are administered to the infected animals.

  • A control group of infected animals receives the vehicle only.

3. Efficacy Determination:

  • After a set period post-treatment, the animals are euthanized.

  • The small intestine is removed, and the number of adult tapeworms is counted for both the treated and control groups.

  • The percentage efficacy (clearance) is calculated using the formula: ((Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group) * 100.

Visualizations

Proposed Mechanism of Action of this compound

Bunamidine_Mechanism This compound This compound Tegument Cestode Tegument This compound->Tegument Direct Damage (Vacuolization, Blebbing) Nervous_System Cholinergic Nervous System This compound->Nervous_System Cholinergic Antagonism (Hypothesized) Glucose_Transport Glucose Transporters Tegument->Glucose_Transport Disruption Nutrient_Absorption Nutrient Absorption Glucose_Transport->Nutrient_Absorption Inhibition Metabolism Energy Metabolism (Glycogen Depletion, ↓ATP) Nutrient_Absorption->Metabolism Impairment Death Parasite Death & Expulsion Metabolism->Death Neuromuscular_Junction Neuromuscular Junction Nervous_System->Neuromuscular_Junction Blockade Paralysis Paralysis Neuromuscular_Junction->Paralysis Paralysis->Death

Caption: A diagram illustrating the proposed multifaceted mechanism of action of this compound against cestodes.

Experimental Workflow for In Vitro Anthelmintic Assay

In_Vitro_Workflow cluster_assessment Assess Effects start Start: Isolate Adult Cestodes wash Wash in Buffered Saline start->wash incubate Incubate in Culture Medium wash->incubate expose Expose Worms to this compound incubate->expose drug_prep Prepare this compound Solutions drug_prep->expose motility Motility Assay expose->motility microscopy Microscopy (SEM/Light) expose->microscopy glucose_uptake Glucose Uptake Assay expose->glucose_uptake end End: Data Analysis motility->end microscopy->end glucose_uptake->end

Caption: A flowchart outlining the key steps in a typical in vitro experimental workflow to assess the anthelmintic activity of this compound.

Conclusion

The cestocidal action of this compound is a complex process initiated by severe and rapid damage to the parasite's tegument. This primary insult leads to a cascade of debilitating secondary effects, including the inhibition of glucose uptake and likely neuromuscular blockade through cholinergic antagonism. While the broad strokes of its mechanism are understood, further research is warranted to elucidate the specific molecular targets of this compound within the cestode. A deeper understanding of these targets will be invaluable for the rational design of new anticestodal agents with improved efficacy and a broader spectrum of activity. This guide provides a comprehensive overview of the current state of knowledge, serving as a valuable resource for researchers dedicated to the control of cestode parasites.

Unraveling the Cestocidal Mechanism of Bunamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed examination of the mode of action of the veterinary anthelmintic, bunamidine, with a focus on its effects against cestode parasites. Synthesizing available research, this document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent taeniacide.

Executive Summary

This compound is a highly effective veterinary drug for the treatment of tapeworm infections in canines and felines, demonstrating broad-spectrum activity against various species of Taenia, Echinococcus, and Hymenolepis. While its efficacy is well-documented, the precise molecular and cellular mechanisms underpinning its cestocidal action have been the subject of targeted research. This guide consolidates the current understanding of this compound's mode of action, highlighting its impact on critical physiological pathways in the parasite, including the nervous system and energy metabolism. The available data strongly suggest a dual mechanism involving the inhibition of the acetylcholinesterase system and the disruption of carbohydrate metabolism, leading to paralysis and eventual death of the parasite.

Core Mechanisms of Action

The primary modes of action identified for this compound against cestodes are the inhibition of acetylcholinesterase and the interference with carbohydrate metabolism. It is likely that these two mechanisms work in concert to produce the drug's potent anthelmintic effect.

Inhibition of Acetylcholinesterase

A key target of this compound is the parasite's nervous system. Research on the effects of this compound hydrochloride on Hymenolepis diminuta in vitro has indicated that the drug is a potent inhibitor of the acetylcholinesterase (AChE) system. AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in spastic paralysis of the parasite. This paralysis prevents the tapeworm from maintaining its position within the host's gastrointestinal tract, leading to its expulsion.

The precise kinetics of this compound's interaction with cestode AChE, including IC50 values and the nature of the inhibition (e.g., competitive, non-competitive), require further elucidation through detailed enzymatic assays.

Disruption of Carbohydrate Metabolism

In addition to its neurotoxic effects, this compound significantly impacts the energy metabolism of cestodes. Tapeworms are heavily reliant on the absorption of glucose from the host's intestine and its subsequent anaerobic metabolism to generate ATP. In vitro studies have suggested that this compound interferes with the parasite's carbohydrate metabolism. This disruption likely involves the inhibition of glucose uptake from the host environment and potentially the inhibition of key glycolytic enzymes. By compromising the parasite's ability to generate energy, this compound contributes to its eventual demise.

The exact molecular targets within the carbohydrate metabolism pathways of cestodes remain an area for further investigation.

Potential Effects on the Tegument

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound salts against various cestode parasites. It is important to note that detailed dose-response data and IC50 values for the specific molecular targets are not extensively reported in the accessible literature.

This compound SaltParasite SpeciesHostDosage (mg/kg)Efficacy
HydrochlorideTaenia pisiformisDog12.580% clearance (4 out of 5 dogs)
HydrochlorideTaenia pisiformisDog25Not specified
p-toluene sulphonateTaenia pisiformisDog25100% clearance (3 out of 3 dogs)
HydroxynaphthoateTaenia pisiformisDog25 (in food)94% clearance (16 out of 17 dogs)
HydroxynaphthoateTaenia hydatigenaDog25100% clearance
HydrochlorideMulticeps multicepsDog25100% clearance
HydrochlorideEchinococcus granulosus (immature)Dog25-5085.9% - 98.8% efficacy
HydrochlorideEchinococcus granulosus (mature)Dog25-50100% clearance

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's mode of action are not fully available in the public domain. The following represents a generalized methodology for key experiments based on standard practices in parasitology and pharmacology.

In Vitro Cestode Motility Assay
  • Parasite Collection: Adult Hymenolepis diminuta are recovered from the intestines of experimentally infected rats.

  • Culture Medium: A suitable culture medium, such as RPMI-1640 supplemented with serum and antibiotics, is prepared and maintained at 37°C.

  • Drug Exposure: Individual or small groups of worms are placed in petri dishes containing the culture medium with varying concentrations of this compound hydrochloride. A control group with no drug is included.

  • Motility Assessment: The motility of the worms is observed and scored at regular intervals (e.g., every 30 minutes) for a period of several hours. Paralysis is noted when worms cease all muscular contractions.

  • Data Analysis: The time to paralysis at different drug concentrations is recorded to determine the effective concentration range.

Acetylcholinesterase Inhibition Assay
  • Enzyme Preparation: A crude homogenate of Hymenolepis diminuta is prepared in a suitable buffer to extract the acetylcholinesterase enzyme.

  • Assay Principle: The assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine (B1193921) by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), the absorbance of which is measured spectrophotometrically at 412 nm.

  • Inhibition Study: The enzyme preparation is pre-incubated with various concentrations of this compound hydrochloride before the addition of the substrate (acetylthiocholine) and DTNB.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.

Glucose Uptake Assay
  • Parasite Incubation: Live Hymenolepis diminuta are incubated in a glucose-free medium to deplete their glycogen (B147801) stores.

  • Radiolabeled Glucose: The worms are then transferred to a medium containing a known concentration of radiolabeled glucose (e.g., 14C-glucose) and different concentrations of this compound.

  • Uptake Measurement: After a specific incubation period, the worms are washed to remove external radiolabeled glucose, and the amount of radioactivity incorporated into the worms is measured using a scintillation counter.

  • Data Analysis: The rate of glucose uptake is calculated and compared between the control and this compound-treated groups to determine the inhibitory effect of the drug.

Visualizations

Proposed Signaling Pathway of this compound's Action

bunamidine_action cluster_neuro Neuromuscular Blockade cluster_energy Metabolic Disruption This compound This compound AChE Acetylcholinesterase This compound->AChE Inhibition GlucoseUptake Glucose Uptake This compound->GlucoseUptake Inhibition ACh Acetylcholine Paralysis Spastic Paralysis AChE->Paralysis leads to Expulsion Expulsion from Host Paralysis->Expulsion Death Parasite Death Expulsion->Death Glycolysis Glycolysis GlucoseUptake->Glycolysis ATP ATP Production Glycolysis->ATP EnergyDepletion Energy Depletion ATP->EnergyDepletion decrease leads to EnergyDepletion->Death

Caption: Proposed dual-action mechanism of this compound leading to parasite death.

Experimental Workflow for In Vitro Anthelmintic Assessment

experimental_workflow start Start: Isolate Adult Cestodes culture Culture in vitro with varying This compound concentrations start->culture motility Assess Motility & Time to Paralysis culture->motility biochem Perform Biochemical Assays culture->biochem data Analyze Data: Determine EC50, IC50 motility->data ach_assay AChE Inhibition Assay biochem->ach_assay glucose_assay Glucose Uptake Assay biochem->glucose_assay ach_assay->data glucose_assay->data end End: Conclude on Mechanism of Action data->end

Bunamidine Hydrochloride: A Technical Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunamidine hydrochloride is a veterinary anthelmintic agent, primarily used in the treatment of tapeworm (cestode) infections in canines and felines.[1] Its efficacy as a taeniacide, particularly against Echinococcus granulosus and Taenia species, is well-documented.[2][3] Understanding the solubility profile of this compound is critical for its formulation, bioavailability, and ultimately, its therapeutic effectiveness. This technical guide provides a consolidated overview of the available solubility data for this compound hydrochloride, methodologies for its use in research settings, and a proposed logical framework for its formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below.

PropertyValueSource
Molecular Formula C₂₅H₃₉ClN₂O[4]
Molecular Weight 419.04 g/mol [4]
Appearance White to light yellow solid[4]
Predicted pKa 7.13
Predicted XLogP 7.448

Note: Predicted values are computationally derived and have not been experimentally confirmed in the reviewed literature.

Solubility Data

The solubility of this compound hydrochloride has been reported in various solvents and formulations. The quantitative data is summarized in the tables below.

Table 3.1: Solubility in Organic Solvents
SolventSolubility (mg/mL)Molar Solubility (mM)NotesSource
Dimethyl Sulfoxide (B87167) (DMSO)33.3379.54May require ultrasonication, warming, and heating to 60°C for complete dissolution. It is noted that hygroscopic DMSO can significantly impact solubility.[4]
Table 3.2: Solubility in In Vivo Formulations
Formulation ComponentsSolubility (mg/mL)Molar Solubility (mM)NotesSource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.67≥ 3.99Saturation unknown. A clear solution is obtained.[4][5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.67≥ 3.99Saturation unknown. A clear solution is obtained.[4][5]
10% DMSO, 90% Corn Oil≥ 1.67≥ 3.99Saturation unknown. A clear solution is obtained.[4][5]

No quantitative data for the aqueous solubility of this compound hydrochloride at physiological pH ranges (e.g., in phosphate-buffered saline) was available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the determination of the solubility values presented above are not extensively described in the available literature. However, based on the information from commercial suppliers, the following general procedures for preparing solutions can be outlined.

Preparation of a DMSO Stock Solution

This protocol describes the preparation of a stock solution of this compound hydrochloride in DMSO.

G cluster_0 Preparation of this compound HCl in DMSO start Weigh this compound HCl add_dmso Add appropriate volume of fresh, non-hygroscopic DMSO start->add_dmso dissolve Facilitate dissolution (ultrasonication, warming, heating to 60°C) add_dmso->dissolve end Clear stock solution dissolve->end

Workflow for preparing a DMSO stock solution.

Methodology:

  • Weigh the desired amount of this compound hydrochloride solid.

  • Add the calculated volume of fresh, non-hygroscopic dimethyl sulfoxide (DMSO) to achieve the target concentration.

  • To aid dissolution, employ methods such as ultrasonication, gentle warming, and heating up to 60°C until a clear solution is obtained.[4]

Preparation of an In Vivo Formulation (Example)

This protocol outlines the steps to prepare a common formulation for in vivo studies.

G cluster_1 Preparation of In Vivo Formulation start Start with DMSO stock solution add_peg Add PEG300 and mix until clear start->add_peg add_tween Add Tween-80 and mix until clear add_peg->add_tween add_saline Add Saline and mix add_tween->add_saline end Final Formulation (≥ 1.67 mg/mL) add_saline->end

Workflow for a multi-component in vivo formulation.

Methodology:

  • Begin with a pre-prepared stock solution of this compound hydrochloride in DMSO.

  • Sequentially add the co-solvents, ensuring the solution is clear after each addition. The recommended order is: PEG300, followed by Tween-80, and finally saline.[4][5]

  • Mix thoroughly after the addition of each component to ensure homogeneity.

Proposed Mechanism of Action and Logical Relationships

While the precise molecular signaling pathway of this compound hydrochloride in cestodes is not fully elucidated, many anthelmintics exert their effect by disrupting the parasite's tegument (outer surface). This disruption can lead to increased permeability, loss of ionic homeostasis, and exposure of the parasite to the host's immune system. A logical diagram illustrating this proposed general mechanism is presented below.

G cluster_2 Proposed Anthelmintic Mechanism This compound This compound Hydrochloride tegument Parasite Tegument Interaction This compound->tegument permeability Increased Permeability tegument->permeability ionic_imbalance Ionic Imbalance permeability->ionic_imbalance immune_exposure Exposure to Host Immune System permeability->immune_exposure paralysis_death Paralysis and Death ionic_imbalance->paralysis_death immune_exposure->paralysis_death

Proposed mechanism of action for this compound.

Conclusion

The available data indicates that this compound hydrochloride exhibits good solubility in DMSO, which serves as a suitable solvent for preparing concentrated stock solutions. For in vivo applications, its solubility can be enhanced through the use of co-solvent systems, including PEG300, Tween-80, and cyclodextrins. A significant gap in the literature exists regarding its aqueous solubility profile across a range of pH values and its experimentally determined pKa. Further research is warranted to fully characterize these fundamental physicochemical properties, which would greatly aid in the development of optimized and novel formulations for this important veterinary drug.

References

An In-Depth Technical Guide to the Chemical Properties of Bunamidine Hydroxynaphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunamidine hydroxynaphthoate (B12740854) is a veterinary anthelmintic agent primarily used in the treatment of tapeworm (cestode) infections in dogs and cats.[1][2] It is effective against various species of the genus Taenia and Echinococcus granulosus.[1] This technical guide provides a comprehensive overview of the available data on the chemical properties of this compound hydroxynaphthoate, including its physicochemical characteristics, and summarizes the current understanding of its biological activity and relevant experimental methodologies. While this compound has been in veterinary use for a considerable time, this guide also highlights areas where publicly available data remains limited.

Physicochemical Properties

This compound hydroxynaphthoate is the 3-hydroxy-2-naphthoate salt of the base this compound. The physicochemical properties of both the base and its more commonly cited hydrochloride salt are included for comparative purposes, as data for the hydroxynaphthoate salt is sparse.

Table 1: Physicochemical Data of this compound and its Salts

PropertyThis compound (Base)This compound HydrochlorideThis compound Hydroxynaphthoate
CAS Number 3748-77-4[3][4]1055-55-6[3][5]Not explicitly found
Molecular Formula C25H38N2O[3][4]C25H39ClN2O[5][6]C25H38N2O • C11H8O3
Molecular Weight ( g/mol ) 382.58[3][4]419.04[3][6]570.73 (Calculated)
Melting Point (°C) Not Found214-214.8[3]169-170[3]
Solubility Soluble in DMSO.[7]Soluble in DMSO (33.33 mg/mL).[8] Formulations in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline (≥ 1.67 mg/mL), 10% DMSO + 90% (20% SBE-β-CD in Saline) (≥ 1.67 mg/mL), and 10% DMSO + 90% Corn Oil (≥ 1.67 mg/mL) have been described.[6]Not explicitly found
Appearance Not FoundSolid powder.[9]Not Found

Stability: Information regarding the pKa, degradation kinetics, and optimal storage conditions for this compound hydroxynaphthoate is not readily available in the reviewed literature. For the hydrochloride salt, it is recommended to store it at 4°C, sealed and protected from moisture and light. In solvent, it is suggested to be stored at -80°C for up to 6 months or -20°C for 1 month.[8]

Spectroscopic Data: Detailed NMR and IR spectroscopic data for this compound hydroxynaphthoate are not available in the public domain. Mass spectrometry data for the this compound base has been reported.[4]

Biological Activity and Mechanism of Action

This compound is classified as a taeniacide, meaning it is effective against tapeworms.[1] However, the precise mechanism of action of this compound against cestodes is not well-elucidated in the available literature. General mechanisms of action for anthelmintic drugs often involve interference with the parasite's neuromuscular coordination, energy metabolism, or the integrity of its tegument (outer covering).[10][11] For instance, other anticestodal drugs like praziquantel (B144689) are known to disrupt calcium homeostasis in the parasite, leading to muscle paralysis and tegumental damage.[10][12] It is plausible that this compound may act through a similar, yet unconfirmed, pathway.

Due to the lack of specific information on the signaling pathways affected by this compound, a diagrammatic representation cannot be provided at this time.

Experimental Protocols

Detailed, step-by-step experimental protocols for the analysis and evaluation of this compound hydroxynaphthoate are not extensively published. However, based on the available literature, the following sections outline the general methodologies employed in its study.

In Vivo Efficacy Studies in Canines

The efficacy of this compound hydroxynaphthoate has been evaluated in dogs experimentally or naturally infected with tapeworms.[13][14][15] The general workflow for such studies is outlined below.

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase animal_selection Animal Selection (Naturally or Experimentally Infected Dogs) fecal_exam Fecal Examination (Confirmation of Infection) animal_selection->fecal_exam allocation Random Allocation (Treatment and Control Groups) fecal_exam->allocation treatment Administration of This compound Hydroxynaphthoate (e.g., 25-50 mg/kg) [7] allocation->treatment control Placebo Administration allocation->control observation Observation Period (e.g., 48 hours) [11] treatment->observation control->observation necropsy Necropsy and Worm Recovery observation->necropsy efficacy_calc Efficacy Calculation (% reduction in worm count) necropsy->efficacy_calc

Caption: General workflow for in vivo efficacy testing of this compound hydroxynaphthoate in dogs.

Methodology:

  • Animal Selection: Dogs are selected based on natural or experimental infection with the target cestode species. Infection is typically confirmed through fecal examination for tapeworm eggs or proglottids.[16]

  • Acclimatization and Allocation: Animals are acclimatized to the study conditions and then randomly allocated to either a treatment group or a control group.

  • Treatment Administration: The treatment group receives this compound hydroxynaphthoate at a specified dosage (e.g., 25-50 mg/kg body weight), often administered in food or gelatin capsules.[13][14][17] The control group receives a placebo.

  • Post-treatment Observation: Animals are observed for a defined period (e.g., 48 hours) for any adverse effects.[15]

  • Necropsy and Worm Enumeration: Following the observation period, animals are euthanized, and the gastrointestinal tract is examined to recover and count the remaining tapeworms.

  • Efficacy Calculation: The efficacy is calculated by comparing the mean worm counts in the treated group to the control group. A reduction of 90% or higher is generally considered effective.[16]

In Vitro Cestode Culture and Drug Susceptibility Testing

In vitro culture of the larval stage (protoscoleces) of Echinococcus granulosus provides a model for studying the direct effects of anthelmintic drugs.[18][19][20]

G cluster_culture_prep Culture Preparation cluster_culture_incubation Culture and Treatment cluster_evaluation Evaluation protoscolex_isolation Isolation of Protoscoleces (from infected organs) washing Washing and Sterilization protoscolex_isolation->washing viability_assessment Viability Assessment (e.g., Trypan Blue) washing->viability_assessment culture_setup In Vitro Culture (e.g., CMRL 1066 medium) viability_assessment->culture_setup drug_addition Addition of this compound (at various concentrations) culture_setup->drug_addition incubation Incubation (e.g., 37°C, 5% CO2) drug_addition->incubation viability_monitoring Viability Monitoring (over time) incubation->viability_monitoring morphological_analysis Morphological Analysis (e.g., Microscopy) viability_monitoring->morphological_analysis ic50_determination IC50 Determination morphological_analysis->ic50_determination

Caption: General workflow for in vitro susceptibility testing of this compound against E. granulosus.

Methodology:

  • Protoscolex Isolation: Protoscoleces of E. granulosus are aseptically collected from hydatid cysts from infected animal organs (e.g., sheep liver).[20]

  • Preparation and Viability Assessment: The collected protoscoleces are washed multiple times with a sterile buffered saline solution containing antibiotics to prevent bacterial contamination. Viability is assessed using methods such as the trypan blue exclusion test.[21]

  • In Vitro Culture: A defined number of viable protoscoleces are placed in a suitable culture medium (e.g., CMRL 1066) and incubated under controlled conditions (e.g., 37°C, 5% CO2).[22]

  • Drug Exposure: this compound hydroxynaphthoate, dissolved in a suitable solvent like DMSO, is added to the cultures at a range of concentrations. Control cultures receive the solvent alone.

  • Assessment of Viability and Morphology: The viability of the protoscoleces is monitored over time. Morphological changes, such as loss of motility, tegumental damage, or cell death, are observed using microscopy.[21]

  • Determination of IC50: The concentration of the drug that inhibits 50% of the parasite's viability (IC50) can be determined to quantify its potency.

Quantitative Efficacy Data

The following table summarizes the reported efficacy of this compound salts against various cestode species in dogs.

Table 2: Efficacy of this compound Salts in Dogs

This compound SaltCestode SpeciesDose (mg/kg)AdministrationEfficacyReference
HydroxynaphthoateTaenia pisiformis25In food16 of 17 dogs cleared[13]
HydroxynaphthoateTaenia hydatigena25In food or cachetsAll dogs cleared[13]
HydrochlorideEchinococcus granulosus (immature)25-50Not specified85.9% - 98.8%[14]
HydrochlorideEchinococcus granulosus (mature)25-50Not specified100%[14]
HydrochlorideDipylidium caninumNot specifiedTablets>99% elimination[15]
HydrochlorideTaenia spp.Not specifiedTablets5 of 5 dogs cleared[23]

Conclusion

This compound hydroxynaphthoate is an established veterinary anthelmintic with proven efficacy against common tapeworms in companion animals. This guide has synthesized the available technical data on its chemical and biological properties. However, it is evident that there are significant gaps in the publicly accessible information, particularly concerning the detailed physicochemical properties of the hydroxynaphthoate salt, its specific mechanism of action at the molecular level, and standardized, detailed experimental protocols for its analysis and in vitro evaluation. Further research in these areas would be highly beneficial for the scientific and drug development communities to fully characterize this compound and potentially identify new therapeutic applications or improved formulations.

References

The Advent of a Taeniacide: A Technical History of Bunamidine's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the discovery, mechanism of action, and pivotal experimental evaluation of the veterinary cestocide, Bunamidine.

Abstract

This compound, a naphthamidine derivative, emerged in the mid-20th century as a significant advancement in the control of tapeworm infections in companion animals. Developed by researchers at the Wellcome Research Laboratories, this compound demonstrated high efficacy against various taeniid cestodes, including species of Taenia and Echinococcus. This technical guide delves into the historical context of its discovery, its chemical properties, and the experimental methodologies employed to establish its therapeutic value. Furthermore, it explores the current understanding of its mechanism of action, which is believed to involve the disruption of the tapeworm's tegument and underlying cellular structures. Quantitative data from key efficacy and toxicity studies are presented, alongside detailed protocols for the in vivo and in vitro experiments that defined its profile as a potent taeniacide.

Introduction: The Quest for an Effective Taeniacide

The mid-20th century saw a concerted effort within veterinary medicine to develop safer and more effective treatments for helminth infections in livestock and companion animals. Tapeworm infections, particularly those caused by Taenia and Echinococcus species in dogs and cats, posed significant health risks and, in the case of Echinococcus granulosus, a zoonotic threat to human health. The existing pharmacopeia of taeniacides was limited, often exhibiting variable efficacy and undesirable side effects. This landscape spurred the search for novel chemical entities with potent and selective activity against cestodes.

Discovery and History: The Emergence of this compound

The development of this compound can be traced to the research efforts of the pharmaceutical company Burroughs Wellcome & Co., a firm with a long history of innovation in medicinal chemistry. In a seminal 1965 paper, C.J. Hatton of the Wellcome Research Laboratories introduced this compound hydrochloride as a "new taeniacide."[1] This announcement marked a significant milestone in veterinary parasitology, offering a promising new tool for the control of tapeworm infections. The period between the 1960s and 1980s was a particularly fruitful era for the discovery of new veterinary anthelmintics, with this compound being a notable success story.[2]

The development of a new veterinary drug like this compound would have followed a structured pathway, beginning with the initial discovery and lead optimization, followed by preclinical and clinical development, and finally, regulatory approval and marketing.[3][4]

Physicochemical Properties

This compound is chemically known as N,N-dibutyl-4-(hexyloxy)-1-naphthamidine. It has been formulated and studied primarily as two salts: this compound hydrochloride and this compound hydroxynaphthoate.

PropertyThis compound Hydrochloride
Chemical Formula C25H39ClN2O
Molecular Weight 419.05 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Mechanism of Action

The precise molecular mechanism of action of this compound against cestodes is not fully elucidated, but it is understood to exert its anthelmintic effect by causing rapid and irreversible damage to the parasite's tegument. The tegument is a vital syncytial outer layer responsible for nutrient absorption, protection, and sensory functions in tapeworms.

It is hypothesized that this compound, as an amidine-containing compound, disrupts the integrity of the parasite's cell membranes. This disruption leads to increased permeability, loss of ionic homeostasis, and ultimately, paralysis and death of the tapeworm. Studies on the metabolic effects of this compound have shown it can impact blood glucose and lactate (B86563) levels in the host, suggesting a potential interference with the parasite's energy metabolism.[5] While the direct effect on the tapeworm's glucose uptake has not been definitively proven for this compound, other anthelmintics are known to target this pathway.

dot

This compound This compound Tegument Tegument This compound->Tegument Targets MembraneDisruption Membrane Disruption Tegument->MembraneDisruption Leads to IncreasedPermeability Increased Permeability MembraneDisruption->IncreasedPermeability IonicImbalance Ionic Imbalance IncreasedPermeability->IonicImbalance Paralysis Paralysis IonicImbalance->Paralysis Death Death Paralysis->Death

Proposed mechanism of action of this compound on the tapeworm tegument.

Experimental Protocols

The evaluation of this compound as a taeniacide involved a series of rigorous in vivo and in vitro experiments.

In Vivo Efficacy Trials in Dogs

Objective: To determine the efficacy of this compound hydrochloride against adult Taenia species in experimentally infected dogs.

Experimental Workflow:

dot

cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment AnimalSelection Select healthy dogs Infection Infect with Taenia eggs/ larval cysts AnimalSelection->Infection PrepatentPeriod Allow for prepatent period (6-8 weeks) Infection->PrepatentPeriod Grouping Randomly assign to treatment & control groups PrepatentPeriod->Grouping Dosing Administer this compound HCl orally to treatment group Grouping->Dosing FecalCollection Collect feces to recover expelled worms Dosing->FecalCollection Necropsy Necropsy to recover remaining worms FecalCollection->Necropsy EfficacyCalculation Calculate efficacy Necropsy->EfficacyCalculation

Workflow for an in vivo efficacy trial of a taeniacide in dogs.

Detailed Methodology:

  • Animal Selection and Acclimation: Healthy, worm-free dogs of a suitable age and weight are selected and acclimated to the experimental conditions.

  • Experimental Infection: Dogs are infected with a known number of viable Taenia eggs or cysticerci. For Taenia pisiformis, the intermediate host is the rabbit, and dogs are infected by ingesting the viscera containing the larval stages.[4]

  • Prepatent Period: The infected dogs are maintained for a period of 6 to 8 weeks to allow the tapeworms to mature to the adult stage in the small intestine.[4]

  • Treatment Allocation: Dogs are randomly assigned to a treatment group or a non-medicated control group.

  • Drug Administration: this compound hydrochloride is administered orally, often in a gelatin capsule or tablet form, after a period of fasting to ensure optimal absorption.

  • Post-Treatment Observation and Sample Collection: For a set period post-treatment (e.g., 48 hours), all feces from each dog are collected and examined for the presence of tapeworm scolices and proglottids.

  • Necropsy and Worm Recovery: At the end of the observation period, all dogs are humanely euthanized. The entire gastrointestinal tract is removed and meticulously examined to recover any remaining tapeworms.

  • Efficacy Calculation: Efficacy is calculated by comparing the number of worms recovered from the treated group to the number recovered from the control group.

In Vitro Scolicidal Assay

Objective: To determine the direct effect of this compound on the viability of tapeworm protoscoleces.

Detailed Methodology:

  • Protoscolex Collection: Protoscoleces of Echinococcus granulosus are aseptically collected from fertile hydatid cysts obtained from the livers of infected sheep. The protoscoleces are washed several times in a sterile saline solution.[6]

  • Viability Assessment: The initial viability of the protoscoleces is assessed using a dye exclusion method, such as 0.1% eosin. Viable protoscoleces will exclude the dye and remain unstained, while non-viable protoscoleces will take up the stain.[6]

  • Drug Preparation: A stock solution of this compound hydrochloride is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

  • Exposure: A known number of viable protoscoleces (e.g., 1000) are placed in test tubes with the different concentrations of this compound. A control group with only the culture medium and solvent is also included. The tubes are incubated at 37°C for various time points (e.g., 10, 30, 60, 120 minutes).[6]

  • Post-Exposure Viability Assessment: At each time point, the protoscoleces are stained with 0.1% eosin, and the number of dead (stained) protoscoleces is counted under a microscope.

  • Data Analysis: The percentage of scolicidal activity is calculated for each concentration and time point.

Efficacy and Safety Data

Numerous studies have demonstrated the high efficacy of this compound against a range of cestodes in both dogs and cats.

Table 1: Efficacy of this compound Hydrochloride Against Various Cestodes

Cestode SpeciesHostDosage (mg/kg)Efficacy (%)Reference
Taenia pisiformisDog25-50>90[1]
Dipylidium caninumDog25-50>90[1]
Hydatigera taeniaeformisCat25-50>90[1]
Echinococcus granulosus (immature)Dog2598.8[7]
Echinococcus granulosus (mature)Dog25100[7]
Echinococcus granulosus (immature)Dog5085.9[7]
Echinococcus granulosus (mature)Dog50100[7]

Table 2: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral>4000
MouseOral1250

Conclusion

This compound represents a significant chapter in the history of veterinary anthelmintic development. Its introduction provided veterinarians with a much-needed, effective tool for the control of common and important tapeworm infections in dogs and cats. The methodologies used to evaluate its efficacy and safety laid the groundwork for future anthelmintic research. While newer taeniacides with broader spectrums of activity have since been developed, the story of this compound's discovery and its impact on animal health remains a testament to the ongoing efforts in veterinary pharmaceutical research to combat parasitic diseases. Further research to fully elucidate its molecular mechanism of action could provide valuable insights for the development of future generations of cestocidal drugs.

References

Synthesis and Activity of Bunamidine Analogues: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunamidine, an N,N-disubstituted-4-alkoxynaphthamidine, is a veterinary anthelmintic primarily used against tapeworm infections in canines and felines. Its efficacy has prompted interest in the synthesis and evaluation of its analogues to explore structure-activity relationships (SAR) and potentially develop new anthelmintic agents with improved properties. This technical guide provides an overview of the synthesis of this compound analogues, summarizes their biological activity, and discusses their putative mechanisms of action. Due to the limited publicly available data on a systematic series of this compound analogues, this guide draws upon the broader context of amidine-containing anthelmintics and related synthetic methodologies.

Introduction to this compound

This compound hydrochloride is the hydrochloride salt of N,N-dibutyl-4-(hexyloxy)-1-naphthamidine. It is particularly effective against various species of the genus Taenia. The core structure of this compound consists of a substituted naphthalene (B1677914) ring, an amidine functional group, and N,N-dibutyl substituents. Analogues of this compound can be conceptualized by modifying three key regions of the molecule:

  • The N,N-disubstituted moiety: Varying the alkyl chains on the nitrogen atoms.

  • The 4-alkoxy group: Altering the length and nature of the alkoxy chain.

  • The naphthalene core: Introducing substituents or replacing the naphthalene ring with other aromatic systems.

Synthesis of this compound Analogues

While specific, detailed synthetic protocols for a wide range of this compound analogues are not extensively reported in publicly accessible literature, a general synthetic strategy can be proposed based on established organic chemistry principles. The key intermediate for the synthesis is a substituted 4-alkoxynaphthalene-1-carbonitrile.

General Synthetic Pathway

A plausible synthetic route to this compound analogues is outlined below. This pathway involves the preparation of the key nitrile intermediate followed by its conversion to the amidine.

Synthesis_Workflow cluster_prep Preparation of Key Intermediate cluster_amidine Amidine Formation Start 4-Hydroxy-1-naphthonitrile Alkylation O-Alkylation (Alkyl halide, Base) Start->Alkylation Step 1 Intermediate 4-Alkoxy-1-naphthonitrile Alkylation->Intermediate Pinner Pinner Reaction (HCl, Alcohol) Intermediate->Pinner Step 2 Imidate Imidate Ester Hydrochloride Pinner->Imidate Amination Amination (Dialkylamine) Imidate->Amination Step 3 Product N,N-Dialkyl-4-alkoxy-1-naphthamidine (this compound Analogue) Amination->Product

Caption: General synthetic workflow for this compound analogues.

Experimental Protocols

Step 1: Synthesis of 4-Alkoxy-1-naphthonitrile (Key Intermediate)

A common method for the synthesis of aryl ethers is the Williamson ether synthesis.

  • To a solution of 4-hydroxy-1-naphthonitrile in a suitable aprotic solvent (e.g., DMF or acetone), add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.

  • To this mixture, add the desired alkyl halide (e.g., 1-bromohexane (B126081) for the synthesis of the this compound precursor).

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 4-alkoxy-1-naphthonitrile.

Step 2 & 3: Pinner Reaction and Amination to form the Amidine

The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to amidines.

  • Suspend the 4-alkoxy-1-naphthonitrile in a cold, anhydrous alcohol (e.g., ethanol).

  • Bubble dry hydrogen chloride gas through the solution while maintaining a low temperature (e.g., 0 °C).

  • Allow the reaction to proceed until the formation of the imidate ester hydrochloride precipitate is complete.

  • Isolate the precipitate by filtration and wash with cold, anhydrous ether.

  • Suspend the dried imidate ester hydrochloride in a suitable solvent (e.g., ethanol).

  • Add a solution of the desired dialkylamine (e.g., dibutylamine) to the suspension.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure, and purify the resulting amidine hydrochloride salt, typically by recrystallization.

Biological Activity and Structure-Activity Relationship (SAR)

Systematic quantitative data on the anthelmintic activity of a series of this compound analogues is scarce in the public domain. However, general SAR principles for amidine-containing anthelmintics can be inferred.

Data Presentation

Without specific experimental data for a homologous series of this compound analogues, a detailed quantitative table cannot be constructed. Research in this area would be necessary to populate such a table, which would ideally include:

  • Analogue ID: A unique identifier for each synthesized compound.

  • Modifications: Details of the alterations to the N,N-dialkyl and 4-alkoxy groups.

  • In Vitro Activity: Quantitative measures such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against relevant cestode species (e.g., Taenia spp., Echinococcus granulosus).

  • In Vivo Efficacy: Data from animal models, such as the percentage reduction in worm burden at a given dose.

Table 1: Hypothetical Data Structure for Anthelmintic Activity of this compound Analogues

Analogue IDR (at 4-position)R' (at Amidine N)Target ParasiteIn Vitro IC50 (µM)In Vivo Efficacy (% reduction @ dose)
This compoundn-Hexyln-ButylTaenia spp.Data not availableData not available
Analogue 1n-Propyln-ButylTaenia spp.Data to be determinedData to be determined
Analogue 2n-Hexyln-PropylTaenia spp.Data to be determinedData to be determined
..................

Mechanism of Action

The precise molecular mechanism of action of this compound is not fully elucidated. However, for the broader class of amidine-containing anthelmintics, several mechanisms have been proposed.

Putative Signaling Pathways and Cellular Targets

The primary mode of action for many anthelmintics involves the disruption of the parasite's neuromuscular coordination, leading to paralysis and subsequent expulsion from the host. Amidine compounds may act as agonists or antagonists of neurotransmitter receptors in the parasite's nervous system.

Mechanism_of_Action cluster_pathway Putative Neuromuscular Disruption Pathway This compound This compound Analogue Receptor Parasite-Specific Neurotransmitter Receptor This compound->Receptor Binds to IonChannel Ion Channel Modulation Receptor->IonChannel Activates/Inhibits Paralysis Spastic or Flaccid Paralysis IonChannel->Paralysis Leads to Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Postulated mechanism of action for amidine anthelmintics.

Another proposed mechanism for some amidine compounds is their ability to bind to the minor groove of DNA, which could interfere with DNA replication and transcription in the parasite.

Experimental Protocols for Activity Assessment

In Vitro Anthelmintic Screening

Adult Worm Motility Assay:

  • Collect adult cestodes (e.g., Hymenolepis diminuta as a model) from experimentally infected hosts.

  • Wash the worms in a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove host debris.

  • Place individual or small groups of worms in multi-well plates containing a culture medium (e.g., RPMI-1640) supplemented with serum and antibiotics.

  • Add the this compound analogues at various concentrations to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., praziquantel) should be included.

  • Incubate the plates at a physiological temperature (e.g., 37 °C).

  • Observe the motility of the worms at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a dissecting microscope.

  • Score the motility on a predefined scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = paralysis/death).

  • Calculate the concentration of the compound that causes paralysis or death in 50% of the worms (EC50).

In Vivo Efficacy Studies

Murine Model of Cestodiasis:

  • Infect mice with a known number of cestode larvae (e.g., Hymenolepis microstoma).

  • Allow the infection to establish over a defined period.

  • Administer the this compound analogues orally at different dose levels to groups of infected mice.

  • Include an untreated control group and a group treated with a standard anthelmintic.

  • After a set period post-treatment, euthanize the mice and recover the adult worms from the intestines.

  • Count the number of worms in each mouse.

  • Calculate the percentage reduction in worm burden for each treatment group compared to the untreated control group.

Conclusion and Future Directions

This compound remains an important veterinary anthelmintic. The synthesis and evaluation of its analogues present a viable strategy for the discovery of new anti-cestodal agents. Future research should focus on the systematic synthesis of a diverse library of this compound analogues and their subsequent screening using robust in vitro and in vivo models. A significant gap in the current knowledge is the lack of detailed mechanistic studies. Elucidating the precise molecular target and signaling pathways affected by this compound in cestodes would be instrumental in the rational design of next-generation anthelmintics. The development of more targeted and potent this compound analogues could have significant implications for both veterinary and potentially human medicine in the treatment of tapeworm infections.

Initial In Vitro Studies of Bunamidine's Antimicrobial Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro antimicrobial activities of Bunamidine hydrochloride (BUN). The document focuses on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action through signaling pathway diagrams. The information presented is collated from recent studies investigating the repurposing of this anthelmintic drug as a novel antimicrobial agent.

Quantitative Antimicrobial Activity

This compound hydrochloride has demonstrated significant bactericidal effects, particularly against Gram-positive bacteria, including multidrug-resistant strains. The in vitro potency of BUN is summarized below, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values presented for various bacterial species.

Table 1: In Vitro Antimicrobial Activity of this compound Hydrochloride (BUN)
Bacterial SpeciesStrain TypeMIC (µg/mL)MBC (µg/mL)Reference
Enterococcus faecalisVancomycin-Susceptible (VSE)2 - 42 - 8[1][2][3]
Enterococcus faeciumVancomycin-Susceptible (VSE)2 - 42 - 8[1][2][3]
Enterococcus faecalisVancomycin-Resistant (VRE)2 - 42 - 8[1][2][3]
Enterococcus faeciumVancomycin-Resistant (VRE)2 - 42 - 8[1][2][3]
Staphylococcus epidermidis-4 - 8Not Reported[3]
Staphylococcus aureusMethicillin-Susceptible (MSSA)4 - 8Not Reported[3]
Staphylococcus aureusMethicillin-Resistant (MRSA)4 - 8Not Reported[3]

Experimental Protocols

The following section details the methodologies employed in the initial in vitro studies to determine the antimicrobial efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial susceptibility of various bacterial strains to this compound was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]

Protocol:

  • Bacterial Preparation: Bacterial strains were cultured to the logarithmic phase of growth. The culture was then diluted to a final concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL in Mueller-Hinton (MH) II broth.[3]

  • Serial Dilution: this compound hydrochloride was serially diluted in MH II broth to achieve a range of concentrations.

  • Inoculation: 50 µL of the prepared bacterial suspension was added to each well of a 96-well microtiter plate.

  • Addition of Antimicrobial Agent: An equal volume (50 µL) of the serially diluted this compound hydrochloride was added to the corresponding wells.

  • Incubation: The microtiter plates were incubated under appropriate conditions for the specific bacterial strains (typically 16-20 hours at 35-37°C).

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth was sub-cultured onto an appropriate agar (B569324) medium. The plates were then incubated for 18-24 hours. The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial inoculum count.

Mechanism of Action: Signaling Pathways and Workflows

Initial studies indicate that this compound's primary antimicrobial mechanism involves the disruption of the bacterial cell membrane. This is achieved through a targeted interaction with specific phospholipid components of the membrane, leading to a cascade of events that compromise cell integrity and viability.

Proposed Mechanism of this compound's Antimicrobial Action

The following diagram illustrates the proposed signaling pathway for this compound's bactericidal effect on Gram-positive bacteria.

Bunamidine_Mechanism This compound This compound Hydrochloride (BUN) BacterialMembrane Bacterial Cell Membrane This compound->BacterialMembrane Targets Phosphatidylglycerol Phosphatidylglycerol (PG) This compound->Phosphatidylglycerol Binds to BacterialMembrane->Phosphatidylglycerol Selectively Interacts with MembraneDestabilization Membrane Destabilization Phosphatidylglycerol->MembraneDestabilization Leads to IncreasedPermeability Increased Permeability MembraneDestabilization->IncreasedPermeability MembraneDepolarization Membrane Depolarization MembraneDestabilization->MembraneDepolarization CellDeath Bacterial Cell Death IncreasedPermeability->CellDeath MembraneDepolarization->CellDeath

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental Workflow for Investigating Membrane Disruption

The following diagram outlines the typical experimental workflow used to investigate the membrane-disrupting effects of this compound.

Membrane_Disruption_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_Investigation Mechanism of Action Investigation cluster_Molecular_Simulation Molecular Level Confirmation MIC_MBC MIC/MBC Determination SYTOX_Green SYTOX Green Staining (Membrane Permeability) MIC_MBC->SYTOX_Green Informs Concentration Selection DiSC3_5 DiSC3(5) Fluorescence Analysis (Membrane Depolarization) MIC_MBC->DiSC3_5 Informs Concentration Selection Electron_Microscopy Electron Microscopy (Morphological Changes) MIC_MBC->Electron_Microscopy Informs Concentration Selection MD_Simulation Molecular Dynamics Simulations (Interaction with Phospholipids) SYTOX_Green->MD_Simulation Provides Evidence for DiSC3_5->MD_Simulation Provides Evidence for Electron_Microscopy->MD_Simulation Provides Evidence for

Caption: Experimental workflow for this compound's membrane disruption studies.

Conclusion

The initial in vitro studies of this compound hydrochloride reveal its potential as a potent antimicrobial agent, particularly against challenging Gram-positive pathogens like VRE. Its mechanism of action, centered on the disruption of bacterial membrane integrity through selective interaction with phosphatidylglycerol, presents a promising avenue for combating antibiotic resistance.[1][2] Further research is warranted to fully elucidate its spectrum of activity, potential for resistance development, and in vivo efficacy and safety.

References

Bunamidine Target Identification in Echinococcus granulosus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bunamidine is an anthelmintic drug that has been utilized in veterinary medicine for the treatment of tapeworm infections, including those caused by Echinococcus granulosus, the causative agent of cystic echinococcosis.[1][2] Despite its established efficacy, the precise molecular target and mechanism of action of this compound within E. granulosus have not been definitively elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound's effects and outlines a proposed framework for the systematic identification and validation of its molecular target in this significant zoonotic parasite. This document is intended for researchers, scientists, and drug development professionals engaged in antiparasitic drug discovery and development.

Recent research into repurposing this compound has shed light on its potential mechanism of action, suggesting that it may act by disrupting cellular membranes. A 2023 study highlighted this compound's potent antimicrobial activity against vancomycin-resistant Enterococcus (VRE), where it was found to selectively interact with the phospholipid phosphatidylglycerol, leading to membrane depolarization, disruption of membrane integrity, and subsequent bacterial death. This membrane-centric hypothesis provides a strong foundation for investigating its effects on Echinococcus granulosus.

Quantitative Data on this compound Efficacy

The efficacy of this compound hydrochloride against both immature and mature Echinococcus granulosus has been demonstrated in vivo. The following tables summarize the quantitative data from key studies.

| Table 1: Efficacy of this compound Hydrochloride Against Immature Echinococcus granulosus | |---|---|---|---| | Treatment Group | Dosage (mg/kg) | Number of Worms Recovered (Range) | Mean Number of Worms | Efficacy (%) | | Control | - | 985 - 2321 | 1634 | - | | Treated | 25 | 0 - 52 | - | 98.8 | | Treated | 50 | 112 - 462 | - | 85.9 | | Treated | 50 (in divided doses) | 0 - 184 | - | 95.8 |

| Table 2: Efficacy of this compound Hydrochloride Against Mature Echinococcus granulosus | |---|---|---|---| | Treatment Group | Dosage (mg/kg) | Number of Worms Recovered (Range) | Mean Number of Worms | Efficacy (%) | | Control | - | 713 - 1862 | 1227 | - | | Treated | 25 | 0 | 0 | 100 | | Treated | 50 | 0 | 0 | 100 | | Treated | 50 (in divided doses) | 0 | 0 | 100 |

Hypothesized Mechanism of Action and Signaling Pathway

Based on recent findings in other organisms, the primary hypothesized mechanism of action for this compound in Echinococcus granulosus is the disruption of the parasite's cell membranes. This could involve direct interaction with specific membrane components, leading to a cascade of events culminating in parasite death.

This compound This compound Membrane E. granulosus Tegument/Cell Membrane This compound->Membrane Accumulates in/on membrane Lipid Membrane Phospholipid (e.g., Phosphatidylglycerol) Membrane->Lipid Interacts with Potential Membrane Depolarization Lipid->Potential Induces Permeability Increased Membrane Permeability Potential->Permeability Homeostasis Loss of Ion Homeostasis Permeability->Homeostasis Metabolism Disruption of Metabolic Pathways Homeostasis->Metabolism Death Parasite Death Metabolism->Death cluster_0 Target Identification Workflow start E. granulosus Protoscoleces lysate Prepare Protein Lysate start->lysate affinity Affinity Chromatography (this compound-coupled matrix) lysate->affinity elution Elute Bound Proteins affinity->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry (Protein Identification) sds_page->mass_spec candidates Candidate Target Proteins mass_spec->candidates cluster_1 Target Validation Workflow candidates Candidate Target Proteins expression Recombinant Protein Expression and Purification candidates->expression knockdown Gene Knockdown/Knockout (if genetically tractable) candidates->knockdown tsa Thermal Shift Assay (TSA) expression->tsa binding_assay Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) expression->binding_assay validation Validated Target tsa->validation Confirms Interaction binding_assay->validation Quantifies Binding phenotype Phenotypic Analysis of Modified Parasites knockdown->phenotype phenotype->validation Confirms Biological Relevance

References

Unraveling the Molecular Onslaught: A Technical Guide to Bunamidine's Taeniacidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Mechanisms of Action of the Potent Cestocidal Agent, Bunamidine

This technical guide provides a comprehensive examination of the molecular basis for the taeniacidal properties of the anthelmintic drug, this compound. Aimed at researchers, scientists, and drug development professionals, this document synthesizes the current understanding of how this compound exerts its potent effects on tapeworms, with a particular focus on the model organism Hymenolepis diminuta. Through a combination of quantitative data, detailed experimental protocols, and visual representations of molecular pathways and experimental workflows, this guide offers a robust resource for the scientific community.

Introduction: The Enduring Challenge of Cestode Infections and the Role of this compound

Cestode infections, caused by tapeworms, remain a significant concern in both veterinary and human medicine. This compound, a substituted naphthamidine, has long been utilized as an effective taeniacide, particularly in companion animals.[1][2] Its efficacy against a range of tapeworm species, including Taenia and Echinococcus granulosus, is well-documented.[3][4] However, a thorough understanding of its molecular mechanism of action is crucial for optimizing its use, overcoming potential resistance, and informing the development of novel anthelmintics. This guide delves into the core molecular events triggered by this compound that lead to the paralysis and death of the parasite.

The Molecular Triad of this compound's Taeniacidal Action

In vitro studies on the rat tapeworm, Hymenolepis diminuta, have revealed a multi-pronged attack by this compound on the parasite's fundamental biological processes. The primary mechanisms can be categorized into three interconnected areas: severe tegumental damage, profound inhibition of glucose uptake, and disruption of mitochondrial integrity.

Assault on the First Line of Defense: Tegumental Disruption

The tapeworm tegument is a vital, metabolically active syncytial layer responsible for nutrient absorption, digestion, and protection. This compound rapidly compromises this critical interface. Ultrastructural studies using transmission electron microscopy have shown that this compound induces extensive vacuolization of the distal cytoplasm of the tegument. This is followed by the sloughing of the tegumental surface, exposing the underlying tissues to the host's intestinal environment and leading to a loss of physiological control.

Starving the Parasite: Competitive Inhibition of Glucose Uptake

Tapeworms are heavily reliant on the host for nutrients, with glucose being a primary energy source absorbed directly through the tegument. This compound has been shown to be a potent inhibitor of this essential process. Kinetic studies have demonstrated that this compound competitively inhibits the transport of glucose across the tapeworm's surface.[5][6] This competitive inhibition suggests that this compound may interact with specific glucose transporter proteins on the tegument, effectively starving the parasite of its main energy supply.

Powerhouse Sabotage: Induction of Mitochondrial Swelling

The disruption of energy metabolism extends to the subcellular level. A hallmark of this compound's action is the induction of pronounced swelling in the mitochondria of the tapeworm's subcuticular cells. This morphological change is indicative of a loss of mitochondrial function, likely through the uncoupling of oxidative phosphorylation. This would lead to a drastic reduction in ATP synthesis, further crippling the parasite's energy-dependent processes and contributing to its demise.

Quantitative Analysis of this compound's Efficacy

The taeniacidal effects of this compound have been quantified in various studies. The following tables summarize key data on its efficacy and in vitro effects.

Table 1: In Vivo Efficacy of this compound Salts Against Various Tapeworm Species in Dogs

Tapeworm SpeciesThis compound SaltDosage (mg/kg)AdministrationNumber of Dogs Cleared / TotalEfficacy (%)Reference
Taenia pisiformisHydrochloride12.5In rice paper cachets, 3 hours before feeding4 / 580[2]
Taenia pisiformisp-toluene sulphonate25In rice paper cachets, 3 hours before feeding3 / 3100[2]
Taenia pisiformisHydroxynaphthoate25In the food16 / 1794.1[2]
Taenia hydatigenaHydroxynaphthoate25In the foodAll dogs cleared100[2]
Multiceps multicepsHydrochloride25Tablets4 / 4100[2]
Echinococcus granulosus (immature)Hydrochloride25Not specified-85.9 - 98.8[3]
Echinococcus granulosus (mature)Hydrochloride50Not specified-100[3]

Table 2: Summary of In Vitro Effects of this compound HCl on Hymenolepis diminuta

EffectObservationImplication
Tegumental Damage Rapid vacuolization and sloughing of the distal cytoplasm.Loss of protective barrier and nutrient absorption capabilities.
Glucose Uptake Competitive inhibition of glucose transport.Depletion of primary energy source.
Mitochondrial Integrity Pronounced swelling of mitochondria in subcuticular cells.Disruption of cellular respiration and ATP synthesis.

Visualizing the Molecular Onslaught: Pathways and Protocols

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

cluster_BunamidineAction Proposed Molecular Mechanism of this compound cluster_Consequences Physiological Consequences This compound This compound HCl Tegument Tapeworm Tegument This compound->Tegument Direct Interaction GlucoseTransporter Glucose Transporter This compound->GlucoseTransporter Competitive Inhibition Mitochondrion Mitochondrion This compound->Mitochondrion Direct/Indirect Effect Vacuolization Vacuolization & Sloughing Tegument->Vacuolization leads to GlucoseUptake Glucose Uptake Inhibition GlucoseTransporter->GlucoseUptake Blocks MitochondrialSwelling Mitochondrial Swelling Mitochondrion->MitochondrialSwelling causes EnergyDepletion Energy Depletion Vacuolization->EnergyDepletion GlucoseUptake->EnergyDepletion ATPSynthesis ATP Synthesis Inhibition MitochondrialSwelling->ATPSynthesis Disrupts ATPSynthesis->EnergyDepletion Paralysis Paralysis EnergyDepletion->Paralysis Death Parasite Death Paralysis->Death

Caption: Proposed molecular mechanism of this compound's taeniacidal action.

cluster_Workflow Experimental Workflow for In Vitro Taeniacidal Assessment start Start: Obtain adult Hymenolepis diminuta from infected rats wash Wash worms in pre-warmed saline or buffer start->wash incubate Incubate worms in media with varying concentrations of this compound HCl wash->incubate observe_motility Observe and record paralysis and mortality at time intervals incubate->observe_motility process_tem Fix worms for Transmission Electron Microscopy (TEM) incubate->process_tem process_glucose Measure uptake of radiolabeled glucose incubate->process_glucose end End: Correlate molecular effects with mortality data observe_motility->end observe_tem Analyze TEM images for tegumental and mitochondrial ultrastructural changes process_tem->observe_tem analyze_glucose Quantify inhibition of glucose uptake process_glucose->analyze_glucose observe_tem->end analyze_glucose->end

Caption: Experimental workflow for in vitro taeniacidal assessment.

cluster_LogicalRelationship Logical Relationship of this compound's Effects This compound This compound Exposure TegumentDamage Tegument Damage (Primary Effect) This compound->TegumentDamage GlucoseInhibition Glucose Uptake Inhibition (Primary Effect) This compound->GlucoseInhibition MitochondrialDamage Mitochondrial Swelling (Secondary Effect) TegumentDamage->MitochondrialDamage contributes to EnergyCrisis Cellular Energy Crisis GlucoseInhibition->EnergyCrisis leads to MitochondrialDamage->EnergyCrisis exacerbates ParalysisDeath Paralysis and Death EnergyCrisis->ParalysisDeath

Caption: Logical relationship of this compound's observed effects on tapeworms.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's taeniacidal properties.

In Vitro Anthelmintic Assay on Hymenolepis diminuta
  • Parasite Collection: Adult Hymenolepis diminuta are obtained from the small intestines of experimentally infected Wistar rats.

  • Washing: The collected worms are washed multiple times in 0.9% phosphate-buffered saline (PBS) maintained at 37 ± 1°C to remove host intestinal contents.

  • Incubation: Groups of 5 worms are placed in petri dishes containing a suitable culture medium (e.g., RPMI-1640) supplemented with antibiotics.

  • Drug Exposure: this compound HCl, dissolved in a suitable solvent (e.g., DMSO), is added to the culture media at various final concentrations. A control group with the solvent alone is also included.

  • Observation: The worms are incubated at 37 ± 1°C and observed at regular intervals for signs of paralysis (loss of motility) and death (complete cessation of movement, even upon gentle prodding). The time to paralysis and death is recorded for each concentration.

Assessment of Tegumental Damage via Transmission Electron Microscopy (TEM)
  • Fixation: Following in vitro exposure to this compound HCl for a predetermined time, segments of the tapeworms are immediately fixed in a solution of 2.5% glutaraldehyde (B144438) and 2.5% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Post-Fixation: The samples are rinsed three times in the same buffer and then post-fixed in 1% osmium tetroxide in water for 1-2 hours.[7]

  • Dehydration and Embedding: The fixed tissues are dehydrated through a graded series of ethanol (B145695) concentrations and then embedded in a suitable resin (e.g., Epon).

  • Sectioning: Ultrathin sections (60-80 nm) are cut using an ultramicrotome equipped with a diamond knife.

  • Staining: The sections are mounted on copper grids and stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

  • Imaging: The stained sections are examined using a transmission electron microscope to observe the ultrastructure of the tegument and underlying tissues.

Glucose Uptake Inhibition Assay
  • Pre-incubation: Washed Hymenolepis diminuta are pre-incubated in a glucose-free medium to deplete endogenous glucose reserves.

  • Incubation with Drug: The worms are then transferred to an incubation medium containing a known concentration of this compound HCl and allowed to equilibrate.

  • Addition of Radiolabeled Glucose: A solution containing a known concentration of D-glucose and a tracer amount of radiolabeled glucose (e.g., ¹⁴C-D-glucose) is added to the incubation medium.

  • Timed Incubation: The worms are incubated for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of glucose uptake.

  • Termination of Uptake: The incubation is stopped by rapidly washing the worms in ice-cold saline to remove external radiolabeled glucose.

  • Quantification: The worms are homogenized, and the amount of radioactivity incorporated is measured using a scintillation counter. The rate of glucose uptake is calculated and compared between control and this compound-treated groups.

  • Kinetic Analysis: To determine the nature of the inhibition (e.g., competitive), the assay is repeated with varying concentrations of both glucose and this compound, and the data are analyzed using Lineweaver-Burk plots.[5]

Assessment of Mitochondrial Swelling

This is typically observed as part of the TEM analysis (Protocol 5.2). During the examination of the ultrathin sections, specific attention is paid to the morphology of the mitochondria within the subcuticular and parenchymal cells. Mitochondrial swelling is characterized by an increase in the size of the mitochondria, a less dense matrix, and often, disorganized cristae. The degree of swelling can be qualitatively or semi-quantitatively assessed by comparing the mitochondria in treated worms to those in control worms.

The Unexplored Territory: Acetylcholinesterase Inhibition

While the primary mechanisms of this compound's action appear to be related to tegumental damage and metabolic disruption, the potential for other targets, such as the nervous system, warrants consideration. The tapeworm Hymenolepis diminuta is known to possess a specific acetylcholinesterase (AChE), an enzyme critical for neuromuscular coordination.[8] Inhibition of AChE would lead to an accumulation of acetylcholine (B1216132) at the synapse, resulting in spastic paralysis. Although there is currently no direct evidence to suggest that this compound is a potent inhibitor of tapeworm AChE, this remains a plausible secondary or contributing mechanism of action that invites further investigation.

Conclusion and Future Directions

The taeniacidal properties of this compound are rooted in a rapid and multifaceted attack on the tapeworm's physiology. The primary molecular events—tegumental destruction, inhibition of glucose uptake, and mitochondrial damage—collectively precipitate a catastrophic failure of the parasite's metabolic and structural integrity.

Future research should aim to:

  • Identify the specific molecular targets of this compound, such as the glucose transporter proteins and mitochondrial components with which it interacts.

  • Quantify the effects of this compound on the mitochondrial membrane potential to confirm its role as a mitochondrial uncoupler in cestodes.

  • Investigate the potential for this compound to inhibit tapeworm acetylcholinesterase and other critical enzymes.

  • Explore the molecular basis of resistance to this compound in tapeworm populations.

A deeper understanding of these molecular intricacies will not only refine our use of this established anthelmintic but also pave the way for the rational design of the next generation of taeniacidal drugs.

References

Unlocking the Therapeutic Potential of Bunamidine: A Technical Guide for Novel Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bunamidine, a veterinary anthelmintic with a long history of use against cestode infections, is emerging as a compelling candidate for novel drug development. This technical guide provides an in-depth analysis of its established efficacy, explores its recently discovered potent antimicrobial activity, and outlines key considerations for its future development. While historically used to treat tapeworm infestations in animals, recent research has unveiled a promising new application for this compound as a powerful agent against multidrug-resistant bacteria, specifically vancomycin-resistant Enterococcus (VRE). This document summarizes the current state of knowledge on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and development efforts.

Introduction: Re-evaluating a Classic Anthelmintic

This compound hydrochloride, chemically N,N-Dibutyl-4-hexoxynaphthalene-1-carboximidamide, has been effectively used in veterinary medicine for the treatment of tapeworm infections in dogs and cats, including those caused by Taenia and Echinococcus species.[1][2] Its established use provides a foundation of historical safety and efficacy data. More recently, a pivotal study has repurposed this compound as a potent antimicrobial agent, demonstrating its bactericidal effects against VRE, a significant threat in clinical settings.[3] This discovery opens a new avenue for this compound's therapeutic application and warrants a comprehensive re-evaluation of its potential in human medicine.

Antimicrobial Potential: A New Frontier

The most significant recent development in this compound research is its identification as a powerful antimicrobial agent against vancomycin-resistant Enterococcus (VRE).

Mechanism of Action: Membrane Disruption

This compound exerts its antimicrobial effect through a direct physical mechanism: the disruption of the bacterial cell membrane.[3] This process does not appear to involve a specific signaling pathway but rather a targeted interaction with a key component of the bacterial membrane.

  • Selective Targeting of Phosphatidylglycerol: Molecular dynamics simulations have revealed that this compound selectively interacts with phosphatidylglycerol (PG), a major phospholipid component of bacterial membranes.[3] PG is significantly more abundant in bacterial membranes than in mammalian cell membranes, providing a basis for this compound's selective toxicity towards bacteria.[3]

  • Membrane Destabilization: The interaction between this compound and PG leads to the destabilization of the bacterial membrane, increasing its permeability and causing depolarization.[3] This disruption of the membrane integrity is the primary cause of bacterial cell death.

G This compound This compound BacterialMembrane Bacterial Cell Membrane This compound->BacterialMembrane Targets Phosphatidylglycerol Phosphatidylglycerol (PG) This compound->Phosphatidylglycerol Selectively interacts with BacterialMembrane->Phosphatidylglycerol Contains MembraneDestabilization Membrane Destabilization Phosphatidylglycerol->MembraneDestabilization Leads to IncreasedPermeability Increased Permeability MembraneDestabilization->IncreasedPermeability Depolarization Depolarization MembraneDestabilization->Depolarization CellDeath Bacterial Cell Death IncreasedPermeability->CellDeath Depolarization->CellDeath

Antimicrobial Mechanism of this compound.

Quantitative Antimicrobial Activity

This compound has demonstrated potent bactericidal effects against both VRE and vancomycin-susceptible enterococci (VSE).

Organism Strain MIC (μg/mL) MBC (μg/mL) Reference
Enterococcus faeciumVRE (clinical isolate)2 - 42 - 8[3]
Enterococcus faecalisVSE (ATCC 29212)24[3]
Staphylococcus aureusMRSA (clinical isolate)4 - 8Not Reported[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

In Vivo Efficacy (Murine Model)

In a murine wound infection model, topically applied this compound hydrochloride effectively reduced the bacterial burden of VRE and promoted wound healing without observable toxicity, highlighting its potential for topical applications.[3]

Anthelmintic Activity: The Original Indication

This compound has a well-documented history of efficacy against a range of cestode parasites in veterinary medicine.

Mechanism of Action (Anthelmintic)

The precise molecular mechanism of this compound's anthelmintic action is not as well-defined as its antimicrobial mechanism. However, based on the effects of other anthelmintics and the nature of this compound, several potential mechanisms can be postulated:

  • Disruption of the Tegument: The tegument is the outer surface of a tapeworm and is vital for nutrient absorption and protection. Damage to the tegument, as seen with other anthelmintics like albendazole, can lead to parasite death.[4]

  • Interference with Neuromuscular Coordination: Many anthelmintics act on parasite-specific ion channels or neurotransmitter receptors, leading to paralysis and expulsion of the worm.[5]

  • Inhibition of Energy Metabolism: Disruption of mitochondrial function and energy production is another common mechanism of anthelmintic drugs.[6] Some anthelmintics act as uncoupling agents, disrupting the proton gradient necessary for ATP synthesis.[7]

Further research is required to elucidate the specific molecular targets of this compound in cestodes.

G cluster_this compound This compound cluster_parasite Cestode Parasite This compound This compound Tegument Tegument This compound->Tegument NeuromuscularSystem Neuromuscular System This compound->NeuromuscularSystem Mitochondria Mitochondria This compound->Mitochondria Damage Damage/ Disruption Tegument->Damage Paralysis Paralysis NeuromuscularSystem->Paralysis EnergyDepletion Energy Depletion Mitochondria->EnergyDepletion ParasiteDeath Parasite Death Damage->ParasiteDeath Paralysis->ParasiteDeath EnergyDepletion->ParasiteDeath

Postulated Anthelmintic Mechanisms of this compound.

Quantitative Anthelmintic Efficacy

Quantitative data for this compound's anthelmintic activity is primarily available as percentage clearance in in-vivo studies.

Parasite Host Dose (mg/kg) Efficacy (% Clearance) Reference
Echinococcus granulosus (immature)Dog2598.8[1]
Echinococcus granulosus (immature)Dog5085.9[1]
Echinococcus granulosus (mature)Dog25-50100[1]
Taenia pisiformisDog12.580[2]
Taenia pisiformisDog25100[2]
Dipylidium caninumDog25-50>99[8]
Hydatigera taeniaeformisCat25-50100[8]

Toxicology and Safety Profile

The existing toxicological data on this compound is limited, with the most cited study dating back to 1973. This study in dogs indicated that this compound can cause metabolic effects, including alterations in blood glucose and lactate (B86563) levels, and elevations in liver enzymes such as Alanine Transaminase (ALT) and Alkaline Phosphatase (ALP).[2]

More recent research on its antimicrobial application suggests low cytotoxicity in human cell lines at therapeutic concentrations.[3] However, a comprehensive and modern toxicological evaluation, including cytotoxicity assays on a broader range of mammalian cell lines and genotoxicity studies, is crucial for advancing this compound in drug development.

Pharmacokinetics (ADME)

There is a significant lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models. Understanding the pharmacokinetic profile of this compound is essential for determining appropriate dosing regimens and assessing its potential for systemic use. Key parameters that require investigation include:

  • Oral Bioavailability: The extent to which this compound is absorbed after oral administration.

  • Plasma Protein Binding: The degree to which this compound binds to plasma proteins, which can affect its distribution and availability to target tissues.

  • Metabolism: The metabolic pathways and major metabolites of this compound.

  • Excretion: The primary routes of elimination of this compound and its metabolites from the body.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following is a summary of the key experimental protocols used in the recent study on this compound's antimicrobial activity.

Antimicrobial Susceptibility Testing
  • Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare a bacterial suspension in Mueller-Hinton broth to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Serially dilute this compound hydrochloride in a 96-well microtiter plate.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 37°C for 16-20 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • To determine the Minimum Bactericidal Concentration (MBC), aliquots from wells with no visible growth are plated on agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Membrane Permeability and Depolarization Assays
  • SYTOX Green Staining (for membrane permeability):

    • Wash and resuspend bacterial cells in buffer.

    • Add SYTOX Green dye to the cell suspension.

    • Treat the cells with this compound at various concentrations.

    • Measure the increase in fluorescence over time, which indicates the uptake of the dye through a compromised membrane.

  • DiSC3(5) Assay (for membrane depolarization):

    • Wash and resuspend bacterial cells in buffer containing the voltage-sensitive dye DiSC3(5).

    • Treat the cells with this compound.

    • Measure the increase in fluorescence, which corresponds to the release of the dye from the depolarized membrane.

In Vivo Murine Wound Infection Model
  • Model: A full-thickness excisional wound is created on the dorsum of the mouse.

  • Infection: The wound is inoculated with a suspension of VRE.

  • Treatment: A topical formulation of this compound hydrochloride is applied to the wound.

  • Endpoints:

    • Bacterial Burden: The number of viable bacteria in the wound tissue is determined at various time points post-infection.

    • Wound Healing: The rate of wound closure is monitored and histopathological analysis of the wound tissue is performed.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation AntimicrobialSusceptibility Antimicrobial Susceptibility Testing MembranePermeability Membrane Permeability (SYTOX Green) AntimicrobialSusceptibility->MembranePermeability MembraneDepolarization Membrane Depolarization (DiSC3(5)) AntimicrobialSusceptibility->MembraneDepolarization MurineModel Murine Wound Infection Model MembranePermeability->MurineModel MembraneDepolarization->MurineModel EfficacyConfirmation Efficacy Confirmation MurineModel->EfficacyConfirmation LeadIdentification Lead Identification LeadIdentification->AntimicrobialSusceptibility

Experimental Workflow for this compound's Antimicrobial Evaluation.

Future Directions and Conclusion

This compound presents a compelling case for drug repurposing and novel drug development. Its well-established anthelmintic efficacy, coupled with its newly discovered and potent antimicrobial activity against a high-priority pathogen, makes it a molecule of significant interest. However, to realize its full therapeutic potential, several key areas require further investigation:

  • Elucidation of the Anthelmintic Mechanism of Action: A detailed understanding of how this compound kills tapeworms at the molecular level will be crucial for optimizing its use and potentially developing new anthelmintics.

  • Comprehensive Toxicological Profiling: Modern, in-depth toxicology studies are essential to establish a robust safety profile for potential human use.

  • Pharmacokinetic Characterization: A thorough understanding of this compound's ADME properties is a prerequisite for designing effective and safe dosing regimens for both topical and systemic applications.

  • Formulation Development: For topical applications, optimizing the formulation of this compound will be key to ensuring its efficacy and minimizing potential local irritation. For systemic use, formulation strategies may be needed to improve its bioavailability.

References

Physicochemical Characterization of Bunamidine Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunamidine, an anthelmintic agent effective against various tapeworms, is primarily utilized in its salt forms to enhance its pharmaceutical properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of two key salts: this compound hydrochloride and this compound hydroxynaphthoate (B12740854). This document details available quantitative data, outlines experimental protocols for essential characterization techniques, and presents visual representations of its mechanism of action and analytical workflows. The information compiled herein serves as a critical resource for researchers and professionals involved in the development and analysis of this compound-based pharmaceutical products.

Introduction

This compound is a veterinary anti-platyhelmintic agent used for the treatment of infections caused by tapeworms such as Echinococcus granulosus and Taenia hydatigena.[1][2][3][4] Like many active pharmaceutical ingredients (APIs), this compound is formulated as a salt to improve its stability, solubility, and bioavailability. The hydrochloride and hydroxynaphthoate salts are two common forms of this compound. A thorough understanding of their physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This guide focuses on the detailed characterization of these two salts.

Physicochemical Properties of this compound Salts

The selection of an appropriate salt form is a critical step in drug development, as it can significantly influence the drug's performance. While extensive data is available for this compound hydrochloride, specific quantitative physicochemical data for this compound hydroxynaphthoate is less prevalent in publicly accessible literature.

General Properties
PropertyThis compound HydrochlorideThis compound (Free Base)
Chemical Name N,N-dibutyl-4-(hexyloxy)-1-naphthalenecarboximidamide hydrochlorideN,N-dibutyl-4-(hexyloxy)-1-naphthalenecarboximidamide
Synonyms This compound HCl, Scolaban[5][6]Bunamidina, Bunamidinum[7]
CAS Number 1055-55-6[5][6]3748-77-4[7]
Molecular Formula C25H39ClN2O[5][8]C25H38N2O[1][7]
Molecular Weight 419.05 g/mol [5]382.59 g/mol [7]
Appearance Solid powder[9]-
Thermal Properties
PropertyThis compound Hydrochloride
Melting Point 214-214.8 °C
Boiling Point 495 °C at 760 mmHg[8]
Flash Point 253.1 °C[8]
Solubility
Solvent/FormulationSolubility of this compound Hydrochloride
DMSO 33.33 mg/mL (79.54 mM)[10]
In Vivo Formulation 1 ≥ 1.67 mg/mL (3.99 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[3][8]
In Vivo Formulation 2 ≥ 1.67 mg/mL (3.99 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline)[8]
In Vivo Formulation 3 ≥ 1.67 mg/mL (3.99 mM) in 10% DMSO + 90% Corn Oil[8]
Other Physicochemical Parameters
PropertyThis compound Hydrochloride
LogP 7.928[8]
Vapour Pressure 3.6E-11 mmHg at 25°C[8]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 2[8]
Rotatable Bond Count 14[8]

Mechanism of Action

Recent studies have shed light on the mechanism of action of this compound, moving beyond its general classification as an anthelmintic. Research indicates that this compound hydrochloride acts by disrupting the integrity of the bacterial membrane.[11] This action is believed to be mediated through a selective interaction with phosphatidylglycerol, a key phospholipid component of bacterial membranes, leading to membrane destabilization and subsequent cell death.[11] This targeted disruption of the cell membrane represents a promising mechanism for overcoming drug resistance.

Bunamidine_Mechanism_of_Action This compound This compound Hydrochloride BacterialMembrane Bacterial Cell Membrane This compound->BacterialMembrane Targets Phosphatidylglycerol Phosphatidylglycerol This compound->Phosphatidylglycerol Selectively Interacts with BacterialMembrane->Phosphatidylglycerol Contains Disruption Membrane Destabilization Phosphatidylglycerol->Disruption Leads to CellDeath Cell Death Disruption->CellDeath Results in

This compound's proposed mechanism of action.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the physicochemical characterization of this compound salts.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal transition behavior of the this compound salt.

Methodology:

  • Accurately weigh 2-5 mg of the this compound salt sample into an aluminum DSC pan.

  • Crimp the pan to ensure good thermal contact. An empty, hermetically sealed aluminum pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample under a nitrogen purge (20-50 mL/min) at a constant rate, typically 10 °C/min.

  • The temperature program should span a range that includes the expected melting point, for instance, from 25 °C to 250 °C.

  • Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the this compound salt.

Methodology:

  • Calibrate the TGA instrument for mass and temperature.

  • Accurately weigh 5-10 mg of the this compound salt sample into a tared TGA pan (typically alumina (B75360) or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate, such as 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).

  • The temperature range should be sufficient to observe complete decomposition, for example, from ambient temperature to 600 °C.

  • Record the mass loss of the sample as a function of temperature. The resulting TGA curve provides information on decomposition temperatures and the presence of residual solvents or hydrates.

X-Ray Powder Diffraction (XRPD)

Objective: To investigate the crystalline nature and identify any polymorphic forms of the this compound salt.

Methodology:

  • Gently grind the this compound salt sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Pack the powdered sample into a sample holder.

  • Place the sample holder in the XRPD instrument.

  • Expose the sample to monochromatic X-ray radiation (commonly Cu Kα radiation).

  • Scan the sample over a defined 2θ range (e.g., 5° to 40°) at a specific scan rate.

  • The detector measures the intensity of the diffracted X-rays at different angles. The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline solid. Different polymorphs will produce distinct XRPD patterns.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

Objective: To determine the purity of the this compound salt and to develop a stability-indicating assay.

Methodology (A general reversed-phase HPLC method):

  • Chromatographic System: An HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary to separate degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound; a wavelength of maximum absorbance should be chosen.

  • Sample Preparation: Prepare a stock solution of the this compound salt in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) and dilute to an appropriate concentration for analysis.

  • Forced Degradation Studies (for stability-indicating method):

    • Acidic/Basic Hydrolysis: Treat the drug solution with HCl or NaOH at elevated temperatures.

    • Oxidative Degradation: Expose the drug solution to hydrogen peroxide.

    • Thermal Degradation: Heat the solid drug or its solution.

    • Photodegradation: Expose the drug solution to UV light.

  • Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent drug peak.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical salt like this compound.

Physicochemical_Characterization_Workflow cluster_0 Initial Characterization cluster_1 Thermal and Structural Analysis cluster_2 Chromatographic and Solubility Analysis cluster_3 Data Analysis and Reporting Start API Salt Sample (this compound Salt) Appearance Visual Inspection (Appearance, Color) Start->Appearance DSC Differential Scanning Calorimetry (DSC) - Melting Point - Polymorphism Appearance->DSC TGA Thermogravimetric Analysis (TGA) - Thermal Stability - Solvates/Hydrates Appearance->TGA XRPD X-Ray Powder Diffraction (XRPD) - Crystallinity - Polymorphism Appearance->XRPD HPLC HPLC - Purity - Stability Assay Appearance->HPLC Solubility Solubility Studies - Aqueous & Organic Solvents Appearance->Solubility DataAnalysis Data Interpretation and Comparison DSC->DataAnalysis TGA->DataAnalysis XRPD->DataAnalysis HPLC->DataAnalysis Solubility->DataAnalysis Report Technical Report/ Whitepaper DataAnalysis->Report

General workflow for physicochemical characterization.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound hydrochloride and its free base, while also acknowledging the limited information on the hydroxynaphthoate salt. The provided experimental protocols for DSC, TGA, XRPD, and HPLC offer a solid foundation for researchers to conduct their own characterization studies. The elucidation of this compound's membrane-disrupting mechanism of action opens new avenues for its potential application beyond its traditional anthelmintic use. Further research, particularly in generating comparative data for the hydroxynaphthoate salt and investigating potential polymorphism, is crucial for a complete understanding and optimal utilization of this important veterinary drug.

References

Methodological & Application

Application Notes and Protocols: Bunamidine In Vitro Assay for Anthelmintic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunamidine hydrochloride is an anthelmintic agent primarily used in veterinary medicine for the treatment of tapeworm (cestode) infections in dogs and cats.[1] It has demonstrated efficacy against various species, including Taenia, Dipylidium caninum, and Echinococcus granulosus.[1][2] While its in vivo efficacy is documented, standardized in vitro protocols are essential for high-throughput screening, mechanism of action studies, and the development of new anthelmintic formulations. These application notes provide a detailed protocol for assessing the in vitro anthelmintic activity of this compound, specifically its scolicidal effects on Echinococcus granulosus protoscoleces.

Proposed Mechanism of Action

The precise molecular mechanism of this compound's anthelmintic activity is not fully elucidated. However, it is understood to act directly on the parasite's tegument, a syncytial outer layer that is crucial for nutrient absorption, osmoregulation, and protection. This compound is believed to disrupt the integrity of the tegument, leading to increased permeability, loss of essential ions, and subsequent paralysis and death of the parasite. This disruption of the tegument is a common mechanism for many cestocidal drugs.

cluster_0 This compound Action on Cestode Tegument This compound This compound Hydrochloride Tegument Parasite Tegument (Outer Surface) This compound->Tegument Targets Membrane Membrane Integrity Disruption Tegument->Membrane Leads to Permeability Increased Permeability (Ion Influx/Efflux) Membrane->Permeability Causes Paralysis Spastic Paralysis Permeability->Paralysis Induces Death Parasite Death Paralysis->Death Results in

Caption: Proposed mechanism of action for this compound against cestodes.

Experimental Protocols: In Vitro Scolicidal Activity Assay

This protocol details the methodology for determining the scolicidal activity of this compound hydrochloride against the protoscoleces of Echinococcus granulosus.

Materials and Reagents
  • This compound hydrochloride (analytical grade)

  • Echinococcus granulosus protoscoleces (aseptically collected from hydatid cysts of infected sheep or cattle livers)

  • Phosphate-buffered saline (PBS, sterile)

  • Penicillin-Streptomycin (B12071052) solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (optional)

  • Dimethyl sulfoxide (B87167) (DMSO, for drug solubilization)

  • 0.1% Eosin (B541160) stain

  • Sterile petri dishes or multi-well plates

  • Inverted microscope

  • Incubator (37°C)

  • Sterile pipettes and centrifuge tubes

Experimental Workflow

cluster_workflow In Vitro Scolicidal Assay Workflow A Protoscolex Collection & Washing B Viability Check (Initial) A->B D Incubation with This compound B->D Add to culture C Drug Solution Preparation C->D E Viability Assessment (Motility & Staining) D->E At time points F Data Analysis (% Mortality) E->F

Caption: Experimental workflow for the in vitro scolicidal assay.

Detailed Methodology
  • Preparation of Protoscoleces:

    • Aseptically aspirate hydatid fluid containing protoscoleces from fresh, fertile hydatid cysts obtained from the livers or lungs of infected sheep or cattle.

    • Wash the protoscoleces at least five times with sterile PBS containing penicillin-streptomycin to remove hydatid fluid and debris. Allow the protoscoleces to settle by gravity between washes.

    • After the final wash, resuspend the protoscoleces in a small volume of PBS or culture medium.

    • Assess the initial viability of the protoscoleces using an inverted microscope. Protoscoleces are considered viable if they exhibit flame cell motility and muscular contractions, and remain unstained by 0.1% eosin. A viability of >95% is recommended for starting the assay.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 10 mg/mL).

    • From the stock solution, prepare serial dilutions in the culture medium to achieve the desired final concentrations for the assay (e.g., 1, 5, 10, 25, 50 µg/mL).

    • The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent toxicity to the protoscoleces.

    • Prepare a negative control group containing culture medium with the same percentage of DMSO used for the drug dilutions. A positive control group with a known scolicidal agent (e.g., 20% hypertonic saline or 0.5% cetrimide) can also be included.

  • Assay Procedure:

    • In a multi-well plate or petri dishes, add approximately 100-200 viable protoscoleces to each well containing a final volume of 1-2 mL of the prepared this compound dilutions or control solutions.

    • Incubate the plates at 37°C.

    • Observe the protoscoleces at various time points (e.g., 10, 30, 60, 120, and 240 minutes) to assess viability.

  • Viability Assessment:

    • Motility: Using an inverted microscope, observe the motility of the protoscoleces. Loss of motility is an initial indicator of drug effect.

    • Eosin Staining: To confirm mortality, add a small volume of 0.1% eosin stain to a sample of the protoscoleces. After a few minutes of incubation, observe under the microscope. Viable protoscoleces will remain unstained, while dead protoscoleces will take up the red stain due to loss of membrane integrity.

    • At each time point, count the number of live (unstained) and dead (stained) protoscoleces in a sample of at least 100 protoscoleces for each concentration and control.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration at each time point using the following formula:

      • Mortality % = (Number of dead protoscoleces / Total number of protoscoleces) x 100

    • The results can be used to determine the lethal concentration (LC50) or the time required to achieve 100% mortality at different concentrations.

Data Presentation

In Vivo Efficacy of this compound Hydrochloride
Target ParasiteHostDosageEfficacy (% Clearance)Reference(s)
Echinococcus granulosus (mature)Dog25-50 mg/kg100%[3][4][5]
Echinococcus granulosus (immature)Dog25-50 mg/kg85.9% - 98.8%[3][4][5]
Dipylidium caninumDog50 mg/kg82%[2]
Taenia spp.Dog50 mg/kg100%[2]
Dipylidium caninumDog/CatN/A>99%[1]
Taenia taeniaeformisCatN/A100% (in 11/11 cats)[1]
Template for In Vitro Scolicidal Activity of this compound
Concentration (µg/mL)Time (minutes)% Mortality (Mean ± SD)
Control (DMSO) 240
1 10
30
60
120
240
10 10
30
60
120
240
50 10
30
60
120
240
LC50 (µg/mL) Calculated Value
LC90 (µg/mL) Calculated Value

Conclusion

The provided in vitro assay protocol offers a standardized method for evaluating the anthelmintic activity of this compound against Echinococcus granulosus protoscoleces. This assay is a valuable tool for researchers in parasitology and drug development for screening new compounds, studying mechanisms of action, and assessing drug resistance. The detailed workflow and data presentation templates are designed to ensure reproducibility and facilitate the comparison of results across different studies.

References

Application Notes and Protocols: Determination of Bunamidine Minimum Inhibitory Concentration (MIC) against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin-Resistant Enterococci (VRE) represent a significant challenge in clinical settings, contributing to hospital-acquired infections with limited therapeutic avenues.[1][2][3] The exploration of novel antimicrobial agents is paramount. Bunamidine hydrochloride, a compound previously utilized as an antiparasitic agent, has demonstrated potent bactericidal effects against VRE.[1][2][3][4] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against VRE, summarize its antimicrobial activity, and illustrate its mechanism of action.

Mechanism of Action: Membrane Disruption

This compound hydrochloride exerts its antimicrobial effect by targeting the bacterial cell membrane.[1][2][3] Mechanistic studies have revealed that this compound disrupts the integrity of the bacterial membrane, leading to increased permeability and depolarization.[1][2] This is achieved through a selective interaction with phosphatidylglycerol, a key phospholipid component of bacterial membranes, ultimately causing membrane destabilization and cell death.[1][2][3] This direct action on the membrane is a promising strategy that may have a low propensity for the development of resistance.[1]

Quantitative Data: this compound Activity Against VRE

This compound has shown potent activity against both vancomycin-susceptible enterococci (VSE) and VRE. The MIC values are consistently low, indicating strong antimicrobial efficacy. In addition to inhibiting planktonic growth, this compound is also effective against VRE biofilms and persister cells.[1][2]

Parameter Value (µg/mL) Bacterial Strains Reference
MIC Range2 - 4VRE and VSE[1][2][3]
MBC Range2 - 8VRE and VSE[1]
Biofilm Formation Inhibition4VRE[1]
Mature Biofilm Disruption8VRE[1]
Persister Cell Eradication2 x MICE. faecalis ATCC 51299, E. faecium U101[1]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]

Materials:

  • This compound hydrochloride

  • Vancomycin-Resistant Enterococci (VRE) strains (e.g., E. faecalis, E. faecium)

  • Mueller-Hinton II (MHII) broth (cation-adjusted)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile deionized water or DMSO).

    • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the VRE strain.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHII broth to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHII broth to achieve the desired concentration range (e.g., 64 µg/mL to 0.125 µg/mL).

    • The final volume in each well should be 50 µL.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound, bringing the total volume to 100 µL. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (containing only MHII broth and bacterial inoculum) and a sterility control well (containing only MHII broth).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Experimental Workflow

MIC_Determination_Workflow cluster_assay Assay Setup cluster_incubation Incubation & Reading Bunamidine_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound in 96-Well Plate Bunamidine_Stock->Serial_Dilution Add to Plate VRE_Inoculum Prepare VRE Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with VRE Suspension VRE_Inoculum->Inoculate_Plate Dilute Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC Bunamidine_Mechanism cluster_this compound This compound Action cluster_membrane VRE Cell Membrane cluster_effect Cellular Effects This compound This compound Hydrochloride Phosphatidylglycerol Phosphatidylglycerol This compound->Phosphatidylglycerol Selectively Interacts Membrane_Destabilization Membrane Destabilization This compound->Membrane_Destabilization Membrane_Integrity Membrane Integrity Membrane_Integrity->Membrane_Destabilization Disrupts Increased_Permeability Increased Permeability Membrane_Destabilization->Increased_Permeability Depolarization Depolarization Membrane_Destabilization->Depolarization Cell_Death Bactericidal Effect (Cell Death) Increased_Permeability->Cell_Death Depolarization->Cell_Death

References

In Vivo Efficacy Model for Bunamidine in Tapeworm-Infected Canines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo efficacy of Bunamidine hydrochloride for the treatment of tapeworm infections in canines. The document includes a summary of key efficacy data, comprehensive experimental protocols, and visualizations to aid in the design and execution of similar preclinical studies.

Introduction

This compound hydrochloride is an anthelmintic agent historically used for the treatment of cestode (tapeworm) infections in dogs. Understanding its efficacy across different tapeworm species and the methodologies for its evaluation is crucial for the development of new anticestodal drugs and treatment regimens. This document outlines a model for assessing the in vivo efficacy of this compound in canines, based on published studies.

Quantitative Efficacy Data

The efficacy of this compound hydrochloride has been evaluated against several common canine tapeworm species. The data presented below is a synthesis from multiple studies and demonstrates the compound's activity at various dosages.

Table 1: Efficacy of this compound Hydrochloride Against Echinococcus granulosus in Experimentally Infected Dogs

Dosage (mg/kg)Age of WormsNumber of DogsEfficacy (%)Citation
25ImmatureNot Specified85.9 - 98.8[1][2]
50ImmatureNot Specified85.9 - 98.8[1][2]
25MatureNot Specified100[1][2]
50MatureNot Specified100[1][2]

Table 2: Efficacy of this compound Hydrochloride Against Various Tapeworm Species in Naturally and Experimentally Infected Dogs

Tapeworm SpeciesInfection TypeDosage (mg/kg)Number of DogsClearance Rate/Efficacy (%)Citation
Dipylidium caninumNaturalNot Specified14>99 (elimination)[3]
Dipylidium caninumNaturalNot Specified1182 (cleared)[4]
Taenia pisiformisNaturalNot SpecifiedNot SpecifiedEffective[3]
Taenia spp.NaturalNot Specified5100 (cleared)[4]
Taenia pisiformisExperimental12.5580 (cleared)
Multiceps multicepsExperimental25 (total dose)4100 (removed)

Experimental Protocols

The following protocols are synthesized from various studies on the efficacy of this compound and general guidelines for anthelmintic drug evaluation in canines.

Animal Selection and Acclimatization
  • Species: Canine (Canis lupus familiaris).

  • Health Status: Healthy, tapeworm-free (for experimental infections) or naturally infected dogs. A thorough veterinary examination, including fecal analysis, should be conducted prior to the study.

  • Acclimatization: Animals should be acclimated to the housing conditions for a minimum of 7 days prior to the start of the experiment. They should be housed individually to prevent cross-infection and allow for accurate fecal collection.

  • Diet: A standard commercial canine diet should be provided. Access to water should be ad libitum.

Experimental Infection Protocol (for Taenia pisiformis)
  • Infective Stage: Obtain cysticerci of Taenia pisiformis from the peritoneal cavity of experimentally infected rabbits.

  • Infection: Each dog is orally administered a predetermined number of viable cysticerci (e.g., 50-100) encapsulated in gelatin capsules.

  • Prepatent Period: The infection is allowed to establish for a period of 7-10 weeks to allow the tapeworms to mature.

  • Confirmation of Infection: Prior to treatment, infection is confirmed by the presence of tapeworm proglottids or eggs in the feces.

Drug Administration Protocol
  • Test Article: this compound hydrochloride.

  • Formulation: The drug can be administered as tablets, in gelatin capsules, or mixed with a small amount of food. The specific formulation should be recorded.

  • Dosage: Based on the desired experimental design, select appropriate dosage levels (e.g., 25 mg/kg, 50 mg/kg). Each animal should be weighed immediately prior to dosing to ensure accurate administration.

  • Administration:

    • Fasting: It is recommended to fast the dogs overnight prior to drug administration.

    • Route: Oral.

    • Post-Administration Feeding: Food is typically withheld for a few hours (e.g., 3 hours) after administration.

Post-Treatment Observation and Data Collection
  • Clinical Observations: Animals should be observed for any adverse reactions such as vomiting or diarrhea at regular intervals for at least 48 hours post-treatment.

  • Fecal Collection: All feces from each dog should be collected daily for a period of 2-4 days post-treatment to recover any expelled tapeworms.

  • Necropsy and Worm Recovery:

    • At the end of the observation period (e.g., 3-7 days post-treatment), all dogs are humanely euthanized.

    • The entire gastrointestinal tract is removed.

    • The small intestine is opened longitudinally and the contents are carefully examined for the presence of tapeworms (scolices and strobilae).

    • The intestinal mucosa is scraped and washed to ensure all worms are collected.

    • The number of scolices and/or whole worms recovered from each dog is counted and recorded.

Efficacy Evaluation

The efficacy of the treatment is calculated using the following formula:

Efficacy (%) = [(Mean number of worms in control group - Mean number of worms in treated group) / Mean number of worms in control group] x 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of this compound in canines.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_infection Infection Phase (Experimental) cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase animal_selection Animal Selection (Healthy, Tapeworm-Free) acclimatization Acclimatization (Minimum 7 days) animal_selection->acclimatization infection Oral Administration of Cysticerci establishment Prepatent Period (7-10 weeks) infection->establishment confirmation Confirmation of Infection (Fecal Examination) establishment->confirmation randomization Randomization into Control & Treatment Groups confirmation->randomization dosing Oral Administration of This compound HCl or Placebo randomization->dosing observation Clinical Observation (Adverse Effects) dosing->observation fecal_collection Fecal Collection (Expelled Worms) observation->fecal_collection necropsy Necropsy & Worm Recovery (Intestinal Examination) fecal_collection->necropsy data_analysis Efficacy Calculation necropsy->data_analysis

Caption: Experimental workflow for in vivo efficacy testing.

Putative Mechanism of Action of Anthelmintics

The precise molecular mechanism of action of this compound against cestodes is not well-elucidated. However, anthelmintics generally target key physiological processes in the parasite that are distinct from the host. The following diagram illustrates potential targets for anticestodal drugs.

mechanism_of_action cluster_drug Anthelmintic Drug (e.g., this compound) cluster_targets Potential Parasite Targets cluster_effects Physiological Effects drug This compound tegument Tegument Disruption (Nutrient Absorption) drug->tegument neuromuscular Neuromuscular Junction (Paralysis) drug->neuromuscular mitochondria Mitochondrial Function (Energy Metabolism) drug->mitochondria ion_channels Ion Channel Function drug->ion_channels starvation Starvation tegument->starvation paralysis Paralysis neuromuscular->paralysis mitochondria->starvation ion_channels->paralysis expulsion Expulsion from Host paralysis->expulsion starvation->expulsion

Caption: Potential mechanisms of action for anticestodal drugs.

Safety and Side Effects

In the cited studies, this compound hydrochloride was generally well-tolerated. However, some adverse effects were noted, including:

  • Vomiting: Observed in some dogs, particularly at higher dosages.

  • Diarrhea: Mild to moderate diarrhea has been reported.

Careful monitoring of animals post-treatment is essential to document any adverse events.

Conclusion

This compound hydrochloride demonstrates significant efficacy against a range of tapeworm species in canines. The protocols outlined in this document provide a framework for conducting robust in vivo efficacy studies. While the precise mechanism of action of this compound remains to be fully elucidated, it is clear that it effectively leads to the clearance of tapeworm infections in dogs. These notes and protocols can serve as a valuable resource for researchers in the field of veterinary parasitology and anthelmintic drug development.

References

Administration Protocol for Bunamidine in Dogs and Cats: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bunamidine, an anthelmintic belonging to the amidine class of compounds, has been utilized in veterinary medicine for the treatment of cestode (tapeworm) infections in dogs and cats. This document provides a comprehensive overview of the administration protocol for this compound, including its efficacy against various tapeworm species, proposed mechanism of action, and available toxicological data. The information is intended for researchers, scientists, and drug development professionals engaged in the study and development of anthelmintic agents.

Data Presentation

Efficacy of this compound Hydrochloride in Dogs
Target Cestode SpeciesDosage RegimenNumber of AnimalsEfficacy (Worm Clearance Rate)Reference
Dipylidium caninumNot specified14>99% estimated elimination[1]
Taenia pisiformis12.5 mg/kg (in rice paper cachets, 3 hours before feeding)580% (4 out of 5 dogs cleared)[2]
Taenia pisiformis25 mg/kg (this compound p-toluene sulphonate)3100% (3 out of 3 dogs cleared)[2]
Multiceps multiceps25 mg/kg (tablets)4100%[2]
Echinococcus granulosus (immature)25-50 mg/kg27 (total in study)85.9% - 98.8%[3]
Echinococcus granulosus (mature)25-50 mg/kg27 (total in study)100%[3]
Efficacy of this compound Hydrochloride in Cats
Target Cestode SpeciesDosage RegimenNumber of AnimalsEfficacy (Worm Clearance Rate)Reference
Dipylidium caninumNot specified1>99% estimated elimination[1]
Taenia taeniaeformisNot specified11100% (11 cats successfully treated)[1]
Spirometra mansonoidesNot specified1190.9% (10 out of 11 cats cleared)[1]

Experimental Protocols

General Administration Protocol

Based on available literature, the following general protocol is recommended for the oral administration of this compound hydrochloride to dogs and cats for the treatment of tapeworm infections:

  • Dosage: 25 to 50 milligrams per kilogram of body weight.[4]

  • Administration: The drug should be administered orally.

  • Fasting: It is recommended to administer the drug to the animal on an empty stomach. Food should be withheld for at least 3 hours following treatment.[4]

  • Formulation: Tablets should not be crushed or mixed with food.[4]

  • Repeat Treatment: Repeat treatments should not be administered within 14 days.[4]

Efficacy Study Protocol (General Methodology)

The following is a generalized protocol for an efficacy study, based on methodologies described in the cited literature.

  • Animal Selection:

    • Source purpose-bred dogs or cats of a specific breed (e.g., Beagles for dog studies).

    • Ensure animals are of a specified age and weight range and are in good health, confirmed by veterinary examination.

    • House animals individually to prevent cross-contamination and allow for accurate data collection.

    • Acclimate animals to the housing conditions for a specified period before the start of the study.

  • Infection Model:

    • Natural Infection: Utilize animals with naturally acquired tapeworm infections, confirmed by fecal examination for proglottids or eggs.

    • Experimental Infection:

      • For Taenia pisiformis in dogs, infect animals by administering a known number of viable cysticerci orally.

      • For Dipylidium caninum in dogs and cats, infect animals by oral administration of fleas (e.g., Ctenocephalides felis) containing viable cysticercoids.

  • Treatment Administration:

    • Randomly allocate infected animals to a treatment group or a control group.

    • Administer the appropriate dose of this compound hydrochloride or a placebo to the respective groups, following the general administration protocol.

  • Post-Treatment Observation and Data Collection:

    • Observe animals daily for any adverse reactions to the treatment.

    • Collect all feces from each animal for a specified period post-treatment (e.g., 48 hours) to recover and count expelled tapeworms.

  • Necropsy and Worm Recovery:

    • At a predetermined time point post-treatment (e.g., 48 hours or several days), humanely euthanize all animals.

    • Perform a detailed necropsy, focusing on the gastrointestinal tract.

    • Open the small intestine longitudinally and carefully examine the contents and mucosa for any remaining tapeworms or scolices.

    • Count and identify all recovered worms.

  • Efficacy Calculation:

    • Calculate the efficacy (percentage of worm clearance) for each treated animal using the following formula:

      • Efficacy (%) = [(Number of worms in control group - Number of worms in treated animal) / Number of worms in control group] x 100

Mandatory Visualization

Proposed Mechanism of Action of this compound

While the exact mechanism of action of this compound against cestodes is not fully elucidated, recent studies on its effect on bacteria suggest a potential mechanism involving membrane disruption. This proposed pathway can be visualized as follows:

bunamidine_mechanism This compound This compound CestodeTegument Cestode Tegument (Outer Surface) This compound->CestodeTegument Targets MembraneLipids Membrane Phospholipids CestodeTegument->MembraneLipids Interacts with MembraneDisruption Membrane Integrity Disruption MembraneLipids->MembraneDisruption Leads to IncreasedPermeability Increased Permeability MembraneDisruption->IncreasedPermeability IonFlux Uncontrolled Ion Flux (e.g., Ca2+) IncreasedPermeability->IonFlux Paralysis Paralysis of Scolex and Strobila IonFlux->Paralysis Expulsion Expulsion of Tapeworm Paralysis->Expulsion

Proposed mechanism of action for this compound against cestodes.
Experimental Workflow for a this compound Efficacy Study

The logical flow of an experimental protocol to determine the efficacy of this compound can be outlined as follows:

efficacy_workflow AnimalSelection Animal Selection (Dogs or Cats) Acclimation Acclimation Period AnimalSelection->Acclimation Infection Infection (Natural or Experimental) Acclimation->Infection Confirmation Confirmation of Infection (Fecal Exam) Infection->Confirmation Randomization Randomization Confirmation->Randomization Treatment Treatment Group (this compound) Randomization->Treatment Control Control Group (Placebo) Randomization->Control Dosing Oral Administration Treatment->Dosing Control->Dosing Observation Post-Treatment Observation (Adverse Events) Dosing->Observation FecalCollection Fecal Collection and Worm Counting Observation->FecalCollection Necropsy Necropsy and Final Worm Count FecalCollection->Necropsy DataAnalysis Data Analysis and Efficacy Calculation Necropsy->DataAnalysis

Workflow for a typical this compound efficacy study.

Discussion

Pharmacokinetics

Detailed pharmacokinetic data for this compound in dogs and cats, including information on its absorption, distribution, metabolism, and excretion (ADME), is not extensively available in the public domain. The lipophilic nature of the compound suggests it is likely absorbed from the gastrointestinal tract. However, species-specific differences in drug metabolism, particularly the known deficiencies in glucuronidation pathways in cats, could significantly impact the pharmacokinetic profile and potential for toxicity.[5][6] Further research is warranted to fully characterize the pharmacokinetic properties of this compound in the target species.

Toxicology

Conclusion

This compound hydrochloride has demonstrated efficacy against a range of common tapeworm species in dogs and cats. The recommended oral administration protocol involves a dose of 25-50 mg/kg on an empty stomach. While the precise mechanism of action is yet to be fully elucidated, it is hypothesized to involve disruption of the parasite's tegumental membrane. Significant gaps exist in the publicly available data regarding the pharmacokinetics and comprehensive toxicology of this compound in both dogs and cats. Further research in these areas is crucial for a complete understanding of the drug's properties and for any future development efforts.

References

Formulation of Bunamidine for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunamidine, an anthelmintic agent, has been utilized in veterinary medicine for the treatment of tapeworm infections.[1] Its efficacy against various cestodes, including Echinococcus granulosus, Taenia, and Hymenolepis species, has been documented.[1] For research purposes, the effective formulation of this compound is critical to ensure accurate and reproducible results in both in vitro and in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound hydrochloride, focusing on its physicochemical properties, solubility, and stability.

Physicochemical Properties of this compound Hydrochloride

A thorough understanding of the physicochemical properties of a compound is fundamental to its formulation. Key properties of this compound hydrochloride are summarized below.

PropertyValueReference
Molecular Formula C25H39ClN2O[2]
Molecular Weight 419.04 g/mol [2][3]
Appearance White to light yellow solid[4]
Melting Point 214-214.8°C[4]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5]

Solubility Data

The solubility of this compound hydrochloride in various solvents and formulations is crucial for preparing stock solutions and dosing vehicles. The following table summarizes known solubility data.

Solvent/FormulationSolubilityReference
DMSO ≥ 33.33 mg/mL (79.54 mM) with ultrasonic and warming to 60°C[4]
Formulation 1 ≥ 1.67 mg/mL (3.99 mM)[5]
(10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Formulation 2 ≥ 1.67 mg/mL (3.99 mM)[5]
(10% DMSO, 90% (20% SBE-β-CD in Saline))
Formulation 3 ≥ 1.67 mg/mL (3.99 mM)[5]
(10% DMSO, 90% Corn Oil)

Mechanism of Action

While traditionally known as an anthelmintic that interferes with the neuromuscular coordination of parasites, recent research has shed light on a more specific molecular mechanism.[6] Studies have indicated that this compound hydrochloride can act as a membrane-targeting agent. It selectively interacts with phosphatidylglycerol, a key phospholipid in bacterial and potentially other pathogen membranes, leading to membrane destabilization and disruption.[2] This disruption of membrane integrity is a key factor in its therapeutic effect.

Bunamidine_Mechanism_of_Action cluster_membrane Pathogen Cell Membrane PG Phosphatidylglycerol (PG) PL Other Phospholipids This compound This compound Hydrochloride Interaction Selective Interaction This compound->Interaction targets Interaction->PG Destabilization Membrane Destabilization Interaction->Destabilization Disruption Loss of Membrane Integrity Destabilization->Disruption CellDeath Cell Death Disruption->CellDeath

Figure 1: Proposed mechanism of action for this compound hydrochloride.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound hydrochloride formulations and for assessing its solubility and stability.

Protocol 1: Preparation of Stock and Working Formulations

This protocol details the preparation of the formulations presented in the solubility data table.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • PEG300, sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Corn oil, sterile

  • Sterile microcentrifuge tubes and conical tubes

  • Vortex mixer

  • Warming bath or heat block

Procedure for Formulation 1 (DMSO/PEG300/Tween-80/Saline):

  • Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 16.7 mg/mL). This may require warming and vortexing to fully dissolve.

  • To prepare 1 mL of the final formulation, add 100 µL of the 16.7 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Vortex the mixture until it is homogeneous.

  • Add 50 µL of Tween-80 to the solution and vortex thoroughly.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear and homogeneous.

Procedure for Formulation 2 (DMSO/SBE-β-CD in Saline):

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 16.7 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the 16.7 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Vortex the mixture until it is a clear solution.

Procedure for Formulation 3 (DMSO/Corn Oil):

  • Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 16.7 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the 16.7 mg/mL DMSO stock solution to 900 µL of corn oil.

  • Vortex the mixture thoroughly until it is homogeneous.

Protocol 2: Kinetic Solubility Assay

This protocol is adapted for the high-throughput screening of this compound solubility in aqueous buffers.

Materials:

  • This compound hydrochloride

  • DMSO

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microtiter plates (UV-transparent if using UV detection)

  • Plate reader (nephelometry or UV-Vis)

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).

  • In a 96-well plate, add the aqueous buffer to a series of wells.

  • Add a small volume (1-2 µL) of the DMSO stock solution to the buffer-containing wells to achieve the highest desired concentration.

  • Perform serial dilutions across the plate.

  • Allow the plate to incubate at room temperature for a specified time (e.g., 1-2 hours).

  • Measure the turbidity (nephelometry) or absorbance (UV-Vis) of each well using a plate reader.

  • The concentration at which a significant increase in signal (due to precipitation) is observed is determined as the kinetic solubility.

Protocol 3: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of this compound hydrochloride.

Materials:

  • This compound hydrochloride powder

  • Solvent of interest (e.g., water, buffer, biorelevant media)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of this compound hydrochloride powder to a glass vial containing a known volume of the solvent.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved this compound hydrochloride using a validated HPLC method.

Protocol 4: Accelerated Stability Study

This protocol outlines a general procedure for an accelerated stability study of a this compound hydrochloride formulation.

Materials:

  • This compound hydrochloride formulation in the final proposed container-closure system.

  • Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Validated stability-indicating analytical method (e.g., HPLC).

Procedure:

  • Prepare at least three batches of the this compound hydrochloride formulation.

  • Place the samples in the stability chamber.

  • Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • At each time point, analyze the samples for key stability attributes, including:

    • Appearance (color, clarity, precipitation)

    • pH

    • Assay of this compound hydrochloride concentration

    • Quantification of any degradation products

  • Compare the results to the initial (time 0) data to assess the stability of the formulation under accelerated conditions.

Experimental_Workflow cluster_formulation Formulation Development cluster_testing Analytical Testing cluster_evaluation Evaluation & Optimization A1 Physicochemical Characterization A2 Solubility Screening (Kinetic & Thermodynamic) A1->A2 A3 Formulation Preparation (e.g., Co-solvents, Cyclodextrins) A2->A3 B1 Development of Stability- Indicating Analytical Method A3->B1 B2 Accelerated Stability Study B1->B2 B3 Long-Term Stability Study B1->B3 C1 Data Analysis B2->C1 B3->C1 C1->A3 Optimization Loop C2 Lead Formulation Selection C1->C2 C3 In vitro / In vivo Studies C2->C3

Figure 2: General workflow for the formulation and testing of this compound.

Conclusion

The successful formulation of this compound hydrochloride for research is dependent on a clear understanding of its physicochemical properties and solubility. The protocols provided herein offer a comprehensive guide for the preparation of various formulations and for conducting essential solubility and stability studies. These methodologies are intended to assist researchers in developing robust and reproducible formulations for their specific research needs, ultimately contributing to a better understanding of the therapeutic potential of this compound.

References

Application Notes and Protocols: Preparation of Bunamidine Hydrochloride Sterile Solution for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive guidelines for the formulation, sterile preparation, and quality control of Bunamidine Hydrochloride sterile solution for injection for research and preclinical development.

Introduction

This compound hydrochloride is a veterinary anthelmintic agent effective against various cestodes (tapeworms), including Echinococcus granulosus and Taenia species.[1][2] The development of a sterile injectable formulation is crucial for ensuring accurate dosing, rapid onset of action, and improved bioavailability in a controlled research or clinical setting.

These application notes provide a detailed framework for the preparation of a sterile solution of this compound hydrochloride suitable for injection. Due to the lack of publicly available data on the thermal and radiolytic stability of this compound hydrochloride, the recommended method for sterilization is sterile filtration. This approach minimizes the risk of chemical degradation associated with terminal sterilization methods such as autoclaving or gamma irradiation.

The following sections detail the necessary physicochemical data, formulation protocols, sterilization procedures, and quality control assays to ensure the safety, stability, and sterility of the final product.

Physicochemical Properties of this compound Hydrochloride

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for formulation development. Key properties are summarized in Table 1.

Table 1: Physicochemical Data of this compound Hydrochloride

PropertyValueReference
Molecular Formula C₂₅H₃₉ClN₂O[1][2]
Molecular Weight 419.04 g/mol [1][2]
Appearance White to light yellow solid[1]
Solubility
In Vitro (DMSO)33.33 mg/mL (79.54 mM)[1][2]
In Vivo Formulations≥ 1.67 mg/mL (formulation dependent)[1][2]
Storage (Solid) 4°C, sealed, away from moisture and light[1]
Storage (In Solvent) -80°C (6 months); -20°C (1 month)[1]

Formulation Development

The primary challenge in formulating this compound hydrochloride for injection is its poor aqueous solubility. The following formulations utilize co-solvents and solubilizing agents to achieve a clear, injectable solution.

Recommended Formulations

Two potential formulations are presented below. Formulation 1 utilizes a co-solvent system, while Formulation 2 employs a cyclodextrin-based approach to enhance solubility.[1][2][3]

Table 2: Recommended Formulations for this compound Hydrochloride Sterile Solution

ComponentFormulation 1 (Co-solvent)Formulation 2 (Cyclodextrin)Purpose
This compound Hydrochloride Target Concentration (e.g., 1-5 mg/mL)Target Concentration (e.g., 1-5 mg/mL)Active Pharmaceutical Ingredient
Dimethyl Sulfoxide (DMSO) 10% v/v10% v/vPrimary Solubilizing Agent
Polyethylene Glycol 300 (PEG300) 40% v/v-Co-solvent and Viscosity Modifier
Polysorbate 80 (Tween-80) 5% v/v-Surfactant/Solubilizer
Sulfobutylether-β-cyclodextrin (SBE-β-CD) -20% w/v in SalineSolubilizing Agent/Complexing Agent
Sterile Saline (0.9% NaCl) q.s. to 100%q.s. to 100%Vehicle and Tonicity Agent

Note: The final concentration of this compound hydrochloride should be determined based on the desired dosage and preclinical model.

Experimental Protocol: Preparation of Formulation 2 (Cyclodextrin-Based)

This protocol details the preparation of a 100 mL batch of a 2 mg/mL this compound hydrochloride sterile solution using SBE-β-CD.

Materials:

  • This compound Hydrochloride (200 mg)

  • Dimethyl Sulfoxide (DMSO), Sterile, Endotoxin-free (10 mL)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD) (18 g for a 20% solution in the final volume excluding DMSO)

  • Sterile Saline for Injection (0.9% NaCl) (approx. 90 mL)

  • Sterile, depyrogenated glassware and utensils

  • Sterile magnetic stir bar and stir plate

  • Calibrated analytical balance

  • Sterile 0.22 µm Polyethersulfone (PES) or Polyvinylidene Fluoride (PVDF) syringe filters

  • Sterile, depyrogenated vials and stoppers

Procedure:

  • Prepare the SBE-β-CD Solution:

    • In a sterile beaker, dissolve 18 g of SBE-β-CD in approximately 80 mL of sterile saline for injection.

    • Stir with a sterile magnetic stir bar until the SBE-β-CD is completely dissolved. This may take some time.

  • Prepare the this compound Hydrochloride Stock Solution:

    • In a separate sterile container, accurately weigh 200 mg of this compound hydrochloride.

    • Add 10 mL of sterile DMSO to the this compound hydrochloride powder.

    • Mix thoroughly until a clear solution is obtained. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[1]

  • Combine and Formulate:

    • Slowly add the this compound hydrochloride/DMSO stock solution to the stirring SBE-β-CD solution.

    • Continue stirring for at least 15 minutes to ensure complete complexation and a homogenous solution.

    • Adjust the final volume to 100 mL with sterile saline for injection.

    • Visually inspect the solution for any precipitation or phase separation. The final solution should be clear and particle-free.

  • Sterile Filtration:

    • Aseptically draw the formulated solution into a sterile syringe.

    • Attach a sterile 0.22 µm PES or PVDF syringe filter to the syringe.

    • Filter the solution into a sterile, depyrogenated receiving vessel.

  • Aseptic Filling:

    • In a laminar flow hood or isolator, aseptically dispense the sterile solution into final sterile vials.

    • Loosely insert sterile stoppers into the vials.

  • Lyophilization (Optional):

    • For long-term stability, the solution can be lyophilized using a validated cycle.

    • After lyophilization, fully stopper the vials under vacuum or nitrogen.

  • Sealing and Labeling:

    • Secure the stoppers with aluminum crimp seals.

    • Label the vials with the product name, concentration, batch number, and date of preparation.

Sterilization and Quality Control

As terminal sterilization data is unavailable, sterile filtration is the method of choice. Rigorous quality control testing is mandatory to ensure the sterility, purity, and safety of the final injectable product.

Sterilization Workflow

The overall workflow for the preparation of the sterile solution is depicted in the following diagram.

Sterilization_Workflow raw_materials Raw Materials (this compound HCl, Excipients) formulation Formulation (Dissolution & Mixing) raw_materials->formulation pre_filtration Pre-filtration (Optional) (e.g., 0.45 µm filter) formulation->pre_filtration sterile_filtration Sterile Filtration (0.22 µm filter) pre_filtration->sterile_filtration aseptic_filling Aseptic Filling into Sterile Vials sterile_filtration->aseptic_filling finished_product Finished Product (Sterile Solution) aseptic_filling->finished_product qc_testing Quality Control Testing finished_product->qc_testing

Caption: Workflow for the aseptic preparation of this compound hydrochloride sterile solution.

Quality Control Assays

A comprehensive suite of quality control tests must be performed on the final product before release for research use.

Table 3: Quality Control Specifications for this compound Hydrochloride Sterile Solution

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless to light yellow solution, free from visible particulate matter.
pH Potentiometric6.0 - 7.5
Assay (this compound HCl) Stability-Indicating HPLC-UV90.0% - 110.0% of label claim
Related Substances/Impurities Stability-Indicating HPLC-UVReport individual and total impurities. Set limits based on qualification.
Sterility Test USP <71> Membrane FiltrationNo microbial growth observed.
Bacterial Endotoxins USP <85> Limulus Amebocyte Lysate (LAL) Test≤ 5 EU/kg (Endotoxin Units per kilogram of body weight)
Particulate Matter USP <788> Light Obscuration or Microscopic MethodSmall Volume Injections (<100mL):≥10 µm: ≤6000 particles/container≥25 µm: ≤600 particles/container
Experimental Protocol: Sterility Testing (Membrane Filtration)

This protocol is a summary based on USP <71>.

Procedure:

  • Aseptically filter a representative sample of the final product through a 0.45 µm membrane filter.

  • Rinse the filter with a sterile fluid to remove any antimicrobial properties of the product.

  • Aseptically cut the membrane in half.

  • Immerse one half in Fluid Thioglycollate Medium (for anaerobic bacteria) and the other half in Soybean-Casein Digest Medium (for aerobic bacteria and fungi).

  • Incubate the media for not less than 14 days.

  • Observe the media for any signs of microbial growth (turbidity). The absence of growth indicates a sterile product.

Proposed Mechanism of Action

While the precise molecular mechanism of this compound is not fully elucidated, its action as a cestocide is believed to involve disruption of the parasite's tegument and neuromuscular coordination. Amidine-containing compounds can act as DNA minor groove binders and disrupt mitochondrial function.[4] This can lead to paralysis, starvation, and eventual death of the parasite.

Mechanism_of_Action This compound This compound Hydrochloride tegument Cestode Tegument (Outer Surface) This compound->tegument Binds to/disrupts neuromuscular Neuromuscular Junctions This compound->neuromuscular Interferes with neurotransmission disruption Tegumental Damage & Increased Permeability tegument->disruption paralysis Spastic Paralysis neuromuscular->paralysis nutrient_loss Loss of Nutrients & Ion Imbalance disruption->nutrient_loss expulsion Expulsion from Host paralysis->expulsion death Parasite Death nutrient_loss->death expulsion->death

Caption: Postulated mechanism of action of this compound on cestodes.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preparation of a this compound hydrochloride sterile solution for injection using sterile filtration. Adherence to these guidelines, particularly the comprehensive quality control testing, is essential for ensuring the production of a safe and effective formulation for research and development purposes. Further studies are warranted to investigate the thermal and radiolytic stability of this compound hydrochloride to explore the feasibility of terminal sterilization methods.

References

High-Throughput Screening Assays for Bunamidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the evaluation of Bunamidine derivatives for various therapeutic applications. This compound, a known anthelmintic, and its derivatives are being explored for their potential as anticancer and antimicrobial agents. The following sections detail experimental procedures, data presentation, and relevant biological pathways for each of these therapeutic areas.

Anthelmintic Activity Screening

The primary therapeutic indication for this compound is as a taeniacide, effective against tapeworms. High-throughput screening of this compound derivatives for broader anthelmintic activity can be achieved through whole-organism phenotypic assays that monitor parasite motility and viability.

Application Note: Whole-Organism Motility-Based HTS for Anthelmintic Discovery

Phenotypic screening of whole organisms remains a cornerstone of anthelmintic drug discovery, as it assesses the overall impact of a compound on the parasite's viability. Motility is a key indicator of helminth health, and its inhibition is a reliable endpoint for identifying potential anthelmintic compounds. This application note describes a high-throughput motility-based assay using the free-living nematode Caenorhabditis elegans as a model organism, which can be adapted for parasitic nematodes.

Principle: The assay relies on the automated quantification of nematode movement. A reduction in motility upon exposure to a test compound indicates potential anthelmintic activity.

Experimental Protocol: Automated Motility Assay using C. elegans

Materials:

  • C. elegans (e.g., N2 Bristol strain)

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50

  • S-complete medium

  • This compound derivatives library (dissolved in DMSO)

  • Positive controls (e.g., Levamisole, Ivermectin)

  • Negative control (DMSO)

  • 96-well or 384-well microplates

  • Automated worm tracking system/microplate reader capable of quantifying movement

Procedure:

  • Worm Culture and Synchronization: Culture C. elegans on NGM plates seeded with E. coli OP50. Synchronize the worm population to obtain a homogenous population of L4 larvae or young adults for the assay.

  • Assay Plate Preparation:

    • Dispense synchronized worms in S-complete medium into the wells of a microplate.

    • Add this compound derivatives to the desired final concentration (typically in the low micromolar range).

    • Include positive and negative controls on each plate.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 20°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Motility Measurement: Quantify worm motility using an automated worm tracking system. This is often based on the principle of infrared light interruption or video imaging and analysis.

  • Data Analysis:

    • Normalize the motility data to the negative control (100% motility) and positive control (0% motility).

    • Calculate the percentage of motility inhibition for each compound.

    • Determine the half-maximal inhibitory concentration (IC50) for active compounds by performing dose-response experiments.

Data Presentation: Representative Anthelmintic HTS Data

The following table presents representative data from a high-throughput motility assay for a library of hypothetical this compound derivatives.

Compound IDConcentration (µM)Motility Inhibition (%)IC50 (µM)
BND-00110951.2
BND-0021015> 50
BND-00310883.5
BND-004105> 50
Levamisole101002.5
Ivermectin11000.1
Signaling Pathway and Workflow

One of the known mechanisms of action for some anthelmintics is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in nematodes. Inhibition of AChE leads to an accumulation of acetylcholine, causing spastic paralysis of the worm.

Anthelmintic_Workflow_and_Pathway cluster_workflow Experimental Workflow cluster_pathway Acetylcholinesterase Inhibition Pathway cluster_synapse Neuromuscular Junction A Synchronized C. elegans Culture B Dispense Worms into Microplate A->B C Add this compound Derivatives B->C D Incubate C->D E Automated Motility Measurement D->E F Data Analysis (IC50) E->F ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds Muscle Muscle Cell AChR->Muscle Contraction AChE Acetylcholinesterase AChE->ACh Hydrolyzes Paralysis Spastic Paralysis AChE->Paralysis Leads to This compound This compound Derivative This compound->AChE Inhibits Anticancer_Workflow_and_Pathway cluster_workflow Experimental Workflow cluster_pathway Mitochondrial Apoptosis Pathway A Seed Cancer Cells B Add this compound Derivatives A->B C Incubate B->C D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E F Data Analysis (IC50) E->F This compound This compound Derivative Mito Mitochondrion This compound->Mito Disrupts Membrane Potential CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Activates Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces Antimicrobial_Workflow_and_Pathway cluster_workflow Experimental Workflow cluster_pathway Bacterial Membrane Disruption A Prepare Compound Dilutions B Prepare Bacterial Inoculum A->B C Inoculate Microplate B->C D Incubate C->D E Determine MIC D->E F Data Analysis E->F This compound This compound Derivative Membrane Bacterial Membrane This compound->Membrane Interacts with Permeability Increased Permeability Membrane->Permeability Leads to Depolarization Depolarization Permeability->Depolarization Causes CellDeath Cell Death Depolarization->CellDeath Induces

Application Notes and Protocols: Bunamidine in a Murine Model of VRE Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bunamidine hydrochloride as a potential therapeutic agent against Vancomycin-Resistant Enterococci (VRE) infections, with a focus on its application in a murine model. The protocols detailed below are based on published research and are intended to guide the design and execution of similar in vivo studies.

Introduction

The rise of antibiotic-resistant bacteria, particularly VRE, presents a significant challenge in clinical settings.[1][2][3] Repurposing existing drugs offers a promising and accelerated pathway to developing new treatment options.[4] this compound hydrochloride, an anthelmintic drug, has been identified as a potent antimicrobial agent against VRE.[1][2][3] It exhibits rapid bactericidal activity against both planktonic and biofilm-associated VRE by targeting and disrupting the bacterial cell membrane.[1][2][3] In vivo studies using a murine infection model have demonstrated its efficacy in reducing bacterial load and promoting wound healing with low toxicity.[1][2]

Mechanism of Action: Membrane Disruption

This compound's primary mechanism of action against VRE is the disruption of the bacterial cell membrane's integrity.[1][2][3] This is achieved through a selective interaction with phosphatidylglycerol, a key phospholipid component of bacterial membranes.[1][2] This interaction leads to membrane destabilization, increased permeability, and depolarization, ultimately resulting in bacterial cell death.[1][2][3]

cluster_membrane VRE Bacterial Membrane cluster_effects Consequences Phosphatidylglycerol Phosphatidylglycerol Disruption Membrane Disruption Phosphatidylglycerol->Disruption OtherLipids Other Phospholipids This compound This compound This compound->Phosphatidylglycerol Selective Interaction Permeability Increased Permeability Disruption->Permeability Depolarization Depolarization Permeability->Depolarization Death Bacterial Cell Death Depolarization->Death

Caption: Mechanism of this compound Action on VRE.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound hydrochloride against various enterococcal strains.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound [1][5]

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
E. faecalis ATCC 29212VSE48
E. faecalis ATCC 51299VRE44
E. faecium ATCC 700221VRE22
E. faecium U101VRE44

VSE: Vancomycin-Susceptible Enterococci; VRE: Vancomycin-Resistant Enterococci; MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Efficacy of this compound Against VRE Biofilms and Persister Cells [1]

TargetThis compound ConcentrationEffect
Biofilm Formation4 µg/mLSignificant inhibition
Mature Biofilms8 µg/mLDisruption
Biofilm-Embedded Persister Cells1x MIC (4 µg/mL)Growth inhibition
Biofilm-Embedded Persister Cells2x MIC (8 µg/mL)Complete killing within 1 hour

Experimental Protocols

In Vitro Assays

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in bacterial death, respectively.

  • Materials:

    • This compound hydrochloride

    • VRE and VSE strains

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • 96-well microtiter plates

    • Tryptic Soy Agar (B569324) (TSA) plates

  • Procedure:

    • Prepare a bacterial suspension of 0.5 McFarland standard in CAMHB.

    • Serially dilute this compound hydrochloride in CAMHB in a 96-well plate.

    • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration with no visible bacterial growth.

    • To determine the MBC, plate 100 µL from each well with no visible growth onto TSA plates.

    • Incubate the TSA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

2. Membrane Integrity Assay (SYTOX Green Staining)

This assay evaluates membrane permeability. SYTOX Green is a fluorescent dye that can only enter cells with compromised plasma membranes.

  • Materials:

    • VRE bacterial culture

    • This compound hydrochloride

    • SYTOX Green stain

    • Phosphate-buffered saline (PBS)

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Harvest logarithmic-phase VRE cells, wash, and resuspend in PBS.

    • Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 30 minutes.

    • Add this compound hydrochloride at the desired concentration.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm over time. An increase in fluorescence indicates membrane damage.

In Vivo Murine Model

Murine Subcutaneous Abscess Model for VRE Infection

This model is used to evaluate the in vivo efficacy of this compound in treating a localized VRE skin infection.[1]

cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection and Treatment cluster_eval Phase 3: Evaluation Animal_Prep Animal Preparation - ICR female mice (6-8 weeks old) - Acclimatization - Dorsal fur removal Infection Subcutaneous Infection - Inject 100 µL (1x10^7 CFU) into the dorsal region Animal_Prep->Infection Inoculum_Prep Inoculum Preparation - Culture E. faecalis ATCC 51299 - Harvest log-phase cells - Resuspend in saline to 1x10^8 CFU/mL Inoculum_Prep->Infection Treatment Treatment (1h post-infection) - Group 1: 30 mg/kg this compound (subcutaneous) - Group 2: Vehicle Control (1% DMSO) Infection->Treatment Monitoring Daily Monitoring - Observe wound healing - Measure abscess/wound area Treatment->Monitoring Endpoint Endpoint Analysis - Euthanize mice - Excise skin tissue - Homogenize tissue - Determine bacterial load (CFU/gram) Monitoring->Endpoint

Caption: Experimental Workflow for the Murine VRE Abscess Model.

  • Animal Model:

    • Strain: ICR female mice[1]

    • Age: 6-8 weeks[1]

    • Weight: 23-27 g[1]

  • Bacterial Strain:

    • Enterococcus faecalis ATCC 51299 (VRE)[1]

  • Protocol:

    • Animal Preparation: Anesthetize the mice and remove the fur from the dorsal region using a chemical depilatory agent.[1]

    • Infection: Subcutaneously inject 100 µL of a bacterial suspension containing 1 x 10^7 CFU of E. faecalis ATCC 51299 into the dorsal region of each mouse.[1]

    • Treatment: One hour after infection, randomly divide the mice into two groups (n=6 per group):[1]

      • Treatment Group: Administer 30 mg/kg of this compound hydrochloride subcutaneously.

      • Control Group: Administer an equal volume of the vehicle control (e.g., 1% DMSO in saline) subcutaneously.

    • Monitoring and Endpoint:

      • Monitor the mice daily for signs of infection and wound healing.

      • At a predetermined endpoint (e.g., 3 days post-infection), euthanize the mice.

      • Excise the infected skin tissue, weigh it, and homogenize it in sterile PBS.

      • Perform serial dilutions of the tissue homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU per gram of tissue).

      • Analyze wound size and bacterial counts to assess the efficacy of the treatment.

Conclusion

This compound hydrochloride demonstrates significant promise as a repurposed therapeutic agent for VRE infections. Its potent, rapid bactericidal activity, efficacy against biofilms, and favorable in vivo outcomes in a murine model highlight its potential for further development. The protocols and data presented here provide a foundation for researchers to explore the therapeutic utility of this compound and other membrane-targeting antimicrobials in the fight against multidrug-resistant pathogens.

References

Application Notes and Protocols for Cell Culture-Based Assays to Determine Bunamidine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunamidine is an anthelmintic compound that has been investigated for repurposing as a potent antimicrobial agent. Preliminary studies suggest that its mechanism of action in bacteria involves the disruption of cell membrane integrity, leading to increased permeability and depolarization. While it has been reported to have low cytotoxicity in murine models, a detailed characterization of its cytotoxic effects on various mammalian cell lines is essential for a comprehensive safety and efficacy profile.

These application notes provide a framework for assessing the in vitro cytotoxicity of this compound using a panel of robust and widely accepted cell-based assays. The described protocols will enable researchers to determine the half-maximal inhibitory concentration (IC50) of this compound, elucidate its primary cytotoxic mechanism (e.g., membrane damage vs. metabolic inhibition), and investigate the potential involvement of apoptotic pathways.

Data Presentation

Quantitative data from the described assays should be systematically organized to facilitate direct comparison of this compound's cytotoxic effects across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Table 1: Example of IC50 Values for Anthelmintic Drugs in Various Mammalian Cell Lines.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Praziquantel (B144689) L-02 (human liver)MTT48>200[1]
HepG2 (human liver carcinoma)MTT48>200[1]
(R)-Praziquantel prf-plc-5 (human hepatocellular carcinoma)MTT4880.4 ± 1.9[1]
(S)-Praziquantel L-02 (human liver)MTT48106 ± 2.0[1]
Albendazole HUH7 (human liver carcinoma)Cytotoxicity AssayNot Specified>100[2]
A549 (human lung carcinoma)Cytotoxicity AssayNot Specified>100[2]
Mebendazole HUH7 (human liver carcinoma)Cytotoxicity AssayNot Specified1.13 ± 0.09[2]
A549 (human lung carcinoma)Cytotoxicity AssayNot Specified1.49 ± 0.12[2]
Niclosamide A549 (human lung carcinoma)MTT721.2 ± 0.1Fictional Data
MCF-7 (human breast adenocarcinoma)MTT720.8 ± 0.05Fictional Data

Note: The data for Niclosamide is included as a structural example and is not derived from the cited sources.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Selected mammalian cell lines (e.g., HepG2, A549, HEK293)

  • Complete cell culture medium

  • This compound hydrochloride

  • 96-well clear flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (cells treated with the same concentration of solvent used to dissolve this compound) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

LDH Assay for Cytotoxicity (Membrane Integrity)

This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[2][3][4][5] The amount of LDH released is proportional to the number of lysed cells.

Materials:

  • Cells and this compound as described for the MTT assay

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate:

    • Untreated cells (spontaneous LDH release)

    • Vehicle-treated cells

    • Maximum LDH release (cells treated with a lysis solution provided in the kit)

    • Medium background (medium only)

  • Sample Collection: After the desired incubation period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cells and this compound

  • 6-well plates or T-25 flasks

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight. Treat the cells with various concentrations of this compound for a predetermined time. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, A549) plate_seeding Seed Cells in 96-well Plate cell_culture->plate_seeding bunamidine_prep This compound Dilutions treatment Treat cells with this compound (24, 48, 72h) bunamidine_prep->treatment plate_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay data_analysis Calculate % Viability/ % Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis mechanism Elucidate Mechanism of Cytotoxicity apoptosis_assay->mechanism ic50 Determine IC50 Value data_analysis->ic50 ic50->mechanism

Caption: General workflow for assessing this compound cytotoxicity.

Potential Apoptotic Signaling Pathways for Investigation

The following diagram illustrates the general intrinsic and extrinsic apoptosis pathways. Investigating the activation of key components of these pathways (e.g., caspases 3, 8, and 9) can help determine if this compound induces programmed cell death.[6][7][8][9][10]

G cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Pro-caspase-8 → Caspase-8 disc->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) caspase8->bcl2_family Bid Cleavage caspase3 Pro-caspase-3 → Caspase-3 caspase8->caspase3 Direct Activation cell_stress Cellular Stress (e.g., this compound-induced damage) cell_stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Pro-caspase-9 → Caspase-9 apoptosome->caspase9 caspase9->caspase3 Activation substrates Cleavage of Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

References

Application Notes and Protocols for the Quantification of Bunamidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunamidine is an anthelmintic agent primarily used in veterinary medicine for the treatment of tapeworm infections. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies, which are critical components of drug development and safety assessment. This document provides a detailed, proposed analytical method for the quantification of this compound in plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: As of the date of this publication, a validated, publicly available analytical method for the quantification of this compound in biological samples has not been widely reported. The following application note and protocol are proposed based on established bioanalytical principles and methodologies for compounds with similar physicochemical properties. This method requires full validation by the end-user to ensure its accuracy, precision, and compliance with regulatory guidelines.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical NameN,N-Dibutyl-4-(hexyloxy)-1-naphthamidine[1]
Molecular FormulaC₂₅H₃₈N₂O[1]
Molecular Weight382.6 g/mol (Free Base)[1]
Molecular Weight (HCl Salt)419.05 g/mol [2][3]
AppearanceSolid powder[3]
SolubilitySoluble in DMSO[4]

The structure of this compound, featuring a naphthalene (B1677914) core, a hexyloxy chain, and a dibutylamidine group, indicates a high degree of lipophilicity. The amidine group provides a basic center, which can be protonated, a key characteristic for optimizing sample extraction and chromatographic retention.

Proposed Analytical Method: LC-MS/MS

An LC-MS/MS method is proposed for its high sensitivity and selectivity, which are crucial for accurately measuring drug concentrations in complex biological matrices.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for high-sensitivity applications, such as pharmacokinetic studies where low concentrations of this compound are expected.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap recon Reconstitute in Mobile Phase evap->recon injection Inject into LC-MS/MS recon->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection quant Quantification detection->quant report Reporting quant->report

Caption: Workflow for this compound quantification by LC-MS/MS.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound Hydrochloride reference standard

  • Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., a stable isotope-labeled this compound, if available, or another lipophilic basic compound).

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Control (drug-free) plasma

2. Stock and Working Solutions Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound Hydrochloride in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve standards.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

4. LC-MS/MS Instrumentation and Conditions

ParameterProposed Condition
Liquid Chromatography
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Ion Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision Gas8 psi
MRM Transitions (Hypothetical)
This compound (Precursor Ion)m/z 383.3 (M+H)⁺
This compound (Product Ion 1 - Quantifier)To be determined by infusion and fragmentation
This compound (Product Ion 2 - Qualifier)To be determined by infusion and fragmentation
Internal StandardTo be determined based on the selected compound

Logical Diagram for Method Development

method_dev cluster_analyte Analyte Characterization cluster_prep Sample Preparation Optimization cluster_lc LC Method Development cluster_ms MS/MS Parameter Optimization cluster_validation Method Validation physchem Physicochemical Properties (MW, pKa, Solubility) extraction Extraction Technique (PPT, LLE, SPE) physchem->extraction column Column Selection (C18, Phenyl) physchem->column ionization Ionization Mode (ESI+, ESI-) physchem->ionization solvent Solvent Selection extraction->solvent ph pH Adjustment solvent->ph validation Linearity, Accuracy, Precision, LLOQ, Stability ph->validation mobile_phase Mobile Phase (ACN, MeOH, Additives) column->mobile_phase gradient Gradient Optimization mobile_phase->gradient gradient->validation mrm MRM Transition Selection (Precursor -> Product) ionization->mrm ce Collision Energy Optimization mrm->ce ce->validation

Caption: Logical steps for developing the this compound analytical method.

Quantitative Data Summary (Proposed Performance)

The following table summarizes the proposed, yet to be validated, performance characteristics of the LC-MS/MS method for this compound quantification. These values are based on typical performance for similar bioanalytical assays.

ParameterProposed Acceptance Criteria
Linearity
Calibration Curve Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Sensitivity
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy & Precision
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)Within ±15% of nominal (±20% at LLOQ)
Recovery
Extraction RecoveryConsistent and reproducible (e.g., >80%)
Matrix Effect
Matrix Factor0.85 - 1.15
Stability
Bench-top Stability (e.g., 4 hours)% Deviation within ±15%
Freeze-Thaw Stability (e.g., 3 cycles)% Deviation within ±15%
Long-term Storage Stability% Deviation within ±15%

Conclusion

The proposed LC-MS/MS method provides a robust framework for the sensitive and selective quantification of this compound in plasma. The protein precipitation sample preparation method is straightforward and efficient. This application note and protocol should serve as a valuable starting point for researchers and scientists in the development and validation of an analytical method for this compound to support drug development and research activities. Full validation in accordance with regulatory guidelines is a mandatory next step to ensure the reliability of the data generated.

References

Application Notes and Protocols for Assessing Bunamidine's Effect on Tapeworm Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assessment of Bunamidine hydrochloride's effect on the motility of the dwarf tapeworm, Hymenolepis nana. This protocol is designed to offer a reproducible and quantifiable method for determining the anthelmintic efficacy of this compound and similar compounds.

Introduction

This compound hydrochloride is a veterinary anthelmintic agent recognized for its efficacy against various cestode (tapeworm) infections in canines and felines, including those caused by Taenia, Echinococcus granulosus, and Hymenolepis diminuta.[1] While its in vivo efficacy is established, detailed in vitro protocols to quantify its specific effects on tapeworm motility are essential for mechanism-of-action studies and the development of new anticestodal drugs. Motility is a critical indicator of parasite viability and neuromuscular function; therefore, its inhibition is a key measure of anthelmintic activity. This protocol describes a robust in vitro motility assay using adult Hymenolepis nana worms, a common and convenient model for cestode research.

General Workflow for Assessing this compound's Effect on Tapeworm Motility

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Acquisition and Analysis A Parasite Acquisition and Maintenance (Hymenolepis nana) D Exposure of Tapeworms to this compound A->D B Preparation of this compound Stock Solutions B->D C Preparation of Culture Media C->D E Incubation under Controlled Conditions D->E F Motility Scoring and Recording E->F G Data Analysis (e.g., EC50 determination) F->G

Caption: Experimental workflow for the in vitro assessment of this compound on tapeworm motility.

Experimental Protocols

1. Parasite Acquisition and Maintenance

  • Organism: Adult Hymenolepis nana (dwarf tapeworm).

  • Source: Maintain a colony of Swiss Webster mice infected with H. nana. Infection can be initiated by oral gavage of mice with viable eggs.

  • Harvesting: At 21-28 days post-infection, euthanize the mice and aseptically remove the small intestine.

  • Isolation: Place the intestine in pre-warmed (37°C) phosphate-buffered saline (PBS). Gently flush the lumen with PBS to collect the adult worms.

  • Washing: Wash the collected worms three times with fresh, pre-warmed PBS to remove host debris.

2. Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM): Dissolve this compound hydrochloride (MW: 419.05 g/mol ) in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 1%.

3. Culture Medium

  • Prepare RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Pre-warm the medium to 37°C before use.

4. Motility Assay

  • Plate Setup: Use a 24-well flat-bottom culture plate. Add 1 mL of the appropriate working solution to each well. Include a vehicle control (medium with 1% DMSO) and a negative control (medium only).

  • Worm Distribution: Carefully transfer 3-5 adult H. nana worms of similar size to each well.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Observation and Scoring:

    • Observe the motility of the worms at regular intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) using an inverted microscope.

    • Record the motility of each worm using a scoring system (see Table 1). A score of 3 indicates normal, vigorous movement, while a score of 0 indicates complete paralysis.

    • Alternatively, for a more quantitative analysis, record short videos of the worms at each time point and use worm tracking software to measure movement parameters.

Table 1: Motility Scoring System

ScoreDescription of Motility
3 Normal, vigorous, and continuous sinusoidal movement.
2 Reduced motility, with intermittent and slower movements.
1 Severely impaired motility, with only occasional, slight movements of the scolex or proglottids.
0 Complete paralysis, no movement observed within a 2-minute observation period.

Data Presentation

The results of the motility assay can be summarized in a table to facilitate comparison between different concentrations of this compound over time.

Table 2: Hypothetical Mean Motility Scores of Hymenolepis nana Exposed to this compound Hydrochloride

This compound Conc. (µM)0 hr1 hr2 hr4 hr8 hr12 hr24 hr
0 (Vehicle Control) 3.03.03.02.92.82.82.7
0.1 3.02.82.52.22.01.81.5
1 3.02.52.01.51.00.50.2
10 3.01.81.00.50.100
50 3.01.00.20000
100 3.00.500000

From this data, dose-response curves can be generated to calculate the EC50 (half-maximal effective concentration) at different time points.

Putative Signaling Pathway Disruption by Anticestodal Drugs

While the precise molecular target of this compound is not fully elucidated, many anthelmintics that induce paralysis in cestodes are known to interfere with neuromuscular signaling pathways. This can involve the disruption of ion channels, neurotransmitter receptors, or the integrity of the tegument, which is crucial for sensory input and neuromuscular coordination. The following diagram illustrates a generalized putative mechanism of action.

G cluster_drug This compound Action cluster_pathway Putative Disrupted Neuromuscular Pathway This compound This compound Tegument Tegument Damage This compound->Tegument IonChannel Ion Channel Disruption (e.g., Ca2+, K+, Cl-) This compound->IonChannel Neurotransmitter Neurotransmitter Receptor Modulation This compound->Neurotransmitter Paralysis Spastic or Flaccid Paralysis Tegument->Paralysis IonChannel->Paralysis Neurotransmitter->Paralysis

Caption: Putative mechanism of this compound-induced paralysis in tapeworms.

References

Application Notes and Protocols for Bunamidine Efficacy Studies in Felines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for designing and conducting efficacy studies of Bunamidine hydrochloride against cestode (tapeworm) infections in felines. This compound hydrochloride is an anthelmintic compound historically used to treat tapeworm infections in companion animals.[1][2] These guidelines are intended to assist in the standardized evaluation of its efficacy, adhering to principles outlined by the World Association for the Advancement of Veterinary Parasitology (WAAVP) for evaluating anthelmintics in dogs and cats.[2][3][4]

The primary objective of these studies is to determine the dose-dependent efficacy of this compound hydrochloride against common feline tapeworms, such as Dipylidium caninum and Taenia taeniaeformis, and to establish a safety profile under controlled experimental conditions.

Data Presentation

Quantitative data from efficacy studies should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Summary of this compound Hydrochloride Efficacy Against Feline Cestodes

Cestode SpeciesHostThis compound Hydrochloride Dose (mg/kg)Number of AnimalsEfficacy (%)Reference
Dipylidium caninumCatNot Specified1>99%[1]
Taenia taeniaeformisCatNot Specified11100% (in 11/11 cats)[1]
Spirometra mansonoidesCatNot Specified1191% (in 10/11 cats)[1]
Echinococcus granulosus (immature)Dog25Not Specified85.9%[4]
Echinococcus granulosus (immature)Dog50Not Specified98.8%[4]
Echinococcus granulosus (mature)Dog25-50Not Specified100%[4]

Note: Historical data on specific dosages for felines in controlled efficacy studies is limited. The dosages provided for dogs can serve as a reference for dose-finding studies in cats.

Table 2: Example Template for Individual Animal Data in a Controlled Study

Animal IDTreatment GroupBody Weight (kg)Pre-Treatment Worm Burden (if applicable)Post-Treatment Worm Burden (at necropsy)Percent EfficacyAdverse Events
CAT-001Vehicle Control3.5N/AN/ANone
CAT-002This compound (X mg/kg)3.2N/AVomiting (1h post-dose)
CAT-003This compound (Y mg/kg)3.8N/ANone

Experimental Protocols

General Experimental Design

The experimental design should be based on the WAAVP guidelines for evaluating the efficacy of anthelmintics for dogs and cats.[2][3][4]

  • Animal Selection: Purpose-bred, parasite-naive domestic cats of a defined age and weight range should be used. Animals should be acclimatized to the housing conditions for a minimum of 7 days before the start of the study.

  • Housing and Husbandry: Cats should be individually housed to prevent cross-infection and allow for individual data collection. Standard feline husbandry practices regarding diet, water, and environmental enrichment should be followed.

  • Randomization: Animals should be randomly allocated to treatment and control groups.

  • Blinding: To minimize bias, studies should be conducted in a blinded manner where possible (e.g., individuals administering treatment and assessing endpoints are unaware of the treatment allocation).

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

Protocol for Experimental Infection with Taenia taeniaeformis

This protocol is adapted from established methods for inducing experimental cestode infections.

Materials:

  • Taenia taeniaeformis eggs

  • Intermediate hosts (e.g., laboratory rats or mice)

  • Feline-specific diet

  • Oral gavage tubes

Procedure:

  • Infect intermediate hosts by oral administration of Taenia taeniaeformis eggs.

  • After a suitable incubation period (typically 2-3 months), the livers of the intermediate hosts will contain infective cysticerci (strobilocerci).

  • Euthanize the intermediate hosts and harvest the cysticerci from the liver.

  • Administer a predetermined number of viable cysticerci (e.g., 5-10) to each cat, either orally in a gelatin capsule or mixed with a small amount of palatable food.

  • The prepatent period for Taenia taeniaeformis in cats is approximately 32 to 36 days. The presence of tapeworm segments (proglottids) in the feces confirms a patent infection.

Protocol for this compound Hydrochloride Administration

Formulation:

  • This compound hydrochloride should be formulated in a vehicle appropriate for oral administration to cats (e.g., in gelatin capsules or as a suspension). The formulation should be consistent across all treatment groups.

Dosage:

  • Based on historical data, primarily from canine studies, suggested dose rates for efficacy studies could range from 25 to 50 mg/kg body weight.[4] A dose-finding study is recommended to establish the optimal dose in felines.

  • A vehicle control group receiving the formulation without the active ingredient is mandatory.

Administration:

  • Cats should be fasted for a specified period (e.g., 12 hours) before and after treatment, as feeding can affect drug absorption and efficacy.

  • Administer the formulated this compound hydrochloride orally. For capsules, ensure the cat swallows the entire dose. For suspensions, use a calibrated syringe to deliver the precise volume.

  • Observe the animal for a period post-dosing (e.g., 2-4 hours) for any immediate adverse reactions, such as vomiting. If vomiting occurs, the animal may need to be excluded from the efficacy analysis.

Protocol for Post-Treatment Monitoring and Data Collection
  • Clinical Observations: All animals should be observed daily for general health and any adverse events. Observations should be recorded systematically.

  • Fecal Examination: While fecal flotation for tapeworm eggs has low sensitivity, daily examination of feces for the presence of expelled proglottids or whole worms can provide qualitative data on drug activity.

Protocol for Necropsy and Worm Recovery

A thorough necropsy is critical for the accurate quantification of remaining worm burdens.

Procedure:

  • At a predetermined time point post-treatment (e.g., 7-10 days), euthanize the cats humanely.

  • Open the abdominal cavity and expose the gastrointestinal tract.

  • Ligate the esophagus, pylorus, ileo-cecal junction, and rectum to prevent loss of contents.

  • Remove the entire gastrointestinal tract (stomach, small intestine, and large intestine).

  • Open the stomach, small intestine, and large intestine longitudinally.

  • Gently scrape the mucosa of each section.

  • Wash the contents and mucosal scrapings from each section through a series of sieves (e.g., 100-mesh and 200-mesh) to recover all tapeworms and scolices.

  • Carefully examine the intestinal mucosa for any attached scolices.

  • Count and identify all recovered tapeworms and scolices for each animal. The scolex is the head of the tapeworm and is essential for its attachment and regeneration.

  • The efficacy of the treatment is calculated for each animal using the following formula: % Efficacy = [(Mean worm count in control group - Worm count in treated animal) / Mean worm count in control group] x 100

Mandatory Visualizations

Mechanism of Action (General Anticestodal)

While the specific signaling pathway for this compound is not well-defined, the general mechanism of action for many anticestodal drugs involves disruption of the parasite's tegument (outer covering) and neuromuscular coordination.

G This compound This compound Hydrochloride Tegument Cestode Tegument This compound->Tegument Targets IonChannels Ion Channel Disruption Tegument->IonChannels Leads to Paralysis Spastic Paralysis IonChannels->Paralysis Causes Expulsion Expulsion from Host Paralysis->Expulsion Results in

Caption: General proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates the key stages of a this compound efficacy study in felines.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase AnimalSelection Animal Selection & Acclimatization Infection Experimental Infection (T. taeniaeformis) AnimalSelection->Infection Randomization Randomization into Treatment Groups Infection->Randomization Dosing Oral Administration of This compound HCl or Vehicle Randomization->Dosing Monitoring Clinical Observation & Fecal Examination Dosing->Monitoring Necropsy Euthanasia & Necropsy Monitoring->Necropsy WormRecovery Worm Recovery, Counting, & Identification Necropsy->WormRecovery DataAnalysis Data Analysis & Efficacy Calculation WormRecovery->DataAnalysis

Caption: Experimental workflow for this compound efficacy studies.

Logical Relationship of Study Components

This diagram outlines the logical flow and interdependencies of the different components of the efficacy study.

G StudyDesign Study Design (WAAVP Guidelines) EthicalApproval Ethical Approval (IACUC) StudyDesign->EthicalApproval AnimalModel Feline Animal Model StudyDesign->AnimalModel ParasiteModel Cestode Infection Model StudyDesign->ParasiteModel Treatment This compound Administration AnimalModel->Treatment ParasiteModel->Treatment Endpoint Primary Endpoint: Worm Burden Reduction Treatment->Endpoint Safety Safety Assessment: Adverse Events Treatment->Safety Outcome Efficacy & Safety Conclusion Endpoint->Outcome Safety->Outcome

Caption: Logical relationships in a feline this compound efficacy study.

References

Application Notes and Protocols for Bunamidine Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bunamidine is a potent anthelmintic agent, primarily used in veterinary medicine to treat cestode (tapeworm) infections, such as those caused by Echinococcus granulosus and Taenia hydatigena.[1][2] Proper preparation and storage of this compound stock solutions are critical for ensuring its efficacy and obtaining reliable, reproducible results in a research setting. These application notes provide detailed protocols for the preparation and storage of this compound hydrochloride solutions for both in vitro and in vivo studies.

Physicochemical Properties
  • Molecular Formula: C₂₅H₃₉ClN₂O[1]

  • Molecular Weight: 419.04 g/mol [1]

  • Appearance: White to light yellow solid[1][3]

Data Presentation

Table 1: Solubility of this compound Hydrochloride
SolventConcentration (In Vitro)Notes
DMSO33.33 mg/mL (approx. 79.54 mM)Requires sonication and warming to 60°C. Use newly opened (anhydrous) DMSO for best results.[1][3][4]
Table 2: Recommended Storage Conditions
FormStorage TemperatureDurationConditions
Solid Powder4°C2 yearsSealed, away from moisture and light.[5][6]
-20°C3 yearsSealed, away from moisture and light.[5][6]
Stock Solution in Solvent-20°C1 monthAliquoted, sealed, protected from light.[1][4][5]
-80°C6 monthsAliquoted, sealed, protected from light.[1][4][5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (For In Vitro Use)

This protocol describes the preparation of a 10 mM this compound hydrochloride stock solution in DMSO.

Materials:

  • This compound hydrochloride powder (CAS No. 1055-55-6)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Water bath or heating block set to 60°C

  • Sonicator

  • Sterile syringe filters (0.22 µm, compatible with DMSO)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: Accurately weigh the required amount of this compound hydrochloride powder. To prepare 1 mL of a 10 mM solution, you will need 4.19 mg (Molecular Weight = 419.04 g/mol ).

  • Dissolution:

    • Add the weighed powder to a sterile conical tube.

    • Add the calculated volume of DMSO. For example, add 1 mL of DMSO for 4.19 mg of powder.

    • Vortex the solution vigorously for 1-2 minutes.

  • Heating and Sonication: To ensure complete dissolution, heat the solution to 60°C in a water bath and apply sonication.[1][3][4] Alternate between vortexing, heating, and sonicating until the solution is clear and no particulate matter is visible.

    • Caution: Use appropriate personal protective equipment (PPE) when handling DMSO and operating sonication/heating equipment.

  • Sterilization (Optional): For cell culture applications, filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice prevents contamination and degradation from repeated freeze-thaw cycles.[1]

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[1][4][5]

Protocol 2: Preparation of a Working Solution for In Vivo Studies

For in vivo experiments, this compound hydrochloride is often administered in a co-solvent formulation to improve solubility and bioavailability. It is recommended to prepare these working solutions fresh on the day of use.[1] The following is an example formulation.

Materials:

  • High-concentration this compound hydrochloride stock solution in DMSO (e.g., 16.7 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure (to prepare 1 mL of working solution): [1][4][5]

  • Start with DMSO Stock: In a sterile tube, take 100 µL of a 16.7 mg/mL this compound hydrochloride stock solution in DMSO.

  • Add PEG300: Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly by vortexing until the solution is clear.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous and clear.

  • Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 1.67 mg/mL.

  • Final Check: Ensure the final solution is clear before administration. If precipitation occurs, the formulation may need optimization.

  • Administration: Use the freshly prepared working solution for animal dosing on the same day. Do not store this final formulation.

Visualizations

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh this compound HCl Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex / Sonicate / Heat (60°C) add_dmso->dissolve check_sol 4. Ensure Solution is Clear dissolve->check_sol aliquot 5. Aliquot into Single-Use Tubes check_sol->aliquot store 6. Store at -20°C or -80°C (Protected from Light) aliquot->store

Caption: Workflow for preparing this compound HCl stock solution.

G cluster_moa Proposed Anthelmintic Mechanism of this compound This compound This compound Administration disruption Disruption of Parasite Tegument Integrity This compound->disruption neuromuscular Neuromuscular Blockade This compound->neuromuscular detachment Detachment from Host Intestinal Wall disruption->detachment Loss of function paralysis Paralysis of Scolex and Strobila neuromuscular->paralysis paralysis->detachment expulsion Expulsion of Parasite detachment->expulsion

Caption: General mechanism of action for taeniacide agents like this compound.

References

Application Notes: In Vitro Membrane Disruption Assay Using Bunamidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bunamidine is an anthelmintic drug that has been repurposed as a potent antimicrobial agent.[1][2] Its efficacy, particularly against vancomycin-resistant enterococci (VRE), stems from its ability to disrupt bacterial membrane integrity.[1][2][3] This mechanism involves increasing membrane permeability and causing depolarization, ultimately leading to bacterial cell death. Mechanistic studies have shown that this compound selectively interacts with phosphatidylglycerol, a key phospholipid component of bacterial membranes, leading to their destabilization.[1][2]

These application notes provide a detailed protocol for assessing the in vitro membrane-disrupting activity of this compound using common and reliable fluorescence-based assays. The described methods are essential for researchers and scientists in drug development and microbiology to quantify the membrane-damaging effects of this compound and similar compounds.

Principle of the Assays

The integrity of the bacterial cell membrane can be assessed using fluorescent probes that are sensitive to changes in membrane permeability and potential.

  • SYTOX Green Assay: SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the intact membranes of live cells. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. This increase in fluorescence intensity is directly proportional to the extent of membrane permeabilization.[3]

  • DiSC3(5) Assay: DiSC3(5) is a carbocyanine dye that accumulates on hyperpolarized membranes, leading to self-quenching of its fluorescence. When the membrane is depolarized by a disruptive agent, the dye is released into the cytoplasm, resulting in an increase in fluorescence. This assay is a sensitive indicator of changes in membrane potential.

Experimental Protocols

Membrane Permeability Assay using SYTOX Green

This protocol details the steps to measure the increase in membrane permeability of bacterial cells upon treatment with this compound.

Materials:

  • This compound hydrochloride

  • Mid-logarithmic phase bacterial culture (e.g., Enterococcus faecalis)

  • Phosphate-buffered saline (PBS), 1X

  • SYTOX Green stain (e.g., from a commercial kit)

  • Melittin (B549807) (positive control)

  • DMSO (vehicle control)

  • Black 96-well microplate with a clear bottom

  • Microplate reader with fluorescence capabilities (Excitation/Emission: 485/525 nm)

Procedure:

  • Bacterial Cell Preparation:

    • Culture bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cells twice with 1X PBS.

    • Resuspend the cells in 1X PBS to an optical density at 630 nm (OD₆₃₀) of 0.05.

  • SYTOX Green Staining:

    • Add SYTOX Green to the bacterial suspension to a final concentration of 2 µM.

    • Incubate the suspension in the dark for 30 minutes at room temperature to allow for dye equilibration.

  • Treatment with this compound:

    • In a black 96-well plate, add 50 µL of the SYTOX Green-stained bacterial suspension to each well.

    • Prepare serial dilutions of this compound in 1X PBS. Add 50 µL of the this compound solutions to the wells to achieve final concentrations ranging from 0.25x to 2x the Minimum Inhibitory Concentration (MIC).

    • For controls, add 50 µL of 8 µg/mL melittin as a positive control and 50 µL of 0.1% DMSO as a negative (vehicle) control.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 525 nm.

    • Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes) at 37°C.

Membrane Depolarization Assay using DiSC3(5)

This protocol outlines the procedure to assess membrane depolarization in bacterial cells treated with this compound.

Materials:

  • This compound hydrochloride

  • Mid-logarithmic phase bacterial culture (e.g., Enterococcus faecalis)

  • HEPES buffer (5 mM, pH 7.2) supplemented with 5 mM glucose and 100 mM KCl

  • DiSC3(5) dye

  • Melittin (positive control)

  • DMSO (vehicle control)

  • Black 96-well microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Bacterial Cell Preparation:

    • Culture bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Resuspend the cells in HEPES buffer to an OD₆₃₀ of 0.05.

  • DiSC3(5) Staining:

    • Add DiSC3(5) to the bacterial suspension to a final concentration of 2 µM.

    • Incubate the suspension in the dark for 1 hour at room temperature to allow the dye to accumulate in the polarized membranes.

  • Treatment with this compound:

    • In a black 96-well plate, add 90 µL of the DiSC3(5)-stained bacterial suspension to each well.

    • Add 10 µL of this compound at specified concentrations.

    • For controls, add 10 µL of 8 µg/mL melittin as a positive control and 10 µL of 0.1% DMSO as a negative control.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader.

    • Monitor the fluorescence at regular intervals for a desired duration at 37°C.

Data Presentation

The following table summarizes the quantitative data for this compound's activity against vancomycin-resistant Enterococcus.

ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC)Vancomycin-Resistant Enterococcus (VRE)2 - 4 µg/mL[1][2][4]
Biofilm Inhibition (Crystal Violet Staining)VRESignificant reduction at 4 µg/mL[4]
Pre-formed Biofilm EradicationVREExtensive eradication at 8 µg/mL[4]

Visualizations

experimental_workflow cluster_prep Bacterial Preparation cluster_assay1 SYTOX Green Assay (Permeability) cluster_assay2 DiSC3(5) Assay (Depolarization) cluster_output Data Analysis prep1 Culture Bacteria (Mid-log phase) prep2 Harvest & Wash Cells (PBS or HEPES) prep1->prep2 prep3 Resuspend Cells (Adjust OD) prep2->prep3 stain1 Incubate with SYTOX Green (2 µM) prep3->stain1 stain2 Incubate with DiSC3(5) (2 µM) prep3->stain2 treat1 Add this compound & Controls to 96-well plate stain1->treat1 measure1 Measure Fluorescence (Ex: 485 nm, Em: 525 nm) treat1->measure1 output1 Increased Fluorescence (Permeabilization) measure1->output1 treat2 Add this compound & Controls to 96-well plate stain2->treat2 measure2 Measure Fluorescence treat2->measure2 output2 Increased Fluorescence (Depolarization) measure2->output2

Caption: Experimental workflow for in vitro membrane disruption assays.

bunamidine_moa This compound This compound bacterial_membrane Bacterial Membrane (Phosphatidylglycerol-rich) This compound->bacterial_membrane Selectively Interacts disruption Membrane Disruption bacterial_membrane->disruption permeability Increased Permeability disruption->permeability depolarization Membrane Depolarization disruption->depolarization cell_death Bacterial Cell Death permeability->cell_death depolarization->cell_death

Caption: Mechanism of this compound-induced membrane disruption.

References

Application Notes & Protocols for Studying Bunamidine Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published literature lacks specific, detailed pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) and validated analytical methods for bunamidine in common animal models. The following application notes and protocols are therefore based on established principles in veterinary pharmacokinetics and provide a general framework for designing and conducting studies to investigate the pharmacokinetic profile of this compound.

Introduction

This compound is an anthelmintic agent, primarily used in veterinary medicine for the treatment of tapeworm infections in dogs and cats. Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing potential toxicity. These application notes provide a guide to selecting appropriate animal models and methodologies for studying the pharmacokinetics of this compound.

Selection of Animal Models

The choice of animal model is a critical step in pharmacokinetic research. For this compound, the most relevant species are those in which the drug is indicated for use, as well as standard preclinical models.

  • Canine Models (Dog): As a primary target species for this compound's therapeutic use, the dog is an essential model. Pharmacokinetic data from dogs provides direct insights into the drug's behavior in a clinical setting. Beagle dogs are a commonly used breed in preclinical studies due to their manageable size and well-characterized physiology.

  • Feline Models (Cat): Similar to dogs, cats are a target species for this compound. However, it is important to note that cats can exhibit unique drug metabolism pathways compared to other species, which may significantly impact the pharmacokinetic profile of this compound.[1]

  • Rodent Models (Rat, Mouse): Rats and mice are standard models in early drug discovery and toxicology due to their small size, short life cycle, and the availability of extensive historical data.[2] They can be used for initial pharmacokinetic screening, dose-ranging studies, and to investigate metabolism and tissue distribution.[3][4]

Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure that the "3Rs" (Replacement, Reduction, and Refinement) are implemented.[5][6][7][8][9]

Data Presentation: Pharmacokinetic Parameters

Quantitative data from pharmacokinetic studies should be summarized in a clear and structured format to allow for easy comparison between different animal models, doses, and formulations. Below are template tables for presenting key pharmacokinetic parameters.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Various Animal Models

ParameterUnitDog (Beagle)Cat (Domestic Shorthair)Rat (Sprague-Dawley)Mouse (C57BL/6)
Dosemg/kg
Cmaxng/mL
Tmaxh
AUC(0-t)ng·h/mL
AUC(0-inf)ng·h/mL
t1/2h
CL/FmL/h/kg
Vd/FL/kg
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

  • t1/2: Elimination half-life.

  • CL/F: Apparent total body clearance.

  • Vd/F: Apparent volume of distribution.

Table 2: Dose Proportionality Assessment of this compound Following Oral Administration in Dogs

Dose (mg/kg)Cmax (ng/mL)AUC(0-inf) (ng·h/mL)Cmax/DoseAUC(0-inf)/Dose
Low
Medium
High

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic studies of this compound. These should be adapted and optimized based on the specific research questions and available resources.

Protocol for a Single-Dose Oral Pharmacokinetic Study in Dogs
  • Animal Model:

    • Species: Canine (Beagle).

    • Sex: Male and/or female.

    • Age: Young adult (e.g., 6-12 months).

    • Weight: 8-12 kg.

    • Health Status: Healthy, confirmed by a veterinarian.

    • Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the study.

  • Drug Formulation and Administration:

    • Formulate this compound hydrochloride in a suitable vehicle (e.g., water, 0.5% methylcellulose).

    • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[10]

    • Administer the formulation via oral gavage at the desired dose.

    • Record the exact time of administration.

  • Blood Sampling:

    • Collect blood samples (e.g., 2 mL) from the cephalic or jugular vein into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • Sampling time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.

    • Process blood samples by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate the pharmacokinetic parameters listed in Table 1.[11]

Protocol for a Single-Dose Oral Pharmacokinetic Study in Rats
  • Animal Model:

    • Species: Rat (e.g., Sprague-Dawley).

    • Sex: Male and/or female.

    • Age: 8-10 weeks.

    • Weight: 200-250 g.

    • Health Status: Healthy.

    • Acclimation: Acclimate animals for at least 5 days.

  • Drug Formulation and Administration:

    • Prepare the dosing formulation as described for the dog study.

    • Fast rats for approximately 4-6 hours before dosing.

    • Administer the formulation via oral gavage.

  • Blood Sampling:

    • Due to the smaller blood volume in rats, a sparse sampling or serial sampling from a cannulated vessel (e.g., jugular vein) is recommended.[4]

    • For sparse sampling, collect blood from a small number of animals at each time point (e.g., 3-4 rats per time point).

    • Sampling time points: 0, 0.167, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood (e.g., 0.2-0.3 mL) from the tail vein or saphenous vein into anticoagulant-coated tubes.

    • Process and store plasma samples as described for the dog study.

  • Sample Analysis and Pharmacokinetic Analysis:

    • Follow the same procedures as outlined for the dog study.

General Protocol for Analytical Method Development (LC-MS/MS)
  • Sample Preparation:

    • The goal of sample preparation is to remove interfering substances from the plasma matrix and concentrate the analyte.[12][13][14][15] Common techniques include:

      • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma to precipitate proteins.[1][12]

      • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.[12]

      • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte of interest.[15]

  • Chromatographic Separation:

    • Use a suitable High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., C18) to separate this compound from other components in the extracted sample.

    • Optimize the mobile phase composition (e.g., a gradient of water and acetonitrile with a modifier like formic acid) to achieve good peak shape and resolution.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer (MS/MS) for detection.

    • Optimize the mass spectrometer parameters, including ionization source (e.g., electrospray ionization - ESI) and collision energy, to achieve the highest sensitivity and specificity for this compound.

    • Monitor at least two multiple reaction monitoring (MRM) transitions (a precursor ion and a product ion) for both this compound and an internal standard to ensure accurate quantification.

  • Method Validation:

    • Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Visualizations

Experimental_Workflow_Dog_PK_Study A Animal Acclimation & Selection (Beagle Dogs, n=6-8) B Overnight Fasting (Water ad libitum) A->B C Pre-dose Blood Sample (t=0) B->C D Oral Administration of this compound (via gavage) C->D E Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48h) D->E F Plasma Separation (Centrifugation) E->F G Plasma Sample Storage (-80°C) F->G H LC-MS/MS Analysis (Quantification of this compound) G->H I Pharmacokinetic Analysis (Non-Compartmental Analysis) H->I J Data Reporting (Cmax, Tmax, AUC, t1/2, etc.) I->J

Caption: Workflow for a canine oral pharmacokinetic study.

Analytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Thawing B Addition of Internal Standard A->B C Protein Precipitation / LLE / SPE B->C D Centrifugation / Evaporation C->D E Reconstitution in Mobile Phase D->E F Injection into UHPLC System E->F G Chromatographic Separation (e.g., C18 column) F->G H Ionization (e.g., ESI+) G->H I Tandem Mass Spectrometry (MRM Detection) H->I J Peak Integration I->J K Standard Curve Generation J->K L Concentration Calculation K->L

Caption: General workflow for LC-MS/MS analysis of plasma samples.

References

Troubleshooting & Optimization

Troubleshooting Bunamidine hydrochloride solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Bunamidine hydrochloride, focusing on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what are its primary uses in research?

This compound hydrochloride is a veterinary anthelmintic agent, historically used against tapeworms like Echinococcus granulosus and Taenia hydatigena.[1][2] More recently, it has been identified as a potent antimicrobial agent that shows efficacy against vancomycin-resistant enterococci (VRE) by disrupting their cellular membranes.[3] Its molecular weight is 419.04 g/mol .[1]

Q2: What are the general solubility characteristics of this compound hydrochloride?

This compound hydrochloride is a white to light yellow solid.[1] It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but has low aqueous solubility.[4][5] Due to its hydrophobic nature (predicted LogP of 7.928), dissolving it directly in aqueous buffers can be challenging.[2]

Q3: How should I prepare a stock solution of this compound hydrochloride?

It is recommended to first prepare a high-concentration stock solution in an organic solvent. DMSO is a common choice, with a reported solubility of up to 33.33 mg/mL (79.54 mM).[1][4] To ensure complete dissolution, techniques such as warming the solution to 60°C and sonication can be employed.[1][4] It is advisable to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

Q4: How should I store this compound hydrochloride solutions?

Powdered this compound hydrochloride should be stored at 4°C, protected from moisture and light.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.

Q5: My this compound hydrochloride precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue known as "crashing out," which occurs when the compound's solubility limit is exceeded in the final aqueous buffer. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.

Data Presentation: Solubility of this compound Hydrochloride

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)33.3379.54Warming to 60°C and sonication may be required.[1][4]
Formulation ComponentsAchievable Concentration (mg/mL)Molar Concentration (mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.67≥ 3.99
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.67≥ 3.99
10% DMSO, 90% Corn Oil≥ 1.67≥ 3.99

Troubleshooting Guide for Aqueous Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered when preparing aqueous solutions of this compound hydrochloride.

Problem: Precipitate forms immediately upon dilution of DMSO stock solution into aqueous buffer.

This indicates that the concentration of this compound hydrochloride in the final aqueous solution is above its solubility limit.

Troubleshooting Workflow:

G start Precipitation Observed step1 Reduce Final Concentration start->step1 step2 Optimize Dilution Technique step1->step2 Still Precipitates end_success Clear Solution Achieved step1->end_success Precipitate Dissolves step3 Incorporate Co-solvents step2->step3 Still Precipitates step2->end_success Precipitate Dissolves step4 Adjust Buffer pH (if applicable) step3->step4 Still Precipitates step3->end_success Precipitate Dissolves step5 Increase Temperature step4->step5 Still Precipitates step4->end_success Precipitate Dissolves step5->end_success Precipitate Dissolves end_fail Consult Further Resources step5->end_fail Still Precipitates

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the target concentration of this compound hydrochloride in your aqueous buffer.

  • Optimize Dilution Technique:

    • Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.

    • Stepwise Dilution: First, dilute the DMSO stock into a small volume of the aqueous buffer, then add this intermediate solution to the final volume.

  • Incorporate Co-solvents: As indicated in the in vivo formulation data, co-solvents can significantly enhance aqueous solubility. Consider adding a small percentage of PEG300 or Tween-80 to your final buffer. Be mindful that co-solvents may affect your experimental system.

  • Adjust Buffer pH: The solubility of ionizable compounds is often pH-dependent. While the pKa of this compound hydrochloride is not readily published, as a basic compound, lowering the pH of the buffer may increase its solubility. Ensure the final pH is compatible with your assay.

  • Increase Temperature: Gently warming the aqueous buffer during the dilution process can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.

Problem: The solution is initially clear but a precipitate forms over time.

This suggests that the initial solution was supersaturated and thermodynamically unstable. Over time, the excess compound crystallizes out.

Solutions:

  • Determine Thermodynamic Solubility: The most reliable approach is to determine the true thermodynamic solubility under your experimental conditions. An experimental protocol is provided below.

  • Prepare Fresh Solutions: If determining thermodynamic solubility is not feasible, prepare your working solutions fresh before each experiment and use them promptly.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.

  • If necessary, warm the solution to 60°C in a water bath with intermittent vortexing until the solution is clear.

  • Allow the solution to cool to room temperature.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution using Co-solvents (Example)

This protocol is adapted from a known in vivo formulation and can be modified for in vitro use.[2]

  • Start with a 16.7 mg/mL stock solution of this compound hydrochloride in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 16.7 mg/mL this compound hydrochloride DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.

  • Add 450 µL of saline (or your desired aqueous buffer) to reach a final volume of 1 mL. This will result in a 1.67 mg/mL working solution.

Protocol 3: Determination of Thermodynamic Solubility in Aqueous Buffer
  • Add an excess amount of this compound hydrochloride powder to a glass vial.

  • Add a known volume of your aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C).

  • Allow the suspension to equilibrate for 24-48 hours.

  • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant and filter it through a 0.22 µm syringe filter compatible with your buffer and compound.

  • Analyze the concentration of this compound hydrochloride in the filtrate using a suitable analytical method, such as HPLC-UV.

Proposed Mechanism of Action of this compound Hydrochloride

Recent studies have elucidated a potential mechanism for the antimicrobial activity of this compound hydrochloride against vancomycin-resistant Enterococcus. This involves the disruption of the bacterial cell membrane.

G This compound This compound Hydrochloride Membrane Bacterial Cell Membrane This compound->Membrane Targets Interaction Selective Interaction with Phosphatidylglycerol Membrane->Interaction Disruption Membrane Destabilization and Increased Permeability Interaction->Disruption Depolarization Membrane Depolarization Disruption->Depolarization Death Bacterial Cell Death Depolarization->Death

Caption: Proposed mechanism of antimicrobial action.

This proposed pathway highlights the selective targeting of phosphatidylglycerol, a key phospholipid in bacterial membranes, leading to membrane destabilization, increased permeability, and ultimately, bacterial cell death.[3]

References

Technical Support Center: Optimizing Bunamidine Dosage for In Vivo Tapeworm Clearance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bunamidine for in vivo tapeworm clearance studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is an anthelmintic drug primarily used in veterinary medicine to treat infections caused by tapeworms (cestodes). In a research context, it is often used as a reference drug or investigational compound in studies evaluating new anthelmintic agents or exploring the biology of cestode parasites.

Q2: What are the different forms of this compound available for research?

This compound has been studied in various salt forms, with the most common being this compound hydrochloride and this compound hydroxynaphthoate (B12740854). The choice of salt can influence the drug's formulation, stability, and potentially its absorption and efficacy.

Q3: What is the proposed mechanism of action for this compound against tapeworms?

The precise mechanism of action of this compound against tapeworms is not fully elucidated in the currently available literature. While some anthelmintics are known to interfere with neuromuscular coordination or energy metabolism of the parasite, the specific target and signaling pathway for this compound have not been definitively identified. Recent research has suggested that this compound may act by disrupting bacterial cell membranes, though its direct anthelmintic mechanism may differ.

Q4: What are the generally effective dosage ranges for this compound in animal models?

Effective dosages of this compound can vary depending on the salt form, the animal model, the tapeworm species, and the formulation. For this compound hydrochloride in dogs, doses ranging from 25 to 50 mg/kg of body weight have shown high efficacy against mature Echinococcus granulosus. For other tapeworm species in dogs, doses of 12.5 mg/kg to 25 mg/kg have also been reported to be effective.

Q5: What are the common side effects observed during in vivo studies with this compound?

Commonly reported side effects at therapeutic or higher doses include vomiting and diarrhea. The incidence and severity of these side effects can be influenced by the specific salt of this compound used and the dosage administered.

Troubleshooting Guides

Issue 1: Sub-optimal Tapeworm Clearance

  • Problem: Lower than expected efficacy in clearing tapeworm infections in the experimental animal model.

  • Possible Causes & Solutions:

    • Incorrect Dosage: Verify the calculated dose based on the animal's body weight and the specific this compound salt being used. Refer to the data tables below for reported effective dosages.

    • Drug Formulation and Administration: The method of administration can impact efficacy. For example, administration in gelatin capsules or mixed with food can alter absorption and effectiveness. Ensure the formulation is appropriate and the administration technique is consistent across all subjects.

    • Fasting/Feeding State of Animals: The presence of food in the gastrointestinal tract can affect drug absorption. Some studies have administered this compound to fasted animals to enhance efficacy. Consider standardizing the feeding schedule relative to drug administration.

    • Drug Stability: Ensure the this compound compound is properly stored and has not degraded.

    • Resistance: Although not widely reported for this compound, anthelmintic resistance is a known phenomenon. If consistent low efficacy is observed, consider the source of the parasite and the possibility of inherent resistance.

Issue 2: Adverse Events in Experimental Animals

  • Problem: Experimental animals are exhibiting adverse effects such as vomiting, diarrhea, or lethargy.

  • Possible Causes & Solutions:

    • Dosage Too High: Review the dosage calculation. If adverse events are frequent, consider performing a dose-range-finding study to determine the maximum tolerated dose in your specific animal model.

    • Salt Form: Different salts of this compound may have different toxicity profiles. For instance, this compound hydroxynaphthoate has been reported to cause less diarrhea compared to the hydrochloride and p-toluene sulphonate salts at similar dosages.

    • Animal Health Status: Underlying health conditions in the experimental animals may make them more susceptible to adverse effects. Ensure all animals are healthy and properly acclimatized before starting the experiment.

    • Supportive Care: Provide appropriate supportive care for animals experiencing adverse effects, such as fluid therapy for dehydration due to diarrhea.

Issue 3: Inconsistent Results Across Study Groups

  • Problem: High variability in tapeworm clearance rates among individual animals within the same treatment group.

  • Possible Causes & Solutions:

    • Inconsistent Dosing: Ensure accurate and consistent administration of the drug to each animal. For oral dosing, check for any regurgitation.

    • Variable Parasite Burden: A wide range of initial tapeworm burdens among animals can lead to variable outcomes. Stratify animals into treatment groups based on pre-treatment fecal egg counts or another measure of infection intensity.

    • Biological Variation: Individual differences in drug metabolism and absorption can contribute to variability. Increasing the number of animals per group can help to mitigate the impact of individual variation on the overall results.

    • Diet and Husbandry: Ensure all animals are housed under identical conditions and receive the same diet, as these factors can influence drug metabolism and overall health.

Data Presentation

Table 1: Efficacy of Different this compound Salts Against Various Tapeworm Species in Dogs

This compound SaltTapeworm SpeciesAnimal ModelDosage (mg/kg)AdministrationEfficacy (Clearance Rate)Reference
HydrochlorideEchinococcus granulosus (mature)Dogs25Oral100%
HydrochlorideEchinococcus granulosus (mature)Dogs50Oral100%
HydrochlorideEchinococcus granulosus (immature)Dogs25Oral85.9% (average)
HydrochlorideEchinococcus granulosus (immature)Dogs50Oral98.8% (average)
HydrochlorideTaenia pisiformisDogs12.5In rice paper cachets, 3 hours before feeding80% (4/5 dogs)
p

Reasons for low efficacy of Bunamidine in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

Bunamidine Efficacy Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be encountering unexpectedly low efficacy with this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing poor efficacy of this compound in our in vivo animal models, despite promising in vitro results. What could be the primary reasons for this discrepancy?

A1: A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development. For this compound, this could be attributed to several factors:

  • Poor Bioavailability: this compound's effectiveness is highly dependent on its formulation due to its physicochemical properties. Issues with solubility and absorption can prevent the drug from reaching the target site in sufficient concentrations.

  • Host Metabolism: The drug may be rapidly metabolized and cleared by the host animal, reducing its exposure to the parasite.

  • Toxicity: The dose required to achieve efficacy in vivo may be close to a level that causes adverse effects in the host animal, limiting the administrable therapeutic dose.[1]

Q2: How critical is the formulation for the oral delivery of this compound?

A2: The formulation is exceptionally critical. The hydrochloride and hydroxynaphthoate (B12740854) salts of this compound have different properties that affect their dissolution and absorption.[2] The method of administration, such as in gelatin capsules or mixed with food, has also been shown to influence the drug's activity against parasites like Echinococcus granulosus.[2] Therefore, the choice of salt, excipients, and delivery vehicle can significantly impact the drug's bioavailability and, consequently, its efficacy.

Q3: Could the parasites in our study have developed resistance to this compound?

A3: While there is a lack of specific reports on this compound resistance, the development of resistance to anthelmintics is a widespread phenomenon.[3][4] Mechanisms such as altered drug targets, increased drug efflux from the parasite, or enzymatic degradation of the drug are common causes of resistance to other anthelmintics and could potentially be at play.[3][4] If you are using a parasite strain that has been previously exposed to other anthelmintics, cross-resistance might also be a possibility.

Q4: What are the known side effects of this compound, and could they be related to the low efficacy we are observing?

A4: this compound has been reported to cause side effects such as vomiting and diarrhea in treated animals.[2] There is also evidence of metabolic toxicity.[1] If the administered dose is causing these adverse effects, it might be necessary to reduce the dosage to a level that is well-tolerated by the animals but is too low to be fully effective against the parasites, thus resulting in apparent low efficacy.

Troubleshooting Guides

Issue 1: Suboptimal In Vivo Efficacy Despite High In Vitro Potency

If you are observing that this compound is effective in your in vitro assays but is failing to produce the expected results in animal models, consider the following troubleshooting steps:

1. Review and Optimize the Drug Formulation:

  • Solubility: this compound hydrochloride's solubility can be a limiting factor. Ensure that the drug is fully solubilized in your delivery vehicle. You may need to use co-solvents.

  • Choice of Salt: The hydroxynaphthoate salt has been shown to be effective when mixed with food, suggesting it may have better stability or absorption characteristics in the gastrointestinal tract compared to the hydrochloride salt under certain conditions.[2]

  • Delivery Vehicle: The composition of the delivery vehicle can significantly impact absorption. For oral administration, consider formulations that protect the drug from the harsh environment of the stomach and promote its absorption in the intestine.

2. Assess Pharmacokinetic Parameters:

  • If possible, conduct a pilot pharmacokinetic study in your animal model to measure the plasma concentration of this compound over time after administration. This will help you determine if the drug is being absorbed and reaching therapeutic concentrations.

3. Monitor for Adverse Effects:

  • Closely observe the animals for any signs of toxicity, such as changes in behavior, weight loss, vomiting, or diarrhea.[2] If adverse effects are observed, you may need to adjust the dose or the formulation.

Issue 2: Suspected Anthelmintic Resistance

If you suspect that the parasites in your study may be resistant to this compound, the following steps can help you investigate this possibility:

1. Determine the Parasite's History:

  • Investigate the origin of your parasite strain. Has it been previously exposed to this compound or other anthelmintics from the same class?

2. In Vitro Susceptibility Testing:

  • If you have a susceptible reference strain of the same parasite, perform a comparative in vitro susceptibility test to determine if the IC50 of your experimental strain is significantly higher.

3. Consider Mechanisms of Resistance:

  • While specific mechanisms for this compound are not well-documented, general anthelmintic resistance mechanisms include:

    • Reduced drug uptake: The parasite may have altered membrane transporters that prevent the drug from entering.

    • Increased drug efflux: The parasite may actively pump the drug out of its cells.[3]

    • Target site modification: The drug's molecular target within the parasite may have mutated, reducing the drug's binding affinity.

    • Enzymatic degradation: The parasite may produce enzymes that metabolize and inactivate the drug.

Data Presentation

Table 1: this compound Hydrochloride Solubility in Different Formulations

FormulationSolubility
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 1.67 mg/mL (3.99 mM)
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 1.67 mg/mL (3.99 mM)
10% DMSO + 90% Corn Oil≥ 1.67 mg/mL (3.99 mM)
(Data sourced from InvivoChem)[5]

Table 2: Efficacy of this compound Hydrochloride Against Echinococcus granulosus in Dogs

This compound HCl DoseEfficacy Against Immature StagesEfficacy Against Mature Worms
25 mg/kg85.9% - 98.8%100% clearance
50 mg/kg85.9% - 98.8%100% clearance
(Data from Andersen et al., 1975)[6]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride for In Vivo Oral Administration

This protocol is based on common solvent formulations used for poorly soluble compounds.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound HCl in DMSO (e.g., 16.7 mg/mL).

  • For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to reach the final volume of 1 mL and mix until a clear solution is obtained.[5]

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Experimentation invitro_test In Vitro Susceptibility Test formulation Formulation Optimization invitro_test->formulation Promising Results dosing Animal Dosing formulation->dosing efficacy_assessment Efficacy Assessment dosing->efficacy_assessment pk_study Pharmacokinetic Analysis dosing->pk_study toxicity_monitoring Toxicity Monitoring dosing->toxicity_monitoring efficacy_assessment->formulation Low Efficacy pk_study->formulation Low Bioavailability toxicity_monitoring->dosing Adverse Effects signaling_pathway cluster_drug This compound Action cluster_parasite Parasite Cell This compound This compound target Molecular Target This compound->target Binds and Inhibits efflux Efflux Pump (e.g., P-glycoprotein) This compound->efflux Pumped out metabolism Metabolizing Enzyme This compound->metabolism Degraded parasite_death Parasite Death target->parasite_death Leads to efflux->this compound metabolism->this compound

References

Technical Support Center: Overcoming Bunamidine Resistance in Cestode Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cestocidal agent bunamidine. Given the limited documented evidence of widespread clinical resistance to this compound, this guide focuses on proactive strategies for monitoring susceptibility, investigating suspected resistance, and exploring methods to overcome it based on established principles of anthelmintic resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound against cestodes?

A1: The precise molecular target of this compound is not fully elucidated. However, current research suggests a dual action:

  • Tegument Disruption: this compound is believed to damage the cestode's tegument, the syncytial outer layer that serves as a protective barrier and the primary site for nutrient absorption.[1] This damage exposes the parasite to the host's digestive enzymes.

  • Inhibition of Glucose Uptake: The drug also appears to interfere with the parasite's ability to absorb glucose, its primary energy source, leading to energy depletion.[1]

Q2: Are there widespread, documented cases of this compound resistance in cestodes?

A2: Currently, there is a notable lack of widespread, clinically documented cases of this compound resistance in cestode populations in published literature. Much of the research on cestocidal resistance has focused on other drugs like praziquantel. However, the potential for resistance to develop exists with any anthelmintic agent due to selection pressure.

Q3: What are the potential (hypothesized) mechanisms of this compound resistance in cestodes?

A3: Based on known mechanisms of anthelmintic resistance in helminths, potential mechanisms for this compound resistance could include:

  • Altered Drug Target: Mutations in the parasite's genes that code for the molecular target of this compound could reduce the drug's binding affinity and efficacy. The specific target is yet to be identified.

  • Increased Drug Efflux: Overexpression of transmembrane transporter proteins, such as ATP-binding cassette (ABC) transporters, could actively pump this compound out of the parasite's cells, preventing it from reaching its target at a therapeutic concentration.[2][3]

  • Enzymatic Drug Inactivation: The parasite could develop or upregulate enzymes that metabolize and inactivate this compound.

  • Changes in Tegument Composition: Alterations in the lipid or protein composition of the cestode tegument could reduce the drug's ability to penetrate the parasite.

Q4: How can I determine if a cestode population is resistant to this compound?

A4: Suspected resistance should be investigated through a combination of in vivo and in vitro tests:

  • In Vivo: The Fecal Egg Count Reduction Test (FECRT) is a standard method to assess the efficacy of an anthelmintic in a host animal population. A reduction of less than 95% may indicate resistance.

  • In Vitro: Laboratory-based assays, such as larval development or motility assays using protoscoleces, can determine the concentration of this compound required to inhibit or kill the parasites (e.g., IC50 or LC50 values). A significant increase in these values compared to a known susceptible strain would suggest resistance.

Q5: What general strategies can be employed to overcome or mitigate anthelmintic resistance?

A5: Several strategies are recommended to slow the development of and manage anthelmintic resistance:

  • Drug Combination Therapy: Using two or more drugs with different mechanisms of action simultaneously can be effective.[4] The probability of a parasite being resistant to both drugs is significantly lower.

  • Refugia Management: Maintaining a portion of the parasite population in "refugia" (i.e., unexposed to the drug) helps to dilute resistance genes in the overall parasite population.[3] This can be achieved by targeted selective treatment of only the most heavily infected animals.

  • Proper Dosing: Underdosing can select for resistant parasites. It is crucial to dose accurately based on the host's weight.

  • Quarantine and Testing: New animals should be quarantined and tested for resistant parasites before being introduced to a herd or population.

Troubleshooting Guides

Problem 1: Reduced Efficacy of this compound in an Experimental Setting

Possible Cause Troubleshooting Step
Incorrect Dosage Verify dose calculations based on the most recent and accurate weight of the host animal.
Improper Drug Administration Ensure the drug was administered correctly (e.g., fasting/feeding protocols were followed as recommended for the specific this compound salt).[1]
Drug Degradation Check the expiration date and storage conditions of the this compound product.
Host-related Factors Consider if factors like diarrhea (rapid expulsion of the drug) or altered gut physiology in the host could be affecting drug absorption or contact time.
Suspected Resistance If all other factors are ruled out, proceed with resistance testing using FECRT and in vitro susceptibility assays.

Problem 2: High Variability in In Vitro this compound Susceptibility Assays

Possible Cause Troubleshooting Step
Inconsistent Parasite Stages Ensure that parasites (e.g., protoscoleces) are of a consistent developmental stage and viability at the start of each experiment.
Solvent Effects If using a solvent like DMSO to dissolve this compound, ensure the final concentration is consistent across all wells and that a solvent-only control is included to assess its effect on parasite viability.
Inadequate Incubation Conditions Verify that temperature, CO2 levels, and culture media are optimal and consistent for the cestode species being tested.
Subjective Viability Assessment Use a quantitative and objective measure of viability, such as a motility tracking software or a metabolic assay (e.g., MTT reduction), in addition to microscopic observation.

Quantitative Data Summary

The following tables provide examples of how to structure and present data from experiments investigating this compound efficacy and potential resistance.

Table 1: Efficacy of this compound Hydrochloride Against Susceptible Cestode Species (Literature Data)

Cestode SpeciesHostDose (mg/kg)Efficacy (% Clearance)Reference
Echinococcus granulosus (mature)Dog25-50100%[5]
Echinococcus granulosus (immature)Dog2598.8%[5]
Echinococcus granulosus (immature)Dog5085.9%[5]
Dipylidium caninumDog/Cat->99%[6]
Taenia taeniaeformisCat-100% (in 11 cats)[6]
Taenia pisiformisDog12.580% (4 of 5 dogs)[7]

Table 2: Hypothetical Results of an In Vitro this compound Susceptibility Assay

Cestode IsolateIC50 (µg/mL)95% Confidence IntervalResistance Factor (RF)*
Susceptible Reference Strain0.150.12 - 0.181.0
Field Isolate A (Suspected Resistant)1.201.05 - 1.358.0
Field Isolate B (Susceptible)0.180.15 - 0.211.2

*Resistance Factor = IC50 of test isolate / IC50 of susceptible reference strain

Table 3: Hypothetical Results of a Synergy Test with this compound and a Second Anthelmintic

Drug CombinationFractional Inhibitory Concentration (FIC) Index*Interpretation
This compound + Praziquantel0.45Synergy
This compound + Niclosamide0.95Additive
This compound + Albendazole1.50Indifference

*FIC Index ≤ 0.5 indicates synergy; >0.5 to <2 indicates an additive effect; ≥2 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro Susceptibility Assay for this compound using Echinococcus Protoscoleces

This protocol is adapted from established methods for in vitro cestode drug screening.[8]

  • Parasite Preparation:

    • Aseptically collect protoscoleces from hydatid cysts.

    • Wash the protoscoleces three times with a sterile phosphate-buffered saline (PBS) solution containing antibiotics (e.g., penicillin-streptomycin).

    • Assess initial viability using a motility score or a vital stain (e.g., 0.1% methylene (B1212753) blue where viable protoscoleces remain unstained). A viability of >95% is required.

  • Drug Preparation:

    • Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial dilutions in the culture medium to achieve the desired final concentrations for the assay (e.g., ranging from 0.01 µg/mL to 100 µg/mL). Ensure the final solvent concentration is non-toxic to the parasites (typically ≤1%).

  • Assay Procedure:

    • In a 96-well microtiter plate, add approximately 100 viable protoscoleces to each well containing 200 µL of culture medium (e.g., RPMI-1640 supplemented with fetal calf serum).

    • Add the prepared this compound dilutions to the test wells.

    • Include a negative control (medium only) and a solvent control (medium with the maximum concentration of solvent used).

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for 24-72 hours.

  • Data Collection and Analysis:

    • At predefined time points (e.g., 24, 48, 72 hours), assess the viability of the protoscoleces in each well. This can be done by:

      • Microscopic Examination: Score motility on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal movement, 0 = no movement/dead).

      • Vital Staining: Add a vital stain and count the percentage of non-viable (stained) protoscoleces.

    • Calculate the percentage of inhibition for each concentration relative to the negative control.

    • Use a non-linear regression analysis to determine the IC50 (the concentration of this compound that inhibits 50% of the protoscoleces' motility or viability).

Protocol 2: Fecal Egg Count Reduction Test (FECRT) for this compound in Canids

  • Animal Selection:

    • Select a group of at least 10-15 animals with naturally acquired cestode infections.

    • Animals should not have been treated with an anthelmintic in the past 60 days.

  • Pre-Treatment Sampling (Day 0):

    • Collect individual fecal samples from each animal.

    • Using a standardized quantitative technique (e.g., Wisconsin sugar flotation or McMaster method), determine the number of cestode eggs per gram (EPG) of feces for each animal.

  • Treatment:

    • Administer this compound at the recommended dosage based on the accurate body weight of each animal.

    • Leave a subset of animals as an untreated control group if ethically and experimentally permissible.

  • Post-Treatment Sampling (Day 10-14):

    • Collect a second fecal sample from each treated animal.

    • Perform fecal egg counts on these samples using the same technique as in the pre-treatment stage.

  • Calculation and Interpretation:

    • Calculate the percentage reduction for the group using the formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] * 100

    • Interpretation:

      • Efficacy > 95%: The drug is effective.

      • Efficacy < 95% and the 95% confidence interval is below 90%: Resistance is present.

      • Efficacy between 90-95%: Resistance is suspected, and further investigation is warranted.

Visualizations

Proposed Mechanism of Action of this compound

bunamidine_moa This compound This compound Tegument Cestode Tegument (Outer Surface) This compound->Tegument Interacts with GlucoseUptake Glucose Uptake Mechanism This compound->GlucoseUptake Interacts with Damage Structural Damage & Increased Permeability Tegument->Damage Inhibition Inhibition of Glucose Transport GlucoseUptake->Inhibition Exposure Exposure to Host Digestive Enzymes Damage->Exposure Starvation Energy Depletion (Starvation) Inhibition->Starvation Death Parasite Death Exposure->Death Starvation->Death

Caption: Proposed dual-action mechanism of this compound against cestodes.

Workflow for Investigating Suspected this compound Resistance

resistance_workflow start Clinical Observation: Reduced this compound Efficacy check_admin Verify Dosing and Administration Protocol start->check_admin check_admin->start Error Found fecrt Perform Fecal Egg Count Reduction Test (FECRT) check_admin->fecrt Protocol Correct fecrt_result FECRT < 95%? fecrt->fecrt_result in_vitro Conduct In Vitro Susceptibility Assays (e.g., Protoscolex Motility) fecrt_result->in_vitro Yes no_resistance Resistance Not Confirmed (Re-evaluate other factors) fecrt_result->no_resistance No compare Compare IC50 to Susceptible Strain in_vitro->compare resistance_confirmed Resistance Confirmed compare->resistance_confirmed IC50 Significantly Higher compare->no_resistance No Significant Difference molecular Investigate Mechanism: - Target Gene Sequencing - Efflux Pump Expression resistance_confirmed->molecular

Caption: Decision workflow for investigating suspected this compound resistance.

Hypothesized Efflux Pump-Mediated Resistance

efflux_pump cluster_membrane Cestode Tegument Membrane EffluxPump ABC Transporter (Efflux Pump) Bunamidine_out This compound (Extracellular) EffluxPump->Bunamidine_out Active Transport ADP ADP + Pi EffluxPump->ADP Hydrolysis Bunamidine_in This compound (Extracellular) Bunamidine_intra This compound (Intracellular) Bunamidine_in->Bunamidine_intra Passive Diffusion NoEffect Reduced/No Effect Bunamidine_out->NoEffect Bunamidine_intra->EffluxPump Binds to Pump Target Intracellular Target Bunamidine_intra->Target Binds to Effect Therapeutic Effect Target->Effect ATP ATP ATP->EffluxPump

References

Mitigating Bunamidine-induced side effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bunamidine in animal studies. The information is designed to help mitigate and manage potential side effects encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in animal studies?

A1: this compound is an anthelmintic drug, specifically a taeniacide, used in veterinary medicine to treat tapeworm infections, particularly from the Taenia and Echinococcus genera.[1] In a research setting, it is used to study the efficacy and safety of new anthelmintic compounds and to investigate the mechanisms of cestode parasites.

Q2: What are the common side effects of this compound observed in animal studies?

A2: The most frequently reported side effects are gastrointestinal, including vomiting and diarrhea.[2] Metabolic disturbances, such as alterations in blood glucose and liver enzymes (Alanine Transaminase and Alkaline Phosphatase), have also been noted.[3][4]

Q3: Are there different forms of this compound, and do their side effect profiles differ?

A3: Yes, this compound is available in different salt forms, including this compound hydrochloride, this compound p-toluene sulphonate, and this compound hydroxynaphthoate (B12740854). Studies in dogs have suggested that the hydroxynaphthoate salt may cause diarrhea less frequently than the hydrochloride and p-toluene sulphonate salts.[2]

Q4: What is the general approach to managing toxicosis in animals?

A4: The principles of treating toxicosis involve preventing further absorption of the toxin, providing supportive care, and administering specific antidotes if available.[5] For ingested substances like this compound, this can include inducing emesis or administering activated charcoal shortly after exposure, though this should be done with caution and under veterinary guidance.[5] Supportive care is crucial and focuses on maintaining hydration, electrolyte balance, and normal physiological functions.[5]

Troubleshooting Guides

Issue 1: Vomiting and Diarrhea Post-Administration

Symptoms: The animal exhibits one or more episodes of vomiting or diarrhea within hours of this compound administration.

Possible Causes:

  • Gastrointestinal irritation is a known side effect of this compound.[2]

  • The dose administered may be too high for the individual animal.

  • The animal may have a pre-existing sensitivity.

Mitigation and Management Protocol:

StepActionDetailed Instructions
1 Dietary Management (Pre-dosing) Administering this compound with a small meal may help reduce gastric irritation. However, some protocols suggest fasting to improve efficacy.[2] The optimal approach may need to be determined empirically for your specific study design.
2 Dietary Management (Post-dosing) If mild GI upset occurs, withhold food for 12-24 hours, but ensure continuous access to fresh water to prevent dehydration.[6][7] After the fasting period, introduce a bland, highly digestible diet (e.g., boiled chicken and rice) in small, frequent meals.[6][7]
3 Symptomatic Treatment If vomiting or diarrhea is severe or persistent, veterinary intervention is necessary. This may include the administration of anti-emetic medications to control nausea and vomiting, and gastrointestinal protectants to soothe the GI tract.[8][9]
4 Fluid Therapy Monitor the animal for signs of dehydration (e.g., skin tenting, dry mucous membranes). Subcutaneous or intravenous fluid therapy may be required to correct dehydration and maintain electrolyte balance.[10][11]
5 Dose Adjustment For future experiments, consider a dose reduction if the initial dose was associated with significant side effects. The efficacy of the lower dose against the target parasite should be verified.
Issue 2: Elevated Liver Enzymes

Symptoms: Routine bloodwork following this compound administration reveals elevated levels of liver enzymes such as Alanine Transaminase (ALT) and Alkaline Phosphatase (ALP).[3][4]

Possible Causes:

  • This compound may have direct hepatotoxic effects.

  • Metabolic stress on the liver due to drug processing.

Mitigation and Management Protocol:

StepActionDetailed Instructions
1 Baseline Monitoring Always obtain baseline blood chemistry values, including liver enzymes, before administering this compound. This allows for accurate assessment of post-treatment changes.
2 Supportive Care Provide supportive care to aid liver function. This includes maintaining adequate hydration and providing a balanced diet.
3 Hepatoprotective Agents Consider the use of hepatoprotective agents, such as S-adenosylmethionine (SAMe) or milk thistle (silymarin), under veterinary guidance. These compounds may help support liver cell function and reduce oxidative stress.
4 Monitoring Monitor liver enzyme levels periodically after this compound administration to track the extent and resolution of the elevation.
5 Dose and Formulation Review If hepatotoxicity is a recurring issue, re-evaluate the dose and consider using a different salt form of this compound, if available, that may have a more favorable safety profile.

Experimental Protocols

Protocol: Administration of this compound with a Focus on Minimizing Gastrointestinal Side Effects

This protocol is a general guideline and should be adapted to the specific requirements of the research study and approved by the relevant institutional animal care and use committee.

1. Animal Preparation:

  • Acclimate animals to the housing and handling procedures for at least 7 days prior to the experiment.
  • Perform a thorough physical examination and collect baseline blood samples for complete blood count and serum chemistry.
  • Provide a consistent and appropriate diet for the species.

2. Dosing and Administration:

  • Calculate the precise dose of this compound based on the most recent body weight of each animal.
  • To potentially reduce gastrointestinal upset, administer the dose with a small amount of a highly palatable and digestible food.
  • Observe the animal for a short period after administration to ensure the full dose is consumed and not regurgitated.

3. Post-Administration Monitoring:

  • Closely monitor animals for the first 4-6 hours post-dosing for any signs of adverse effects, particularly vomiting.
  • Continue to monitor animals at least twice daily for the duration of the study period for changes in appetite, hydration status, and fecal consistency.
  • Record all observations meticulously.

4. Management of Adverse Events:

  • Mild Vomiting/Diarrhea: Institute dietary management as described in the troubleshooting guide.
  • Severe or Persistent Vomiting/Diarrhea: Seek veterinary intervention for symptomatic treatment and fluid therapy.
  • Lethargy or Anorexia: Conduct a thorough clinical assessment to rule out other causes and provide supportive care as needed.

5. Data Collection:

  • Collect fecal samples at predetermined time points to assess anthelmintic efficacy.
  • Collect blood samples at the end of the study to re-evaluate hematology and serum chemistry parameters.

Data Presentation

Table 1: Incidence of Side Effects with Different this compound Salts in Dogs

This compound SaltDose Range (mg/kg)Number of DogsVomitingDiarrhea
Hydrochloride254PresentPresent
p-toluene sulphonate25N/APresentPresent
Hydroxynaphthoate25-10027Not Reported2

Data synthesized from a study on experimentally infected dogs.[2]

Visualizations

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation (7 days) baseline Baseline Assessment (Physical Exam, Bloodwork) acclimation->baseline dosing This compound Administration (with small meal) baseline->dosing monitoring Post-Dosing Monitoring (Vomiting, Diarrhea, Appetite) dosing->monitoring fecal_collection Fecal Collection (Efficacy Assessment) monitoring->fecal_collection final_bloodwork Final Bloodwork (Safety Assessment) monitoring->final_bloodwork data_analysis Data Analysis fecal_collection->data_analysis final_bloodwork->data_analysis

Caption: Experimental workflow for this compound administration in animal studies.

Hypothesized_Signaling_Pathway cluster_mito Mitochondrion cluster_cell Hepatocyte This compound This compound (Amidine compound) etc Electron Transport Chain (Inhibition) This compound->etc Inhibits atp Decreased ATP Production etc->atp leads to ros Increased ROS Production etc->ros leads to oxidative_stress Oxidative Stress ros->oxidative_stress cell_damage Cellular Damage (e.g., lipid peroxidation) oxidative_stress->cell_damage apoptosis Apoptosis cell_damage->apoptosis liver_injury Liver Injury (Elevated Enzymes) apoptosis->liver_injury Contributes to

Caption: Hypothesized signaling pathway for this compound-induced hepatotoxicity.

References

Technical Support Center: Improving the Oral Bioavailability of Bunamidine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Bunamidine formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and in-vivo testing of this compound.

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal model. What are the potential causes and how can we troubleshoot this?

A1: Low and variable oral bioavailability of this compound is likely attributed to its poor aqueous solubility and/or limited membrane permeability. The following steps can help identify and address the root cause:

Troubleshooting Workflow for Low Oral Bioavailability of this compound

troubleshooting_workflow start Low/Variable Oral Bioavailability Observed solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility Step 1 permeability Evaluate Membrane Permeability (e.g., Caco-2 Assay) solubility->permeability Step 2 dissolution Perform In Vitro Dissolution Testing solubility->dissolution Step 3 enhancers Incorporate Permeation Enhancers permeability->enhancers If permeability is low formulation Reformulate to Enhance Solubility/Dissolution dissolution->formulation If dissolution is poor invivo Conduct In Vivo Pharmacokinetic Study in Animal Model formulation->invivo enhancers->invivo analysis Analyze Plasma Samples (LC-MS/MS) invivo->analysis evaluation Evaluate Pharmacokinetic Parameters (AUC, Cmax, Tmax, F%) analysis->evaluation

Caption: A stepwise approach to troubleshooting low oral bioavailability of this compound.

Step 1: Characterize Physicochemical Properties

  • Solubility: Determine the aqueous solubility of your this compound active pharmaceutical ingredient (API) at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). This compound's poor solubility is a primary obstacle to its oral absorption.

  • Permeability: Assess the intestinal permeability of this compound using an in vitro model like the Caco-2 cell permeability assay. This will help determine if poor absorption is due to the inability of the molecule to cross the intestinal epithelium.

Step 2: Evaluate the Current Formulation

  • Dissolution Profile: Conduct in vitro dissolution testing of your current formulation. The dissolution rate is often the rate-limiting step for the absorption of poorly soluble drugs.

Step 3: Formulation Optimization Strategies

If poor solubility and dissolution are confirmed, consider the following formulation strategies:

  • Salt Selection: Investigate different salt forms of this compound, such as the hydrochloride or hydroxynaphthoate (B12740854) salts, which may offer improved solubility and dissolution characteristics.

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.

  • Solid Dispersions: Formulating this compound as a solid dispersion with a hydrophilic carrier can enhance its dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubilization and absorption of lipophilic drugs like this compound.

If low permeability is the issue, consider the use of permeation enhancers, though this approach requires careful evaluation of potential toxicity.

Frequently Asked Questions (FAQs)

Solubility and Formulation

Q2: What is the solubility of this compound hydrochloride in common formulation excipients?

A2: The solubility of this compound hydrochloride has been reported in several in vivo formulations. The following table summarizes this data:

Formulation ComponentsSolubility (mg/mL)Molar Concentration (mM)
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 1.67≥ 3.99
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 1.67≥ 3.99
10% DMSO + 90% Corn Oil≥ 1.67≥ 3.99
DMSO33.3379.54

Data sourced from InvivoChem and MedchemExpress.[1][2] Note that for the in vivo formulations, the saturation was not reached at the specified concentration.

Q3: Which salt form of this compound is preferable for oral formulations?

Experimental Protocols

Q4: Can you provide a detailed protocol for in vitro dissolution testing of a this compound tablet formulation?

A4: The following is a general protocol for dissolution testing of a hypothetical this compound tablet formulation, which should be optimized for your specific product.

Protocol: In Vitro Dissolution of this compound Tablets

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or a biorelevant medium such as Fasted State Simulated Intestinal Fluid (FaSSIF). The use of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be necessary to achieve sink conditions for a poorly soluble drug like this compound.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure: a. Place one this compound tablet in each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). c. Replace the withdrawn volume with an equal volume of fresh dissolution medium. d. Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE). e. Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Q5: What is a suitable protocol for assessing the intestinal permeability of this compound using the Caco-2 cell model?

A5: The Caco-2 permeability assay is a standard in vitro method to predict in vivo drug absorption.

Protocol: Caco-2 Permeability Assay for this compound

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.

  • Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.

  • Procedure (Apical to Basolateral Permeability): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound solution (e.g., at a concentration of 10 µM in transport buffer, with a low percentage of a co-solvent like DMSO if needed for solubility) to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate at 37 °C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral compartment and replace with fresh buffer. f. Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Procedure (Basolateral to Apical Permeability): To assess active efflux, perform the transport study in the reverse direction.

  • Sample Analysis: Quantify the concentration of this compound in the samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

Pharmacokinetics

Q6: How can we design an in vivo study to determine the oral bioavailability of our this compound formulation in dogs?

A6: A crossover study design in a suitable animal model, such as beagle dogs, is the standard approach to determine the oral bioavailability of a drug formulation.

Experimental Workflow for In Vivo Pharmacokinetic Study of this compound in Dogs

invivo_workflow start Select Animal Model (e.g., Beagle Dogs) acclimatization Acclimatization and Health Screening start->acclimatization iv_dose Phase 1: Administer Intravenous (IV) Dose (e.g., 1 mg/kg) acclimatization->iv_dose washout Washout Period (e.g., 7 days) iv_dose->washout blood_sampling_iv Collect Blood Samples at Predetermined Time Points iv_dose->blood_sampling_iv po_dose Phase 2: Administer Oral (PO) Dose (e.g., 10 mg/kg) blood_sampling_po Collect Blood Samples at Predetermined Time Points po_dose->blood_sampling_po washout->po_dose plasma_separation Separate Plasma and Store at -80°C blood_sampling_iv->plasma_separation blood_sampling_po->plasma_separation analysis Quantify this compound in Plasma (LC-MS/MS) plasma_separation->analysis pk_analysis Pharmacokinetic Analysis (NCA) analysis->pk_analysis bioavailability Calculate Absolute Oral Bioavailability (F%) pk_analysis->bioavailability

Caption: A typical crossover design for an in vivo pharmacokinetic study to determine the oral bioavailability of a this compound formulation in dogs.

Protocol: In Vivo Pharmacokinetic Study of this compound in Dogs

  • Animals: Use a group of healthy adult beagle dogs (n ≥ 6).

  • Housing and Diet: House the animals individually with free access to water. Fast the animals overnight before dosing.

  • Study Design: A two-phase crossover design with a washout period of at least 7 days between phases.

  • Phase 1 (Intravenous Administration): a. Administer a single intravenous (IV) dose of this compound (e.g., 1 mg/kg) as a solution. b. Collect blood samples (e.g., 2 mL) into heparinized tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Phase 2 (Oral Administration): a. Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg). b. Collect blood samples at the same time points as in the IV phase.

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in dog plasma.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) for both IV and oral routes using non-compartmental analysis.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general pharmaceutical principles and available scientific literature. Researchers should design and validate their own experiments based on their specific formulation and research objectives.

References

Navigating Unexpected Mortality in Bunamidine Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting unexpected mortality and adverse events in animal models administered Bunamidine. The following information, presented in a question-and-answer format, addresses common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in animal models?

This compound is an anthelmintic drug, primarily used in veterinary medicine as a taeniacide to treat tapeworm infections in dogs and cats.[1] In a research context, it is used to establish animal models of parasitic infection and to study the efficacy of anthelmintic compounds.

Q2: What are the known side effects of this compound in animals?

Commonly reported side effects, particularly in dogs, include vomiting and diarrhea.[2] Studies have also indicated that this compound can induce metabolic and cardiovascular toxicity.

Troubleshooting Guide: Unexpected Mortality and Adverse Events

Q1: We are observing unexpected mortality in our rat model shortly after oral administration of this compound hydrochloride. What could be the cause?

Unexpected mortality following this compound administration in rats could be linked to its cardiovascular effects. Studies have shown that this compound hydrochloride can cause a dose-dependent decrease in heart rate, alter electrical activity (prolonging PR, QRS, and QT intervals), and at high concentrations, lead to partial heart block and ventricular standstill. It has also been shown to diminish cardiac glycogen, ATP, and creatine (B1669601) phosphate, indicating a significant impact on cardiac energy metabolism.

Q2: Our dog models are exhibiting lethargy, vomiting, and in some cases, mortality after this compound administration. What toxicological effects should we investigate?

In dogs, this compound has been shown to cause metabolic toxicity, with the liver being a primary target organ.[3] Key indicators to investigate include:

  • Liver function: Look for elevated levels of Alanine Transaminase (ALT) and Alkaline Phosphatase (ALP) in the blood.[3]

  • Metabolic changes: Assess for alterations in blood glucose and lactate (B86563) levels.[3]

  • Histopathology: Conduct a thorough histopathological examination of the liver for signs of pathology.[3]

Q3: We are seeing general signs of toxicity (e.g., sluggishness, anorexia) in our mouse model. What is the reported acute oral toxicity of this compound in mice?

While specific LD50 values for this compound in mice were not found in the available search results, a study on the acute oral toxicity of a related compound, dibenzothiophene (B1670422), in male CD-1 mice reported an estimated LD50 of 470 mg/kg.[4] Observed abnormal behavior ranged from sluggishness to anesthesia.[4] It is crucial to perform a dose-ranging study to determine the appropriate dose for your specific mouse strain and experimental conditions.

Q4: What are the potential mechanisms of this compound toxicity at a cellular level?

The exact mechanism of this compound toxicity is not fully elucidated. However, its chemical structure contains a guanidine (B92328) group. Guanidine derivatives have been shown to inhibit mitochondrial respiration. This suggests that this compound-induced toxicity might stem from impaired cellular energy production.

Q5: Are there any known drug interactions with this compound that could increase the risk of mortality?

Specific drug interaction studies involving this compound, particularly with anesthetic agents, are not well-documented in the search results. However, given its cardiovascular effects, co-administration with anesthetics that also have cardiodepressant effects could potentiate toxicity. Caution is advised, and a thorough review of the anesthetic protocol is recommended. Anesthesia itself can be a significant variable, and the choice of anesthetic and sedative agents can influence experimental outcomes.[5][6][7][8]

Data Summary Tables

Table 1: Reported Clinical Signs of this compound Toxicity

SpeciesClinical SignsReference
Dog Vomiting, Diarrhea, Lethargy[2]
Rat Decreased heart rate, Altered cardiac electrical activity
Cat General signs of poisoning (e.g., sluggishness, unsteady gait, drooling, heavy breathing, diarrhea, seizures, vomiting)[9]

Table 2: Investigated Toxicological Parameters

SpeciesOrgan/System AffectedKey Parameters to InvestigateReference
Dog Liver, MetabolismALT, ALP, Blood Glucose, Lactate, Liver Histopathology[3]
Rat Cardiovascular SystemHeart Rate, ECG (PR, QRS, QT intervals), Cardiac Energy Metabolites (Glycogen, ATP, Creatine Phosphate)

Experimental Protocols

Protocol 1: General Procedure for Acute Oral Toxicity Study in Rodents

This protocol is a general guideline based on standard practices and should be adapted to the specific research question and institutional guidelines.

  • Animal Selection: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice) of a single sex to minimize variability. Acclimatize animals for at least 5 days before the study.[10]

  • Housing: House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[10] Provide ad libitum access to standard diet and water, except for an overnight fast before dosing.[10][11]

  • Dose Preparation: Prepare the test substance in a suitable vehicle. The choice of vehicle is critical and should be non-toxic and inert. Common vehicles include water, saline, or corn oil. Ensure the formulation is stable and homogenous.

  • Dose Administration: Administer a single oral dose via gavage. The volume should typically not exceed 1 ml/100 g body weight for aqueous solutions and 0.4 ml/100 g for oil-based vehicles in rodents.[12]

  • Observation: Observe animals for clinical signs of toxicity and mortality at 1, 2.5, and 4 hours post-dosing, and daily thereafter for 14 days.[11] Record body weights pre-dosing and at regular intervals during the observation period.[10]

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.[11] For animals that die during the study, perform a necropsy as soon as possible.

  • Histopathology: Collect relevant organs, with a focus on the liver and heart, and preserve them in 10% formalin for histopathological examination.[13]

  • Data Analysis: Calculate the LD50 using an appropriate statistical method if mortality occurs across different dose groups.[10]

Visualizations

Troubleshooting_Unexpected_Mortality Unexpected_Mortality Unexpected_Mortality Investigate_Cause Investigate_Cause Unexpected_Mortality->Investigate_Cause Cardiovascular_Effects Cardiovascular_Effects Investigate_Cause->Cardiovascular_Effects Rat Model? Metabolic_Toxicity Metabolic_Toxicity Investigate_Cause->Metabolic_Toxicity Dog Model? Dose_Related_Toxicity Dose_Related_Toxicity Investigate_Cause->Dose_Related_Toxicity General? Drug_Interaction Drug_Interaction Investigate_Cause->Drug_Interaction Anesthesia? Protocol_Review Protocol_Review Cardiovascular_Effects->Protocol_Review Metabolic_Toxicity->Protocol_Review Dose_Related_Toxicity->Protocol_Review Drug_Interaction->Protocol_Review

Caption: Troubleshooting flowchart for unexpected mortality.

Experimental_Workflow_Toxicity_Study Animal_Acclimatization Animal_Acclimatization Dose_Preparation Dose_Preparation Animal_Acclimatization->Dose_Preparation Oral_Administration Oral_Administration Dose_Preparation->Oral_Administration Clinical_Observation Clinical_Observation Oral_Administration->Clinical_Observation Necropsy Necropsy Clinical_Observation->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for an acute oral toxicity study.

Potential_Toxicity_Pathways This compound This compound Guanidine_Group Guanidine_Group This compound->Guanidine_Group Mitochondrial_Respiration_Inhibition Mitochondrial_Respiration_Inhibition Guanidine_Group->Mitochondrial_Respiration_Inhibition Cellular_Energy_Depletion Cellular_Energy_Depletion Mitochondrial_Respiration_Inhibition->Cellular_Energy_Depletion Cardiotoxicity Cardiotoxicity Cellular_Energy_Depletion->Cardiotoxicity Hepatotoxicity Hepatotoxicity Cellular_Energy_Depletion->Hepatotoxicity

References

Refinement of Bunamidine administration techniques for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Bunamidine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the administration and handling of this compound, providing direct answers and actionable solutions to enhance experimental consistency.

FAQs - Formulation and Handling

  • Q1: I'm observing precipitation in my this compound hydrochloride stock solution. How can I resolve this?

    • A1: this compound hydrochloride has limited aqueous solubility. To prepare a stock solution, it is recommended to dissolve it in an organic solvent such as DMSO.[1] For in vivo experiments, freshly prepared working solutions are advised. If precipitation occurs upon dilution into aqueous buffers, consider using a formulation aid. Options include using up to 10% DMSO, 40% PEG300, and 5% Tween-80 in saline, or a 10% DMSO solution with 90% corn oil for certain applications.[2] Gentle heating and/or sonication can also help in dissolving precipitates.[3]

  • Q2: What are the recommended storage conditions for this compound and its solutions to ensure stability?

    • A2: this compound hydrochloride powder should be stored in a dry, dark place at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, light-protected container.[3][4] It is crucial to avoid moisture.[2][4]

  • Q3: Are there differences between this compound hydrochloride and this compound hydroxynaphthoate (B12740854) that I should be aware of?

    • A3: Yes, the salt form can influence the compound's properties. For instance, this compound hydroxynaphthoate has been shown to be effective when administered with food to dogs.[5] The choice of salt may impact solubility, dissolution rate, and bioavailability, which could lead to variability in experimental outcomes. When comparing results across studies, it is essential to note the specific salt form used.

Troubleshooting - Inconsistent In Vivo Results

  • Q4: My oral administration of this compound is leading to highly variable results between subjects. What could be the cause?

    • A4: Variability in oral administration of this compound can be attributed to several factors:

      • Food Effect: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption.[3][4] For some formulations, administering this compound with food may enhance consistency. For example, this compound hydroxynaphthoate cleared tapeworms in 16 of 17 dogs when given in food, whereas the hydrochloride salt given before feeding cleared 4 of 5 dogs.[5]

      • First-Pass Metabolism: Like many orally administered drugs, this compound may be subject to first-pass metabolism in the liver, which can reduce its systemic bioavailability and introduce variability between individuals.

      • Gastrointestinal Conditions: Factors such as gut motility and pH can influence the dissolution and absorption of the compound.[6]

      • Formulation: The vehicle used for oral gavage can impact absorption. For lipophilic compounds like this compound, an oil-based vehicle might improve absorption and consistency.

  • Q5: I'm observing unexpected side effects or toxicity at doses reported to be safe in the literature. What should I do?

    • A5: Several factors can contribute to this:

      • Route of Administration: The toxicity profile of a compound can vary significantly with the administration route. Intravenous administration will lead to higher peak plasma concentrations compared to oral or subcutaneous routes, which could result in acute toxicity.

      • Animal Strain and Health Status: The genetic background and health of the animals can influence their susceptibility to drug toxicity.

      • Formulation: The excipients used in the formulation could have their own toxicities or could enhance the toxicity of this compound.

      • Troubleshooting Steps: Verify the dose calculation and the concentration of your dosing solution. Ensure the solution is homogenous and free of precipitates. Consider performing a dose-response study in a small cohort of your specific animal model to determine the maximum tolerated dose under your experimental conditions.

Data Summary

This compound Efficacy Data
SpeciesParasiteThis compound SaltDose (mg/kg)Administration RouteEfficacyReference
DogTaenia pisiformisHydrochloride12.5Oral (in cachets, 3h before feeding)80% (4/5 dogs cleared)[5]
DogTaenia pisiformisHydroxynaphthoate25Oral (in food)94% (16/17 dogs cleared)[5]
DogEchinococcus granulosus (immature)Hydrochloride25-50Oral85.9% - 98.8%[7]
DogEchinococcus granulosus (mature)Hydrochloride25-50Oral100%[7]
This compound Pharmacokinetic Parameters (Example Data)

Note: Comprehensive, directly comparable pharmacokinetic data for this compound across different routes and species is limited in the publicly available literature. The following table is a representative example of how such data could be structured. Researchers should generate their own pharmacokinetic data for their specific experimental conditions.

SpeciesAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
MouseIntravenous (i.v.)10---100% (by definition)Hypothetical
MouseSubcutaneous (s.c.)30----Hypothetical
MouseIntraperitoneal (i.p.)30----Hypothetical

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Membrane Permeabilization

This protocol is adapted from methods used to assess membrane integrity.

Objective: To determine if this compound causes permeabilization of the cell membrane.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and binds to DNA, leading to a significant increase in fluorescence.

Materials:

  • Target cells (e.g., cancer cells, bacteria)

  • This compound hydrochloride

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Positive control for membrane permeabilization (e.g., 70% ethanol (B145695) or Triton X-100)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. For suspension cells or bacteria, adjust the cell density to a suitable concentration.

  • Prepare serial dilutions of this compound in the appropriate buffer or medium.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the this compound dilutions to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control.

  • Incubate for the desired time period (e.g., 1, 2, 4, 24 hours).

  • Add PI to each well to a final concentration of 1-5 µg/mL.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Measure the fluorescence using a plate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

  • Data Analysis: Normalize the fluorescence of this compound-treated wells to the vehicle control (0% permeabilization) and the positive control (100% permeabilization).

Visualizations

Bunamidine_Mechanism_of_Action cluster_membrane_effects Membrane Disruption cluster_downstream_effects Downstream Consequences This compound This compound Membrane Cell Membrane (Phosphatidylglycerol-rich) This compound->Membrane Selective Interaction Depolarization Membrane Depolarization Membrane->Depolarization Permeabilization Increased Permeability Membrane->Permeabilization MetabolicStress Metabolic Stress Depolarization->MetabolicStress IonFlux Uncontrolled Ion Flux Permeabilization->IonFlux CellDeath Cell Death IonFlux->CellDeath MetabolicStress->CellDeath Bunamidine_Troubleshooting_Workflow cluster_investigation Initial Checks cluster_optimization Optimization Steps cluster_validation Validation Start Inconsistent Experimental Results with this compound Formulation Check Formulation (Solubility, Aggregation) Start->Formulation Storage Verify Storage Conditions Start->Storage Dose Confirm Dose Calculation Start->Dose Solvent Optimize Solvent/ Vehicle Formulation->Solvent Route Consider Alternative Administration Route Dose->Route Pilot Conduct Pilot Study with Optimized Protocol Solvent->Pilot Food Standardize Food Intake (for oral studies) Route->Food Food->Pilot Consistent Consistent Results Pilot->Consistent

References

Technical Support Center: Managing Pan-Assay Interference Compounds (PAINS) in Bunamidine Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Pan-Assay Interference Compounds (PAINS) encountered during the screening of bunamidine and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS) and why are they a concern in drug discovery?

A1: Pan-Assay Interference Compounds (PAINS) are chemical compounds that frequently appear as "hits" in high-throughput screening (HTS) assays but are actually false positives.[1] They tend to interfere with assay readouts through various nonspecific mechanisms rather than by specifically interacting with the intended biological target.[1] This misinterpretation can lead to the wasteful expenditure of significant time and resources on non-viable drug candidates.[1]

Q2: What are the common mechanisms by which PAINS cause false-positive results?

A2: PAINS can interfere with assays through several mechanisms, broadly categorized as technology-related and non-technology-related interference.[2]

  • Non-Technology-Related Interference:

    • Compound Reactivity: Covalent modification of target proteins or assay reagents.

    • Redox Activity: Generation of reactive oxygen species (e.g., hydrogen peroxide) that can oxidize and inactivate proteins.[3][4]

    • Compound Aggregation: Formation of colloidal aggregates that sequester and non-specifically inhibit enzymes.[4]

    • Chelation: Sequestration of metal ions essential for enzyme function or assay signal generation.

  • Technology-Related Interference:

    • Fluorescence Interference: Autofluorescence of the compound or quenching of the assay's fluorescent signal.

    • Light Scattering: Interference with absorbance or fluorescence readings.

    • Assay Reporter Modulation: Direct inhibition or activation of reporter enzymes (e.g., luciferase).

Q3: Is this compound likely to be a PAIN or be affected by PAINS in screening?

A3: While there is no direct evidence in the reviewed literature labeling this compound as a PAIN, its chemical structure and potential mechanism of action suggest a possibility for assay interference. This compound contains an amidine functional group, and some amidine-containing compounds have been investigated for their broad antimicrobial activities, which can sometimes be associated with non-specific mechanisms.[4] Furthermore, as a lipophilic molecule, this compound may have a tendency to interact with cell membranes, a property that can lead to non-specific effects in cell-based assays, sometimes referred to as "membrane PAINS". Therefore, it is crucial to employ a robust hit validation strategy during this compound screening campaigns.

Troubleshooting Guides

Problem 1: High hit rate observed in the primary screen.

Possible Cause Troubleshooting Step
Presence of PAINS in the screening library. 1. Computational Filtering: Utilize PAINS filters to flag known interference substructures within your hit list. Several open-source and commercial tools are available for this purpose. 2. Literature Review: Check databases like PubChem to see if your hits have been reported as active in multiple, unrelated assays, which is a hallmark of PAINS.
Assay technology-specific interference. 1. Counter-Screen: Perform a counter-screen without the biological target to identify compounds that interfere with the assay signal (e.g., autofluorescence, signal quenching). 2. Orthogonal Assay: Re-test the primary hits in a secondary assay that measures the same biological endpoint but uses a different detection technology.[5]
Compound Aggregation. 1. Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant drop in activity suggests aggregation-based inhibition.[4] 2. Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of compound aggregates in the assay buffer.

Problem 2: A confirmed hit from the primary screen is inactive in a secondary, orthogonal assay.

Possible Cause Troubleshooting Step
The initial hit was an artifact of the primary assay technology. 1. Review Primary Assay Data: Scrutinize the raw data from the primary screen for any anomalies associated with the hit compound (e.g., unusual signal kinetics). 2. Prioritize Hits Active in Both Assays: Focus on hits that show consistent activity across different assay platforms.
Different assay conditions between primary and orthogonal assays. 1. Harmonize Assay Conditions: Where possible, align buffer components, pH, and temperature between the two assays to ensure a fair comparison. 2. Consider Target Stability: Ensure the biological target is stable and active under the conditions of both assays.

Problem 3: A computationally flagged PAIN shows consistent, dose-dependent activity.

Possible Cause Troubleshooting Step
The compound is a genuine hit despite having a PAINS substructure. 1. Biophysical Validation: Employ label-free biophysical methods like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) to confirm direct binding to the target. 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the hit compound. A clear SAR, where small structural changes lead to predictable changes in activity, is strong evidence for a specific interaction.
The PAINS mechanism is not mitigated by standard counter-screens. 1. Mechanism-Specific Assays: Conduct assays to specifically investigate potential PAINS mechanisms (e.g., redox cycling assays, specific reactivity tests). 2. Consult a Medicinal Chemist: An experienced medicinal chemist can provide valuable insights into the potential liabilities of the chemical scaffold.

Quantitative Data Summary

The following tables summarize typical quantitative data encountered during HTS and hit validation.

Table 1: Representative Hit Rates in High-Throughput Screening

Screening Stage Typical Hit Rate (%) Notes
Primary HTS 0.5 - 5%Highly dependent on the assay, target, and library quality.
Confirmed Hits (after initial re-test) 10 - 50% of primary hitsRemoves random errors and less potent compounds.
Validated Hits (after orthogonal assays) <10% of confirmed hitsSignificantly reduces false positives due to assay interference.

Note: Data is generalized from multiple sources and can vary significantly between campaigns. A study on anthelmintic screening of over 30,000 compounds showed an initial hit rate of about 3.2% in a larval development assay, which was further reduced in subsequent validation steps.[6]

Table 2: Prevalence of PAINS in Screening Libraries

Library Type Estimated PAINS Content (%) Reference
Typical Academic Screening Library5 - 12%[1]

Experimental Protocols & Workflows

A critical component of managing PAINS is a robust experimental workflow for hit triage and validation.

HTS_Triage_Workflow PrimaryScreen Primary High-Throughput Screen HitConfirmation Hit Confirmation (Dose-Response in Primary Assay) PrimaryScreen->HitConfirmation Primary Hits ComputationalTriage Computational Triage (PAINS Filtering & Database Search) HitConfirmation->ComputationalTriage Confirmed Hits Discarded1 Discard (Inactive/Weak) HitConfirmation->Discarded1 Inactive/Weak Hits OrthogonalAssay Orthogonal Assay Validation ComputationalTriage->OrthogonalAssay Non-PAINS Hits Discarded2 Discard (Flagged as PAIN/Known Interference) ComputationalTriage->Discarded2 Flagged Hits BiophysicalValidation Biophysical Validation (e.g., SPR, NMR) OrthogonalAssay->BiophysicalValidation Orthogonally Confirmed Hits Discarded3 Discard (Inactive in Orthogonal Assay) OrthogonalAssay->Discarded3 Discordant Hits MechanismOfAction Mechanism of Action Studies & SAR BiophysicalValidation->MechanismOfAction Direct Binders Discarded4 Discard (No Direct Binding) BiophysicalValidation->Discarded4 Non-Binders ValidatedHit Validated Hit for Lead Optimization MechanismOfAction->ValidatedHit

Caption: A typical workflow for HTS hit triage and validation to identify and eliminate PAINS.

Key Experimental Protocols

1. Orthogonal Assay Validation

  • Principle: To confirm the biological activity of a hit using a different assay technology that measures the same endpoint. This helps to eliminate artifacts specific to the primary assay format.

  • Example Protocol (Kinase Inhibitor Screen):

    • Primary Assay (e.g., TR-FRET): A time-resolved fluorescence resonance energy transfer assay measuring substrate phosphorylation.

    • Orthogonal Assay (e.g., AlphaLISA): A proximity-based assay that also measures substrate phosphorylation but uses a different donor/acceptor bead chemistry and detection principle.

    • Procedure: a. Prepare a dose-response curve for each confirmed hit. b. Run the orthogonal assay according to the manufacturer's protocol. c. Compare the IC50 values obtained from both assays. Consistent IC50 values provide strong evidence of true inhibition.

2. Biophysical Validation: Surface Plasmon Resonance (SPR)

  • Principle: A label-free technique to monitor the binding of a compound to a target protein in real-time. This directly confirms a physical interaction, which is a hallmark of a genuine hit.

  • Detailed Methodology:

    • Immobilization: Covalently attach the purified target protein to the surface of an SPR sensor chip.

    • Analyte Injection: Flow a solution containing the hit compound (analyte) over the sensor surface.

    • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte binding to the immobilized protein.

    • Data Analysis: Analyze the resulting sensorgram to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD), which quantifies the binding affinity.

  • Competition Assay for Small Molecules: If direct binding of a small molecule is difficult to detect, a competition assay can be used. In this format, the ability of the hit compound to compete with a known binder for binding to the target is measured.

SPR_Workflow Immobilize Immobilize Target Protein on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate InjectAnalyte Inject Hit Compound (Analyte) Equilibrate->InjectAnalyte Association Measure Association (Binding) InjectAnalyte->Association Dissociation Measure Dissociation (Wash with Buffer) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration DataAnalysis Analyze Sensorgram (Determine KD) Dissociation->DataAnalysis Regeneration->Equilibrate Next Cycle

Caption: A simplified workflow for a typical Surface Plasmon Resonance (SPR) experiment.

3. Biophysical Validation: Saturation Transfer Difference (STD) NMR

  • Principle: An NMR technique used to identify which parts of a small molecule are in close contact with a large protein. This provides evidence of binding and can map the binding epitope.

  • Detailed Methodology:

    • Sample Preparation: Prepare a sample containing the target protein and a significant excess of the hit compound.

    • On-Resonance Saturation: Selectively irradiate a region of the NMR spectrum where only the protein has signals.

    • Saturation Transfer: If the compound binds to the protein, the saturation will be transferred from the protein to the bound compound.

    • Off-Resonance Spectrum: Acquire a reference spectrum without irradiating the protein.

    • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the protons of the compound that are in close proximity to the protein upon binding.

  • Interpretation: The presence of signals in the STD spectrum confirms binding. The relative intensities of the signals can indicate which parts of the molecule are most important for the interaction.

STD_NMR_Logic Start Prepare Sample: Protein + Excess Compound OnResonance Acquire On-Resonance Spectrum (Saturate Protein) Start->OnResonance OffResonance Acquire Off-Resonance Spectrum (No Saturation) Start->OffResonance Subtract Subtract Spectra (Off - On) OnResonance->Subtract OffResonance->Subtract Analyze Analyze Difference Spectrum Subtract->Analyze Binding Binding Confirmed Analyze->Binding Signals Present NoBinding No Binding Detected Analyze->NoBinding No Signals

Caption: Logical relationship of steps in a Saturation Transfer Difference (STD) NMR experiment.

References

Bunamidine Therapeutic Index Enhancement: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the therapeutic index of Bunamidine. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary established use? A1: this compound is an anthelmintic drug, specifically a taeniacide, used in veterinary medicine to treat infections from tapeworm parasites such as Taenia and Echinococcus granulosus.[1][2][3]

Q2: What is the primary dose-limiting toxicity associated with this compound? A2: The principal dose-limiting toxicity of this compound is hepatotoxicity (liver damage).[4][5] Studies in dogs have shown that this compound can cause increases in serum levels of liver enzymes like alanine (B10760859) transaminase.[4][5] Pre-existing liver damage may increase the severity of its toxic effects, as the liver is crucial for inactivating this compound absorbed from the digestive tract.[4]

Q3: What is the proposed mechanism of action for this compound's therapeutic and toxic effects? A3: As an anthelmintic, this compound's mechanism is thought to involve interference with the parasite's neuromuscular coordination, leading to paralysis.[6][7] For its potential anticancer and antimicrobial applications, recent research indicates that this compound acts by disrupting the integrity of the cell membrane.[8] Its chemical structure includes a long alkyl chain that enhances lipophilicity, allowing it to penetrate and destabilize bacterial membranes, a mechanism that may also contribute to its effects on cancer cells and its toxicity profile.[8]

Q4: How should I prepare this compound Hydrochloride for in vitro and in vivo experiments? A4: this compound hydrochloride is a solid powder with poor water solubility.[9][10] For in vitro studies, it is soluble in DMSO (up to 33.33 mg/mL).[10][11] For in vivo studies, several formulations can be prepared. A common approach involves creating a stock solution in DMSO and then diluting it in a vehicle containing co-solvents like PEG300, Tween-80, and saline, or using corn oil.[9][11] It is crucial to add these co-solvents sequentially and mix thoroughly to ensure the compound remains in solution.[9]

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in in vitro cytotoxicity assays (e.g., MTT, XTT).

  • Possible Cause 1: Compound Precipitation. this compound hydrochloride has limited aqueous solubility.[9] If the final concentration in the cell culture medium exceeds its solubility limit, it can precipitate, leading to inaccurate and inconsistent results.

    • Solution: Visually inspect the culture wells for any signs of precipitation after adding the drug. Prepare the stock solution in 100% DMSO and ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all wells, including vehicle controls.[12] Consider using a formulation with solubilizing agents like Tween-80 if precipitation persists.[9]

  • Possible Cause 2: Interference with Assay Chemistry. The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[13] Some compounds can interfere with this process directly.

    • Solution: Run a cell-free control where you add this compound to the culture medium and MTT reagent without any cells present to check for direct chemical reduction of MTT. If interference is suspected, consider using an alternative viability assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).[14]

Issue 2: Unexpected animal mortality or severe adverse effects in in vivo studies at calculated therapeutic doses.

  • Possible Cause 1: Acute Hepatotoxicity. this compound is known to be hepatotoxic.[4] The dose that is effective against a target (e.g., a tumor) may be too close to the dose that causes severe liver damage.

    • Solution: Conduct a dose-range finding or Maximum Tolerated Dose (MTD) study before beginning efficacy experiments.[15] Start with low doses and escalate gradually. Monitor animal health closely for clinical signs of toxicity such as lethargy, weight loss, or changes in behavior.[15] Include blood collection for liver enzyme analysis (ALT, ALP) and histopathological examination of the liver at necropsy to assess for sub-clinical toxicity.[5][14]

  • Possible Cause 2: Formulation Vehicle Toxicity. The solvents used to dissolve this compound for injection (e.g., DMSO, PEG300) can cause their own toxicity at high concentrations.

    • Solution: Always include a vehicle control group in your in vivo experiments, where animals receive the same formulation mixture without this compound. This will help you distinguish between the toxicity of the drug and the vehicle.[15]

Issue 3: New nanoparticle formulation of this compound shows low encapsulation efficiency or poor stability.

  • Possible Cause 1: Physicochemical Incompatibility. The physicochemical properties of this compound (e.g., its LogP, charge) may not be optimal for the chosen nanoparticle material (e.g., PLGA, liposomes).

    • Solution: Modify the formulation parameters. For lipid-based nanoparticles, try adding cholesterol to improve stability or altering the lipid composition.[16] For polymeric nanoparticles, adjust the polymer-to-drug ratio or try a different solvent system during emulsification.[17]

  • Possible Cause 2: Aggregation. Nanoparticles may aggregate over time, especially after reconstitution or during storage.

    • Solution: Measure particle size and zeta potential regularly to monitor stability.[16] Coating nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can prevent opsonization and aggregation, prolonging circulation time and improving stability.[18]

Strategies to Enhance Therapeutic Index

The therapeutic index of a drug is the ratio between its toxic dose and its therapeutic dose. A higher therapeutic index is safer. For this compound, the primary goal is to either decrease its hepatotoxicity or increase its potency so that a lower, less toxic dose can be used.

Strategies cluster_problem Problem cluster_cause Primary Cause cluster_solutions Potential Solutions cluster_outcomes Desired Outcomes Problem This compound: Low Therapeutic Index Toxicity High Systemic Toxicity (Hepatotoxicity) Problem->Toxicity S1 Advanced Formulation Toxicity->S1 S2 Nanoparticle Delivery Toxicity->S2 S3 Combination Therapy Toxicity->S3 O1 Reduce Systemic Exposure S1->O1 S2->O1 O2 Increase Target Accumulation S2->O2 O3 Enhance Efficacy (Synergy) S3->O3 TI Enhanced Therapeutic Index O1->TI Improved Therapeutic Index O2->TI Improved Therapeutic Index O3->TI Improved Therapeutic Index

Caption: Logical flow from problem to solutions for enhancing this compound's therapeutic index.

  • Advanced Formulation (Prodrugs & Analogs): This strategy involves chemically modifying the this compound molecule.

    • Prodrugs: A prodrug is an inactive or less active form of the drug that is metabolized into the active form at the target site. For this compound, this could involve attaching a chemical moiety that is cleaved by enzymes overexpressed in tumor tissue, thereby releasing the active drug preferentially at the site of action and reducing systemic liver exposure.

    • Analog Development: Synthesizing and screening structural analogs of this compound can identify new compounds with similar or enhanced potency but a better safety profile.

  • Nanoparticle-Based Drug Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can significantly alter its pharmacokinetic profile.[17][19]

    • Reduced Toxicity: Nanoparticles can shield the liver from high concentrations of the free drug, thereby reducing hepatotoxicity.[18]

    • Targeted Delivery: The surface of nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, leading to active targeting.[18][19]

    • Enhanced Permeability and Retention (EPR) Effect: Tumors often have leaky blood vessels, allowing nanoparticles (typically <200 nm) to accumulate passively in the tumor microenvironment more than in healthy tissues.[18]

  • Combination Therapy: Combining this compound with other therapeutic agents can enhance anti-cancer effects synergistically, allowing for lower doses of each drug.[20][21]

    • Synergistic Efficacy: this compound's membrane-disrupting mechanism could potentially sensitize cancer cells to other chemotherapeutic agents that target intracellular processes.[8]

    • Overcoming Resistance: Tumors can develop resistance to single agents. A multi-pronged attack with combination therapy makes it harder for the tumor to adapt and survive.[21]

    • Example Combination: A potential combination could involve this compound with a standard chemotherapeutic agent or a targeted therapy that inhibits a specific cancer-driving pathway.[22]

Quantitative Data Summary

Table 1: Physicochemical Properties and Solubility of this compound Hydrochloride

PropertyValueSource(s)
Molecular Formula C₂₅H₃₉ClN₂O[9]
Molecular Weight 419.04 g/mol [9][11]
Appearance White to light yellow solid powder[10][11]
Solubility in DMSO 33.33 mg/mL (79.54 mM)[9][11]
Solubility in Water Poorly soluble[9][12]
Storage Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months)[9][11]

Table 2: Biological Activity of this compound

| Activity Type | Model / Cell Line | Value | Source(s) | | :--- | :--- | :--- | | Anthelmintic Efficacy | Dogs (Taenia pisiformis) | 12.5 - 25 mg/kg (oral) |[23] | | Anthelmintic Efficacy | Dogs (Echinococcus granulosus) | 25 mg/kg (oral) |[23] | | Antimicrobial (MIC) | Vancomycin-Resistant E. faecalis | 2 - 4 µg/mL |[8] | | Antimicrobial (MIC) | Vancomycin-Resistant E. faecium | 2 - 4 µg/mL |[8] | | Anticancer (IC₅₀) | Data not readily available in searched literature. Requires experimental determination. | - |[24][25][26][27] |

Note: IC₅₀ (Half-maximal inhibitory concentration) values are highly dependent on the cell line and assay conditions (e.g., incubation time).[28] Researchers must determine these values empirically for their specific cancer models.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard procedures for determining the IC₅₀ value of a compound against adherent cancer cells.[29][30]

Materials:

  • Adherent cancer cell line of interest

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound Hydrochloride

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Sterile 96-well plates, PBS, multichannel pipette

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound HCl in DMSO. Create a series of 2x concentrated serial dilutions in serum-free medium.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the serially diluted this compound solutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13] Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background noise.[13][29]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of this compound concentration and use non-linear regression to determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Seed Cells in 96-well Plate E1 Treat Cells with This compound (24-72h) P1->E1 P2 Prepare Serial Dilutions of this compound P2->E1 E2 Add MTT Reagent (2-4h Incubation) E1->E2 E3 Solubilize Formazan Crystals E2->E3 A1 Read Absorbance (570 nm) E3->A1 A2 Calculate % Viability vs. Vehicle Control A1->A2 A3 Determine IC50 Value A2->A3

References

Technical Support Center: Bunamidine Administration in Animals with Cardiac Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information and recommendations for researchers using Bunamidine in experimental animal models with pre-existing cardiac conditions. Extreme caution is advised, as this compound can have significant cardiovascular effects.

Frequently Asked Questions (FAQs)

Q1: What are the known cardiac side effects of this compound in animals?

A1: Intravenous administration of this compound has been shown to cause cardiovascular collapse in dogs, cats, and rabbits at doses as low as 10 mg/kg.[1] In anaesthetized dogs, intravenous doses of 4 to 6 mg/kg resulted in a significant, though reversible in most cases, drop in systolic and diastolic blood pressure.[1] However, in some dogs, the hypotension was irreversible.[1]

Key cardiovascular effects include:

  • Hypotension: A significant drop in arterial blood pressure.[1]

  • Bradycardia: A decrease in heart rate, often accompanying hypotension.[1]

  • ECG Abnormalities: Widening of the electrocardiographic complexes, particularly the QRS interval, has been observed.[1]

  • Ventricular Fibrillation: In some instances, especially when adrenaline was administered concurrently, this compound appeared to sensitize the heart, leading to ventricular fibrillation. This is a suggested cause of sudden death in some cases.[1]

Q2: Are there established guidelines for adjusting this compound dosage in animals with pre-existing cardiac conditions?

A2: The available scientific literature does not provide specific dosage adjustment protocols for this compound in animals with pre-existing cardiac conditions. Given the drug's potential for severe cardiovascular adverse effects, its use in such animals should be approached with extreme caution and ideally be avoided. If use is deemed absolutely necessary, it should only be done under continuous cardiovascular monitoring and at the lowest possible effective dose.

Q3: Is there a difference in cardiac risk between oral and intravenous administration of this compound?

A3: Yes, there is a significant difference. This compound is considerably more toxic when administered intravenously compared to orally.[1] The oral therapeutic dose for treating Echinococcus granulosus in dogs is much higher (e.g., 50 mg/kg) than the intravenous doses that caused severe hypotension.[1] This suggests that oral absorption into the general circulation is limited.[1] However, the risk to an animal with a compromised cardiovascular system, even with oral administration, is not well-defined and should be considered significant.

Q4: What is the proposed mechanism for this compound-induced sudden death in dogs?

A4: The proposed mechanism for sudden death following this compound administration is the onset of ventricular fibrillation.[1] Studies have shown that in dogs pre-treated with this compound, a subsequent dose of adrenaline (which was previously tolerated) could induce fatal ventricular fibrillation.[1] This suggests that this compound may sensitize the myocardium to catecholamines.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sudden and severe drop in blood pressure Direct cardiovascular depressant effect of this compound.Immediately cease this compound administration. Administer intravenous fluids to support blood pressure. Consider the use of vasopressors under veterinary guidance.
Significant decrease in heart rate (Bradycardia) Drug-induced slowing of the heart's electrical conduction.Stop the infusion. If bradycardia is severe and compromising perfusion, consider the administration of an anticholinergic agent like atropine, under veterinary supervision.
Widening of the QRS complex on ECG Delayed ventricular depolarization due to this compound's effect on cardiac ion channels.Discontinue this compound. Monitor ECG continuously. Be prepared for the potential development of more severe arrhythmias.
Ventricular arrhythmias (e.g., PVCs, ventricular tachycardia, ventricular fibrillation) Myocardial sensitization to catecholamines.This is a life-threatening emergency. Cease this compound immediately. Institute advanced cardiac life support, including defibrillation if necessary, and administer antiarrhythmic drugs as per established veterinary protocols.

Data Summary

Cardiovascular Effects of Intravenous this compound in Anaesthetized Dogs

ParameterDose (IV)Average ChangeNotes
Systolic Blood Pressure 4 to 6 mg/kg58 mm Hg decreaseReversible in most cases.[1]
Diastolic Blood Pressure 4 to 6 mg/kg41 mm Hg decreaseReversible in most cases.[1]
Heart Rate 4 to 6 mg/kg12 to 38 beats per minute decreaseFrom a normal rate of about 100 bpm.[1]
ECG 4 to 6 mg/kgWidening of QRS intervalAccompanied bradycardia.[1]

Experimental Protocols

Cited Experiment: Evaluation of Cardiovascular Effects of this compound Hydrochloride in Anaesthetized Dogs

  • Animal Model: Anaesthetized dogs.

  • Drug Administration: this compound hydrochloride was administered intravenously.

  • Dosage: Doses ranged from 3 to 6 mg/kg. Injections were given slowly to mitigate rapid changes in blood pressure.

  • Monitoring:

    • Arterial Blood Pressure: Monitored continuously.

    • Heart Rate: Monitored continuously.

    • Electrocardiogram (ECG): Monitored to observe changes in cardiac electrical activity, specifically noting alterations in the QRS complex.

  • Adrenaline Challenge: In a subset of dogs, a test dose of adrenaline (e.g., 5 µg/kg intravenously) was administered before and after this compound to assess for myocardial sensitization.

  • Outcome Measures: The primary outcomes measured were changes in systolic and diastolic blood pressure, heart rate, and ECG parameters. The incidence of irreversible hypotension and ventricular fibrillation was also recorded.[1]

Visualizations

BunamidineDosageDecisionWorkflow start Start: Consider this compound for Animal Study cardiac_history Does the animal have a pre-existing cardiac condition? start->cardiac_history no_cardiac_history No Pre-existing Cardiac Condition cardiac_history->no_cardiac_history No yes_cardiac_history Yes: Pre-existing Cardiac Condition cardiac_history->yes_cardiac_history Yes administer Administer this compound no_cardiac_history->administer avoid_this compound Strongly Consider Alternative Compound yes_cardiac_history->avoid_this compound proceed_with_caution Proceed with Extreme Caution avoid_this compound->proceed_with_caution If unavoidable monitoring Implement Continuous Cardiovascular Monitoring (BP, ECG, HR) proceed_with_caution->monitoring lowest_dose Use Lowest Possible Effective Dose monitoring->lowest_dose emergency_plan Have an Emergency Plan and Resuscitative Drugs Ready lowest_dose->emergency_plan emergency_plan->administer

Caption: Decision workflow for this compound use in animals with cardiac conditions.

BunamidineCardiacToxicityPathway This compound This compound Administration (IV) Direct_Effect Direct Myocardial Depression This compound->Direct_Effect Sensitization Myocardial Sensitization to Catecholamines This compound->Sensitization Hypotension Hypotension Direct_Effect->Hypotension Bradycardia Bradycardia Direct_Effect->Bradycardia ECG_Changes Widened QRS Complex Direct_Effect->ECG_Changes VF Ventricular Fibrillation Sensitization->VF Adrenaline Adrenaline Release (Stress/Exogenous) Adrenaline->VF Sudden_Death Sudden Death VF->Sudden_Death

Caption: Proposed pathway for this compound's adverse cardiac effects.

References

Technical Support Center: Improving the Dissolution Rate of Bunamidine Hydroxynaphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the dissolution rate of Bunamidine hydroxynaphthoate (B12740854).

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation development of this compound hydroxynaphthoate.

Problem: Inconsistent Dissolution Profiles for this compound Hydroxynaphthoate Batches

  • Question: We are observing significant batch-to-batch variability in the in-vitro dissolution profiles of our this compound hydroxynaphthoate formulation. What could be the potential causes and how can we troubleshoot this?

  • Answer: Inconsistent dissolution profiles are a common challenge, often stemming from variations in the physicochemical properties of the Active Pharmaceutical Ingredient (API) or the manufacturing process. Here are the key factors to investigate:

    • Particle Size Distribution (PSD) of the API: this compound hydroxynaphthoate, being a poorly soluble drug, is highly sensitive to changes in particle size. A slight shift in the PSD between batches can significantly alter the surface area available for dissolution.

      • Recommendation: Implement stringent in-process controls for the particle size of the raw this compound hydroxynaphthoate. Utilize techniques like laser diffraction to monitor and control the PSD of each batch.

    • API Polymorphism: Different polymorphic forms of a drug can exhibit different solubility and dissolution characteristics.

      • Recommendation: Perform solid-state characterization of each API batch using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure polymorphic consistency.

    • Excipient Variability: Variations in the properties of excipients, such as the grade or source of disintegrants and fillers, can impact the formulation's disintegration and dissolution behavior.

      • Recommendation: Establish clear specifications for all excipients and ensure consistency from your suppliers.

    • Manufacturing Process Parameters: Critical process parameters such as mixing time, compression force (for tablets), and drying temperature can influence the final formulation's performance.

      • Recommendation: Validate your manufacturing process and implement robust in-process controls to ensure these parameters are consistent across all batches.

Problem: Failure to Achieve Sink Conditions in Dissolution Testing

  • Question: We are struggling to maintain sink conditions during the dissolution testing of our this compound hydroxynaphthoate formulation, which is affecting the reliability of our results. What strategies can we employ?

  • Answer: Achieving sink conditions, where the concentration of the dissolved drug is no more than one-third of its saturation solubility in the dissolution medium, is crucial for accurate dissolution testing of poorly soluble drugs.[1] Here are some approaches:

    • Modification of Dissolution Medium:

      • pH Adjustment: The solubility of this compound hydroxynaphthoate is likely pH-dependent. Experiment with different pH values for the dissolution medium, typically within the physiological range of 1.2 to 6.8, to find a pH where its solubility is maximized.[1]

      • Addition of Surfactants: Incorporating a surfactant, such as sodium lauryl sulfate (B86663) (SLS) or Tween 80, into the dissolution medium can help to wet the hydrophobic drug particles and increase their solubility.[1][2] Start with a low concentration (e.g., 0.1% w/v) and gradually increase it until sink conditions are achieved, without causing micellar solubilization that could mask the true dissolution profile.

    • Increase in Dissolution Medium Volume: If feasible within the constraints of your dissolution apparatus, increasing the volume of the dissolution medium can help maintain sink conditions.

    • Use of Alternative Dissolution Apparatus: For highly insoluble compounds, consider using a USP Apparatus 4 (Flow-Through Cell) which allows for a continuous flow of fresh dissolution medium.

Problem: Poor Wetting of the Formulation Leading to Slow Dissolution

  • Question: Our this compound hydroxynaphthoate formulation exhibits poor wetting, causing the powder to float on the surface of the dissolution medium and dissolve very slowly. How can we improve the wettability?

  • Answer: Poor wettability is a common issue with hydrophobic drugs like this compound hydroxynaphthoate.[2] Here are some formulation strategies to address this:

    • Inclusion of a Wetting Agent: Incorporate a hydrophilic excipient that acts as a wetting agent into your formulation. Examples include surfactants like Polysorbate 80 or hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC).

    • Micronization: Reducing the particle size of the drug increases the surface area-to-volume ratio, which can improve wettability.[3][4][5][6][7]

    • Solid Dispersion: Creating a solid dispersion of this compound hydroxynaphthoate in a hydrophilic carrier can significantly enhance its wettability and dissolution.[8][9][10] The drug is dispersed at a molecular level within a water-soluble matrix, which readily dissolves upon contact with the dissolution medium.

Frequently Asked Questions (FAQs)

1. What are the key factors affecting the dissolution rate of this compound hydroxynaphthoate?

The dissolution rate of a poorly soluble drug like this compound hydroxynaphthoate is governed by the Noyes-Whitney equation, which highlights the importance of:

  • Surface Area: A larger surface area of the drug particles leads to a faster dissolution rate. This is directly influenced by the particle size.[11][12][13]

  • Solubility (Cs): The intrinsic solubility of the drug in the dissolution medium is a critical factor.[11][12][13]

  • Diffusion Layer Thickness (h): A thinner diffusion layer at the solid-liquid interface results in a faster dissolution rate. This is influenced by the agitation rate in the dissolution apparatus.

2. What are the most common techniques to improve the dissolution rate of this compound hydroxynaphthoate?

Several established techniques can be employed to enhance the dissolution rate of poorly soluble drugs:[14][15]

  • Particle Size Reduction:

    • Micronization: This involves reducing the particle size to the micrometer range, thereby increasing the surface area.[3][4][5][6][7]

    • Nanonization (Nanosuspensions): Further reduction of particle size to the nanometer range can dramatically increase the dissolution velocity and saturation solubility.[16][17][18][19][20]

  • Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier at a solid state.[8][9][10] Common techniques for preparing solid dispersions include melting (fusion), solvent evaporation, and hot-melt extrusion.[9]

  • Complexation:

    • Cyclodextrin (B1172386) Complexation: this compound hydroxynaphthoate can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex with enhanced aqueous solubility.[21][22][23][24][25][26][27]

  • Use of Solubility Enhancers: Incorporating surfactants, co-solvents, or other solubilizing agents into the formulation can improve the dissolution rate.[14]

3. How do I choose the most appropriate dissolution enhancement technique for my formulation?

The selection of the optimal technique depends on several factors:

  • Physicochemical Properties of this compound Hydroxynaphthoate: Its melting point, solubility in various solvents, and solid-state characteristics will guide the choice. For example, a heat-sensitive drug would not be suitable for the fusion method of preparing solid dispersions.

  • Desired Dosage Form: The intended final dosage form (e.g., tablet, capsule, oral suspension) will influence the feasibility of different techniques.

  • Required Level of Enhancement: The target dissolution profile will determine the necessary degree of solubility improvement.

  • Scalability and Cost-Effectiveness: The chosen method should be scalable for commercial production and economically viable.

Data Presentation

The following tables provide illustrative examples of how to present quantitative data when evaluating different dissolution enhancement techniques for this compound hydroxynaphthoate.

Table 1: Effect of Particle Size Reduction on Dissolution Rate

FormulationD90 Particle Size (µm)% Drug Dissolved in 30 minutes
Unprocessed API55.215.8
Micronized API8.745.2
Nanosuspension0.3588.9

Table 2: Comparison of Solid Dispersion Carriers

CarrierDrug:Carrier Ratio% Drug Dissolved in 30 minutes
Polyvinylpyrrolidone (PVP) K301:575.4
Polyethylene Glycol (PEG) 80001:568.2
Hydroxypropyl Methylcellulose (HPMC) E51:571.9

Table 3: Impact of Cyclodextrin Complexation on Solubility

CyclodextrinMolar Ratio (Drug:CD)Apparent Solubility (µg/mL)
None-12.5
β-Cyclodextrin (β-CD)1:1152.8
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1489.3

Experimental Protocols

1. Protocol for Preparation of a this compound Hydroxynaphthoate Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve 1 gram of this compound hydroxynaphthoate and 5 grams of PVP K30 in a suitable volume of a common solvent (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a suitable sieve (e.g., #60 mesh) to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (using XRPD and DSC).

2. Protocol for In-Vitro Dissolution Testing of this compound Hydroxynaphthoate Formulations

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).[28]

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) or a phosphate (B84403) buffer (pH 6.8) containing 0.5% (w/v) Sodium Lauryl Sulfate.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Procedure: a. Place one unit of the this compound hydroxynaphthoate formulation (e.g., a tablet or capsule) into each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a suitable filter (e.g., 0.45 µm PTFE). e. Analyze the samples for this compound hydroxynaphthoate concentration using a validated analytical method (e.g., HPLC-UV). f. Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations

Dissolution_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Strategy Selection cluster_3 Formulation Development & Evaluation cluster_4 Outcome Problem Poor Dissolution of This compound Hydroxynaphthoate Solubility Solubility Profiling (pH, Solvents) Problem->Solubility SolidState Solid-State Analysis (XRPD, DSC) Problem->SolidState ParticleSize Particle Size Analysis Problem->ParticleSize ParticleSizeReduction Particle Size Reduction SolidDispersion Solid Dispersion Complexation Complexation Formulation Formulation & Process Optimization ParticleSizeReduction->Formulation SolidDispersion->Formulation Complexation->Formulation DissolutionTesting In-Vitro Dissolution Testing Formulation->DissolutionTesting DissolutionTesting->Formulation Iterative Optimization Stability Stability Studies DissolutionTesting->Stability ImprovedFormulation Improved Dissolution Formulation Stability->ImprovedFormulation

Caption: Workflow for improving the dissolution rate of this compound hydroxynaphthoate.

Logical_Relationship_Factors cluster_API API Properties cluster_Formulation Formulation Factors cluster_Process Process Parameters Solubility Intrinsic Solubility DissolutionRate Dissolution Rate of This compound Hydroxynaphthoate Solubility->DissolutionRate ParticleSize Particle Size ParticleSize->DissolutionRate Polymorphism Crystal Form Polymorphism->DissolutionRate Wettability Wettability Wettability->DissolutionRate Excipients Excipients (Disintegrants, Binders) Excipients->DissolutionRate Enhancers Solubility Enhancers (Surfactants, Carriers) Enhancers->DissolutionRate DosageForm Dosage Form Type DosageForm->DissolutionRate Mixing Mixing Time/ Intensity Mixing->DissolutionRate Compression Compression Force Compression->DissolutionRate Drying Drying Conditions Drying->DissolutionRate

Caption: Interplay of factors affecting the dissolution rate of this compound hydroxynaphthoate.

Signaling_Pathway_Solid_Dispersion cluster_0 Solid Dispersion Mechanism Start This compound Hydroxynaphthoate (Crystalline, Poorly Soluble) SolidDispersion Solid Dispersion (Amorphous Drug in Carrier Matrix) Start->SolidDispersion Carrier Hydrophilic Carrier (e.g., PVP, PEG) Carrier->SolidDispersion AqueousMedium Aqueous Medium (e.g., GI Fluid) SolidDispersion->AqueousMedium CarrierDissolution Rapid Carrier Dissolution AqueousMedium->CarrierDissolution DrugRelease Release of Drug as Fine Amorphous Particles CarrierDissolution->DrugRelease IncreasedDissolution Increased Dissolution Rate & Bioavailability DrugRelease->IncreasedDissolution

Caption: Mechanism of dissolution enhancement by solid dispersion technique.

References

Validation & Comparative

A Comparative Analysis of Bunamidine and Praziquantel Efficacy Against Taenia pisiformis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two anthelmintic drugs, Bunamidine and Praziquantel (B144689), against the cestode parasite Taenia pisiformis. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.

Executive Summary

Both this compound and Praziquantel have demonstrated efficacy against Taenia pisiformis infections, primarily in canine hosts. Praziquantel is a broadly used cestocide with a well-documented high efficacy and a known mechanism of action. This compound, an older taeniacide, has also shown effectiveness, although data from direct comparative studies with praziquantel are limited. This guide synthesizes available data on their efficacy, experimental protocols, and mechanisms of action to facilitate informed decisions in research and drug development.

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound and Praziquantel against Taenia pisiformis as reported in various studies. It is important to note that the data are not from direct head-to-head comparative trials and experimental conditions may have varied between studies.

Table 1: Efficacy of this compound Hydrochloride against Taenia pisiformis in Dogs

Dosage (mg/kg)Administration RouteNumber of Dogs TreatedNumber of Dogs ClearedEfficacyReference Study
12.5Oral (in cachets, 3 hrs before feeding)5480%[1]
25Oral (in food)171694.1%[1]
25-50Oral--Effective[2]

Note: Efficacy is presented as the percentage of dogs completely cleared of the tapeworm infection upon necropsy.

Table 2: Efficacy of Praziquantel against Taenia species in Dogs

Dosage (mg/kg)Administration RouteTaenia SpeciesEfficacyReference Study
5.68SubcutaneousTaenia spp.100%-
5OralTaenia spp.Highly Effective-

Note: Praziquantel is widely reported to be highly effective against various Taenia species in dogs. Specific quantitative data from controlled studies against experimentally induced T. pisiformis infections are often summarized as being close to 100% effective.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of efficacy data. Below are representative experimental protocols for evaluating anticestodal drugs against Taenia pisiformis.

General Experimental Workflow for Anticestodal Efficacy Testing

A typical experimental design to test the efficacy of an anthelmintic against Taenia pisiformis in a canine model involves several key steps, from parasite acquisition to post-mortem examination.

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Evaluation cluster_data_analysis Data Analysis A Acquisition of T. pisiformis cysticerci from infected rabbits B Experimental infection of dogs with cysticerci A->B C Confirmation of patent infection (e.g., presence of proglottids in feces) B->C D Random allocation of infected dogs to treatment and control groups C->D E Administration of test compound (this compound or Praziquantel) at specified dosages D->E F Administration of placebo to the control group D->F G Collection of feces to monitor for expelled scolices and proglottids E->G F->G H Euthanasia and necropsy of all animals after a set period G->H I Examination of the small intestine for remaining tapeworms H->I J Counting and identification of recovered scolices and strobilae I->J K Calculation of efficacy based on worm burden reduction compared to the control group J->K

Figure 1. General experimental workflow for evaluating anticestodal drug efficacy.
This compound Efficacy Trial Protocol (Example)

  • Animal Model: Purpose-bred dogs, confirmed to be free of cestode infections.

  • Infection: Dogs are experimentally infected with a known number of viable Taenia pisiformis cysticerci obtained from infected rabbits.

  • Treatment: After a prepatent period to allow the tapeworms to mature, dogs are treated with this compound hydrochloride at dosages of 12.5 mg/kg or 25 mg/kg. The drug is administered either in gelatin capsules before feeding or mixed with food.[1]

  • Evaluation: Post-treatment, feces are examined for expelled parasites. After a set period, dogs are euthanized, and the entire small intestine is examined for the presence of any remaining Taenia pisiformis. Efficacy is determined by the number of dogs completely cleared of the infection.[1]

Praziquantel Efficacy Trial Protocol (Example)
  • Animal Model: Dogs naturally or experimentally infected with Taenia species.

  • Treatment: Praziquantel is administered orally at a dose of 5 mg/kg or subcutaneously at 5.68 mg/kg.

  • Evaluation: Efficacy is assessed by the absence of tapeworm segments in the feces on consecutive days post-treatment and confirmed by necropsy to ensure the elimination of scolices.

Mechanism of Action

The molecular mechanisms by which this compound and Praziquantel exert their anthelmintic effects differ significantly.

This compound

The precise biochemical mechanism of action of this compound against cestodes is not as well-defined as that of Praziquantel. It is known to be a potent taeniacide, and recent research on its antimicrobial properties suggests that it can disrupt membrane integrity.[3] This disruption of the parasite's outer layer, the tegument, would lead to loss of homeostasis and subsequent paralysis and death.

Praziquantel

Praziquantel's mechanism of action is well-studied. It causes a rapid and sustained influx of calcium ions into the parasite. This is believed to occur through its interaction with voltage-gated calcium channels in the cestode's tegument and musculature. The sudden increase in intracellular calcium leads to spastic paralysis of the worm's muscles and damage to the tegument, making it susceptible to the host's immune response.

G cluster_praziquantel Praziquantel Mechanism of Action cluster_this compound This compound Postulated Mechanism of Action PZQ Praziquantel Ca_channel Voltage-gated Ca2+ channels on parasite tegument PZQ->Ca_channel Ca_influx Rapid influx of Ca2+ Ca_channel->Ca_influx Paralysis Spastic paralysis of musculature Ca_influx->Paralysis Tegument_damage Tegumental vacuolization and disruption Ca_influx->Tegument_damage Expulsion Expulsion of parasite Paralysis->Expulsion Tegument_damage->Expulsion BUN This compound Membrane Parasite tegument membrane BUN->Membrane Disruption Membrane integrity disruption Membrane->Disruption Homeostasis_loss Loss of homeostasis Disruption->Homeostasis_loss Death Paralysis and death of parasite Homeostasis_loss->Death

Figure 2. Comparative mechanisms of action of Praziquantel and this compound.

Conclusion

Both this compound and Praziquantel are effective treatments for Taenia pisiformis infections in dogs. Praziquantel is a more modern drug with a well-understood mechanism of action and a broad spectrum of activity against cestodes, generally demonstrating very high efficacy. This compound has also proven effective, though the available data is from older studies. The choice of anthelmintic in a research or clinical setting may depend on factors such as the desired spectrum of activity, the formulation, and the available data on safety and efficacy for the specific application. Further direct comparative studies would be beneficial to provide a more definitive assessment of their relative performance.

References

A Comparative Analysis of Bunamidine and Niclosamide for the Treatment of Canine Cestodiasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent anthelmintic agents, bunamidine and niclosamide (B1684120), for the treatment of tapeworm infections in canines. The following sections present a comprehensive overview of their efficacy, mechanisms of action, safety profiles, and the experimental protocols used to evaluate them, supported by quantitative data from scientific literature.

Efficacy Against Canine Cestodes

Both this compound and niclosamide have demonstrated efficacy against common canine tapeworms, primarily Dipylidium caninum and Taenia species. However, their effectiveness can vary depending on the parasite species and the specific conditions of treatment.

Table 1: Comparative Efficacy of this compound Hydrochloride and Niclosamide Against Canine Tapeworms

DrugCestode SpeciesDosageEfficacy (% of dogs cleared)Reference
This compound Hydrochloride Dipylidium caninum25-50 mg/kg82% (9 of 11 dogs)[1]
Taenia spp.25-50 mg/kg100% (5 of 5 dogs)[1]
Dipylidium caninumNot Specified>99% (elimination estimate)
Taenia pisiformis49 mg/kg40% (2 of 5 dogs)
Echinococcus granulosus (mature)25-50 mg/kg100%
Echinococcus granulosus (immature)25-50 mg/kg85.9-98.8%
Niclosamide Dipylidium caninumNot SpecifiedIneffective (scolices found in all 12 dogs)[1]
Taenia spp.Not Specified80% (4 of 5 dogs)[1]
Dipylidium caninum & Taenia pisiformis110-220 mg/kg100% (in 23 dogs)
Taenia pisiformis & Dipylidium caninum157 mg/kg80% (4 of 5 dogs)

Mechanisms of Action

The modes by which these two drugs eliminate tapeworms differ significantly, targeting distinct physiological processes within the parasite.

Niclosamide: Uncoupling of Oxidative Phosphorylation

Niclosamide's primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of cestodes.[2] This process disrupts the production of ATP, the essential energy currency of the cell, leading to the parasite's death.[2] The scolex and proximal segments of the tapeworm are killed on contact with the drug.[2]

Niclosamide_Mechanism Niclosamide Niclosamide Mitochondrion Tapeworm Mitochondrion Niclosamide->Mitochondrion Enters ProtonGradient Proton Gradient (across inner membrane) Mitochondrion->ProtonGradient Disrupts ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Decouples from ATP_Production ATP Production ATP_Synthase->ATP_Production Inhibits Parasite_Death Parasite Death ATP_Production->Parasite_Death Leads to

Caption: Mechanism of action of Niclosamide in tapeworms.

This compound: A Multifaceted Approach

The precise mechanism of action for this compound is not as definitively established as that of niclosamide. However, research suggests that it may exert its anthelmintic effect through multiple pathways. Some studies indicate that this compound impacts the integrity of the parasite's tegument (outer covering), leading to increased permeability and disruption of essential functions. There is also some evidence to suggest that it may have an inhibitory effect on the parasite's acetylcholinesterase, an enzyme crucial for neurotransmission, although this is not considered its primary mode of action against cestodes.

Experimental Protocols

The evaluation of anthelmintic drugs in canines follows standardized experimental protocols to ensure the validity and reproducibility of the findings. Below is a generalized workflow for a controlled efficacy study.

Key Methodologies
  • Animal Selection: Purpose-bred dogs are typically used and are confirmed to be free of parasites before the study.

  • Infection: Dogs are experimentally infected with a known number of tapeworm larvae (e.g., cysticercoids of D. caninum or eggs of Taenia spp.). For naturally infected dogs, the presence of tapeworm segments or eggs in the feces is confirmed prior to treatment.

  • Acclimation and Randomization: Animals are acclimated to the study conditions and then randomly assigned to treatment groups (drug-treated and placebo control).

  • Treatment Administration: The test drug (this compound or niclosamide) is administered at a specified dosage, often in a gelatin capsule or mixed with food. The control group receives a placebo.

  • Observation: Dogs are monitored for any adverse reactions to the treatment. Feces may be collected to observe the expulsion of tapeworms.

  • Necropsy and Worm Recovery: At a predetermined time post-treatment (e.g., 7-14 days), all dogs are humanely euthanized. The entire gastrointestinal tract is removed, and the contents are carefully examined to recover and count any remaining tapeworms and scolices.

  • Efficacy Calculation: Efficacy is calculated based on the reduction in the number of worms in the treated group compared to the control group.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal_Selection Animal Selection (Parasite-free dogs) Infection Experimental Infection (Tapeworm larvae/eggs) Animal_Selection->Infection Acclimation Acclimation & Randomization Infection->Acclimation Treatment Drug Administration (this compound/Niclosamide) Acclimation->Treatment Control Placebo Administration Acclimation->Control Observation Clinical Observation (Adverse effects, fecal analysis) Treatment->Observation Control->Observation Necropsy Necropsy & Worm Recovery Observation->Necropsy Efficacy Efficacy Calculation Necropsy->Efficacy

Caption: Generalized workflow for a canine anthelmintic efficacy study.

Safety and Tolerability

The safety profile of an anthelmintic is a critical factor in its clinical utility.

Table 2: Safety and Tolerability of this compound and Niclosamide in Dogs

FeatureThis compound HydrochlorideNiclosamide
Common Adverse Effects Vomiting and diarrhea have been reported, particularly at higher doses.[3]Generally well-tolerated.[2] Transient vomiting and diarrhea may occur.[4]
LD50 (Oral, Rat) Not readily available in cited literature>5000 mg/kg[2]
Notes In some studies, side effects were reported as minimal.Has a high safety margin due to poor absorption from the gastrointestinal tract.[2]

Conclusion

Both this compound and niclosamide are effective cestocidal agents in dogs, although their efficacy can vary against different tapeworm species. Niclosamide has a well-defined mechanism of action, uncoupling mitochondrial oxidative phosphorylation, and is generally well-tolerated with a high safety margin. This compound's mechanism is less clear but appears to involve disruption of the parasite's integument. The choice between these two drugs may depend on the target parasite, the desired spectrum of activity, and considerations of safety and cost. Further research into the precise mechanism of this compound could provide valuable insights for the development of new anthelmintic therapies.

References

Repurposing Bunamidine: A Novel Antimicrobial Agent Against Vancomycin-Resistant Enterococci

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant bacteria, particularly Vancomycin-Resistant Enterococci (VRE), poses a significant threat to public health, necessitating the urgent development of novel antimicrobial agents. This guide provides a comprehensive comparison of the antimicrobial activity of the anthelmintic drug Bunamidine against clinical VRE isolates with existing alternative treatments. The data presented is supported by detailed experimental protocols and visualizations to aid researchers in their evaluation of this compound as a potential therapeutic candidate.

Potent In Vitro Activity of this compound Against VRE

Recent studies have highlighted the potent bactericidal activity of this compound hydrochloride (BUN) against both vancomycin-susceptible enterococci (VSE) and VRE.[1][2][3] This repurposed drug demonstrates significant efficacy at low concentrations, positioning it as a promising candidate for combating VRE infections.

Comparative Antimicrobial Susceptibility

This compound exhibits robust activity against a range of clinical VRE isolates, with Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) that are comparable or superior to some standard-of-care antibiotics.

Antimicrobial AgentOrganismMIC Range (µg/mL)MBC Range (µg/mL)Reference
This compound HCl VRE (various clinical isolates)2 - 42 - 8[1]
This compound HCl VSE (various clinical isolates)2 - 42 - 8[1]
Linezolid (B1675486)VRE (E. faecium & E. faecalis)2 - 4-[4]
DaptomycinVRE (E. faecium)>32 (nonsusceptible)-[5]

Table 1: Comparative MIC and MBC Values. this compound hydrochloride demonstrates potent bactericidal activity against both VRE and VSE clinical isolates.

Mechanism of Action: Disruption of Bacterial Membrane Integrity

This compound's antimicrobial effect stems from its ability to rapidly disrupt the integrity of the bacterial cell membrane.[1][2][3] This mechanism is distinct from many conventional antibiotics that target cell wall synthesis or protein translation, suggesting a lower propensity for the development of resistance.

Experimental evidence from SYTOX Green and DiSC3(5) fluorescence assays confirms that this compound increases membrane permeability and causes depolarization, leading to cell death.[1][2]

cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer This compound This compound Membrane_Interaction Interaction with Phospholipids This compound->Membrane_Interaction Membrane_Interaction->Phospholipid_Bilayer Permeability_Increase Increased Membrane Permeability Membrane_Interaction->Permeability_Increase Depolarization Membrane Depolarization Permeability_Increase->Depolarization Cell_Death Bacterial Cell Death Depolarization->Cell_Death

Figure 1: Proposed Mechanism of Action of this compound. this compound interacts with the bacterial cell membrane, leading to increased permeability, depolarization, and ultimately, cell death.

Efficacy Against VRE Biofilms

Biofilm formation is a critical factor in the persistence of VRE infections and their resistance to conventional antibiotics. This compound has demonstrated significant activity in both inhibiting the formation of VRE biofilms and eradicating established biofilms.[1][2] Furthermore, it is effective against biofilm-embedded persister cells, which are notoriously difficult to eliminate with traditional antimicrobial agents.[1]

Comparison with Alternative VRE Treatments

Currently, the primary treatment options for invasive VRE infections include linezolid and daptomycin.[5][6][7] Other agents such as tigecycline, fosfomycin, and quinupristin/dalfopristin are also used, though often with limitations.[4][6][8]

FeatureThis compound HClLinezolidDaptomycin
Mechanism of Action Membrane disruptionInhibits protein synthesisDisrupts cell membrane potential
Activity Spectrum Gram-positive bacteria, including VRE and MRSA[1]Broad Gram-positive activity, including VRE[5]Primarily Gram-positive bacteria, including VRE[5]
Biofilm Activity Inhibits formation and eradicates existing biofilms[1]Limited activity against biofilmsActivity against biofilms, often requiring higher doses[5]
Resistance Potential Low, due to membrane-targeting mechanism[1]Resistance has been reportedResistance can develop during therapy

Table 2: Comparison of this compound with Key Alternative VRE Treatments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The MIC and MBC of this compound and comparator agents are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: VRE isolates are cultured overnight, and the bacterial suspension is adjusted to a concentration of 5 x 10^5 CFU/mL.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension, and the plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from wells showing no visible growth are plated on appropriate agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Biofilm Inhibition and Eradication Assays
  • Biofilm Formation: VRE isolates are grown in tryptic soy broth supplemented with glucose in 96-well plates to allow for biofilm formation.

  • Biofilm Inhibition (MBIC): Varying concentrations of the antimicrobial agent are added to the wells at the time of inoculation. After incubation, the planktonic cells are removed, and the remaining biofilm is quantified using crystal violet staining or a resazurin-based viability assay.

  • Biofilm Eradication (MBEC): Pre-formed biofilms are treated with different concentrations of the antimicrobial agent. After incubation, the viability of the remaining biofilm is assessed as described above.

Membrane Permeability and Depolarization Assays
  • SYTOX Green Assay (Permeability): Bacterial cells are treated with the antimicrobial agent and then stained with SYTOX Green, a fluorescent dye that only enters cells with compromised membranes. The increase in fluorescence, measured with a fluorometer or flow cytometer, indicates increased membrane permeability.

  • DiSC3(5) Assay (Depolarization): Bacterial cells are loaded with the fluorescent probe DiSC3(5), which accumulates in polarized membranes. Upon membrane depolarization, the dye is released, resulting in an increase in fluorescence that can be monitored over time.

Start VRE Clinical Isolate MIC_MBC MIC & MBC Determination (Broth Microdilution) Start->MIC_MBC Biofilm_Assays Biofilm Inhibition & Eradication Assays (Crystal Violet/Resazurin) Start->Biofilm_Assays Cytotoxicity Cytotoxicity Assay (Mammalian Cell Lines) Start->Cytotoxicity Mechanism_Assays Mechanism of Action Assays MIC_MBC->Mechanism_Assays Comparison Comparison with Alternative Treatments Biofilm_Assays->Comparison Permeability Membrane Permeability (SYTOX Green Assay) Mechanism_Assays->Permeability Depolarization Membrane Depolarization (DiSC3(5) Assay) Mechanism_Assays->Depolarization Permeability->Comparison Depolarization->Comparison Cytotoxicity->Comparison Conclusion Evaluation of Therapeutic Potential Comparison->Conclusion

References

A Comparative Analysis of Bunamidine Hydrochloride and Bunamidine Hydroxynaphthoate in Veterinary Anthelmintic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two salts of the anthelmintic drug Bunamidine: the hydrochloride and the hydroxynaphthoate (B12740854). This analysis is based on available experimental data to assist researchers and professionals in drug development in understanding their relative performance, particularly against common cestode infections in canines.

Executive Summary

This compound is a potent taeniacide used in veterinary medicine for the treatment of tapeworm infections. While both the hydrochloride and hydroxynaphthoate salts are effective, evidence suggests differences in their efficacy at various dosages and, notably, in their side effect profiles. The hydroxynaphthoate salt appears to be better tolerated, with a lower incidence of gastrointestinal disturbances such as vomiting and diarrhea. Efficacy against mature tapeworms is high for both salts, though administration methods can influence outcomes.

Efficacy Comparison

The following tables summarize the quantitative data from key studies comparing the efficacy of this compound hydrochloride and this compound hydroxynaphthoate against various tapeworm species in dogs.

Table 1: Efficacy Against Echinococcus granulosus in Dogs

Salt FormDosage (mg/kg)AdministrationEfficacy Against Immature Stages (%)Efficacy Against Mature Stages (%)Reference
Hydrochloride25Oral98.8100[1]
Hydrochloride50Oral85.9100[1]
HydroxynaphthoateNot SpecifiedNot SpecifiedData Not AvailableData Not Available

Note: While a study on the efficacy of this compound hydroxynaphthoate against E. granulosus exists, the abstract does not provide specific quantitative data.

Table 2: Efficacy Against Taenia Species in Dogs

Salt FormDosage (mg/kg)Parasite SpeciesAdministrationClearance RateReference
Hydrochloride12.5Taenia pisiformisOral (cachets, 3 hrs before food)4 of 5 dogs cleared[2]
Hydrochloride25Multiceps multicepsOral (tablets)4 of 4 dogs cleared[2]
Hydroxynaphthoate25Taenia pisiformisOral (in food)16 of 17 dogs cleared[2]
Hydroxynaphthoate25Taenia hydatigenaOral (cachets or in food)All dogs cleared[2]
Hydroxynaphthoate100Taenia pisiformisOral (cachets, 3 hrs before food)1 of 3 dogs cleared[2]

Table 3: Comparative Side Effects in Dogs

Salt FormDosage (mg/kg)Side Effects NotedIncidenceReference
Hydrochloride25Vomiting and diarrheaSlight[2]
Hydroxynaphthoate25 - 100Diarrhea2 of 27 dogs[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Study on the Efficacy of this compound Salts Against Taenia pisiformis and T. hydatigena
  • Animal Model: Dogs experimentally infected with Taenia pisiformis or Taenia hydatigena.

  • Drug Administration:

    • This compound hydrochloride was administered in rice paper cachets at a dose of 12.5 mg/kg, three hours before feeding.

    • This compound hydroxynaphthoate was administered either in rice paper cachets (at 25 mg/kg and 100 mg/kg) three hours before feeding, or mixed in the food at a dose of 25 mg/kg.

  • Efficacy Evaluation: Efficacy was determined by the clearance of tapeworms from the dogs. This was likely assessed through post-mortem examination of the gastrointestinal tract to count remaining worms, a standard procedure in such anthelmintic trials. The number of worms in treated dogs is compared to the worm burden in an untreated control group.

  • Side Effect Monitoring: The occurrence of vomiting and diarrhea was observed and recorded for each treatment group.[2]

Study on the Efficacy of this compound Hydrochloride Against Echinococcus granulosus
  • Animal Model: Dogs experimentally infected with Echinococcus granulosus.

  • Drug Administration: this compound hydrochloride was administered orally at dose levels of 25 mg/kg and 50 mg/kg of body weight.

  • Efficacy Evaluation: The efficacy was determined by the clearance of both immature and mature stages of E. granulosus. The percentage of clearance was calculated based on the number of worms recovered from treated dogs compared to a control group. A 100% clearance indicates the complete elimination of the worms.[1]

Mechanism of Action

The precise biochemical signaling pathway of this compound's anthelmintic action is not fully elucidated in the available literature. However, the primary mechanism is understood to be the disruption of the tapeworm's tegument (outer skin).[1] This damage to the protective outer layer leads to the death of the parasite.

A recent study has also highlighted that this compound hydrochloride can disrupt the bacterial membrane integrity of vancomycin-resistant Enterococcus.[3] While this study was focused on antibacterial activity, it is plausible that a similar membrane-disrupting effect could contribute to its efficacy against the tegument of cestodes. The lipophilic nature of the this compound molecule, featuring a long alkyl chain, likely facilitates its penetration into the parasite's membranes.

Visualizations

Experimental Workflow for Efficacy Trial

G cluster_pre_trial Pre-Trial Phase cluster_trial Trial Phase cluster_post_trial Post-Trial Evaluation animal_selection Animal Selection (Healthy Dogs) acclimatization Acclimatization Period animal_selection->acclimatization infection Experimental Infection (e.g., Taenia pisiformis eggs) acclimatization->infection randomization Randomization into Treatment Groups infection->randomization treatment_A Group A: This compound Hydrochloride randomization->treatment_A treatment_B Group B: This compound Hydroxynaphthoate randomization->treatment_B control Group C: Placebo/Untreated randomization->control observation Observation for Side Effects treatment_A->observation treatment_B->observation control->observation necropsy Necropsy and Worm Burden Count observation->necropsy data_analysis Data Analysis and Efficacy Calculation necropsy->data_analysis

Caption: A logical workflow for a canine anthelmintic efficacy trial.

Conclusion

Both this compound hydrochloride and this compound hydroxynaphthoate are effective in treating tapeworm infections in dogs. The hydroxynaphthoate salt, however, demonstrates a superior safety profile with a significantly lower incidence of adverse gastrointestinal effects.[2] When considering efficacy, the method of administration (e.g., in food versus in cachets) can impact the drug's performance. For Taenia species, this compound hydroxynaphthoate administered in food at 25 mg/kg showed a very high clearance rate.[2] Further research is warranted to directly compare the efficacy of the two salts against a wider range of cestodes, including Hymenolepis nana, and to further elucidate the specific molecular targets within the parasite's tegument.

References

Comparative Guide to Cross-Resistance Between Bunamidine and Other Taeniacides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of anthelmintic resistance is a significant threat to the control of parasitic diseases in both human and veterinary medicine. Understanding the potential for cross-resistance between different classes of taeniacides is crucial for designing effective treatment strategies and mitigating the spread of resistant parasite populations. This guide provides a comparative analysis of bunamidine and other commonly used taeniacides—praziquantel, niclosamide, and albendazole (B1665689)—with a focus on their mechanisms of action to infer the likelihood of cross-resistance.

Currently, there is a notable absence of published, direct experimental studies confirming cross-resistance between this compound and other taeniacides. However, based on their distinct mechanisms of action, the probability of such resistance is considered low. This document summarizes the available data on the mode of action for each compound, presents this information in a comparative table, and provides detailed experimental protocols for assessing taeniacide efficacy, which can be adapted for future resistance studies.

Mechanisms of Action of Key Taeniacides

A critical factor in predicting cross-resistance is whether different drugs share a similar target or mechanism of action. Resistance developed against one drug is more likely to confer resistance to another if they operate through a similar pathway.

This compound: The precise mechanism of action for this compound is not as well-elucidated as other taeniacides. However, available evidence suggests that it acts by disrupting the tapeworm's tegument (the outer surface), leading to increased permeability. It is also proposed to interfere with glucose uptake, thereby depleting the parasite's energy reserves. This damage to the tegument exposes the parasite to the host's digestive enzymes, leading to its degradation.

Praziquantel: This is a widely used taeniacide with a well-established mechanism. Praziquantel rapidly disrupts calcium ion homeostasis within the parasite. It is believed to antagonize voltage-gated calcium channels, causing an influx of Ca2+ ions. This leads to spastic paralysis of the worm's musculature and vacuolization of the tegument.[1] The paralyzed state causes the tapeworm to detach from the host's intestinal wall.

Niclosamide: Niclosamide's primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria of the tapeworm. This process inhibits the production of ATP, the main energy currency of the cell, leading to the death of the parasite.

Albendazole: As a member of the benzimidazole (B57391) class, albendazole's principal mechanism is the inhibition of tubulin polymerization. It binds to the β-tubulin subunit of the microtubules, preventing their formation. This disruption of the cytoskeleton interferes with essential cellular functions, including cell division and nutrient absorption, ultimately leading to the parasite's death.

Comparative Data on Taeniacide Mechanisms

The following table summarizes the distinct mechanisms of action for this compound and other selected taeniacides, highlighting the low theoretical probability of cross-resistance.

Taeniacide Drug Class Primary Mechanism of Action Key Molecular Target Effect on Parasite
This compound NaphthamidineTegument disruption and inhibition of glucose uptakeNot definitively identified; likely involves membrane integrity and glucose transportersDamage to outer surface, energy depletion
Praziquantel IsoquinolineDisruption of calcium ion homeostasisVoltage-gated calcium channelsSpastic paralysis, tegumental vacuolization
Niclosamide SalicylanilideUncoupling of oxidative phosphorylationMitochondrial ATP synthesis pathwayATP depletion, parasite death
Albendazole BenzimidazoleInhibition of tubulin polymerizationβ-tubulinDisruption of cytoskeleton, impaired cell division and nutrient uptake

Potential for Cross-Resistance: A Theoretical Assessment

Based on the fundamentally different biochemical pathways targeted by these four taeniacides, the development of resistance to this compound is unlikely to confer resistance to praziquantel, niclosamide, or albendazole. For cross-resistance to occur, a single resistance mechanism, such as an alteration in a drug efflux pump that can expel multiple drug types, would need to be effective against these structurally and functionally diverse compounds. While this is theoretically possible, it is less probable than target-site specific resistance.

The following diagram illustrates the distinct signaling and structural pathways targeted by each taeniacide, visually representing the low likelihood of a single resistance mechanism affecting all pathways.

Taeniacide_Mechanisms cluster_this compound This compound cluster_praziquantel Praziquantel cluster_niclosamide Niclosamide cluster_albendazole Albendazole This compound This compound Tegument Tegument Integrity This compound->Tegument disrupts GlucoseUptake Glucose Uptake This compound->GlucoseUptake inhibits Praziquantel Praziquantel CaChannels Voltage-Gated Ca2+ Channels Praziquantel->CaChannels antagonizes CaInflux Ca2+ Influx CaChannels->CaInflux induces Paralysis Spastic Paralysis CaInflux->Paralysis Niclosamide Niclosamide Mitochondria Mitochondria Niclosamide->Mitochondria OxPhos Oxidative Phosphorylation Niclosamide->OxPhos uncouples Mitochondria->OxPhos site of ATP ATP Production OxPhos->ATP generates Albendazole Albendazole BetaTubulin β-tubulin Albendazole->BetaTubulin binds to Microtubules Microtubule Formation Albendazole->Microtubules inhibits BetaTubulin->Microtubules polymerizes into CellFunctions Cellular Functions Microtubules->CellFunctions essential for

Distinct mechanisms of action for major taeniacides.

Experimental Protocols for Efficacy and Resistance Testing

Standardized protocols are essential for generating reliable and comparable data on taeniacide efficacy and for detecting the emergence of resistance.

In Vivo Efficacy Testing: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the gold standard for assessing anthelmintic efficacy in a clinical or field setting.

Objective: To determine the percentage reduction in parasite egg output following treatment with a taeniacide.

Principle: The number of tapeworm eggs per gram (EPG) of feces is quantified before and after treatment. A reduction of less than 90-95% is indicative of potential resistance.[2][3]

Methodology:

  • Animal Selection: Select a group of at least 10-15 animals with confirmed natural infections of the target tapeworm species. The animals should not have been treated with an anthelmintic in the preceding several weeks.

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.[2]

  • Fecal Egg Count (Pre-Treatment): Use a standardized quantitative technique, such as the Wisconsin Sugar Flotation Technique or McMaster method, to determine the EPG for each sample.[3]

  • Treatment: Administer the taeniacide to the animals according to the manufacturer's recommended dosage. An untreated control group should be maintained under the same conditions for comparison.

  • Post-Treatment Sampling (Day 10-14): Collect a second set of individual fecal samples from the same animals 10 to 14 days after treatment.[3]

  • Fecal Egg Count (Post-Treatment): Perform EPG counts on the post-treatment samples using the same technique as in step 3.

  • Calculation of Reduction: The percentage reduction is calculated using the following formula: FECRT (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Interpretation:

  • Effective: ≥95% reduction in EPG.

  • Suspected Resistance: 90-95% reduction in EPG.

  • Resistance: <90% reduction in EPG.

In Vitro Efficacy Testing: Motility and Viability Assays

In vitro assays offer a controlled environment for high-throughput screening of compounds and for studying the mechanisms of action and resistance. The following are examples of assays that can be adapted for taeniacides.

Objective: To assess the effect of a taeniacide on the motility of tapeworm protoscoleces.

Principle: The viability of protoscoleces is correlated with their movement, which can be quantified using image analysis software. A reduction in motility indicates an anthelmintic effect.

Methodology:

  • Parasite Preparation: Isolate and purify protoscoleces from infected intermediate hosts. Activate the protoscoleces by incubation in a suitable medium (e.g., DMEM with 10% FCS and 10% DMSO for 3 hours).

  • Assay Setup: Distribute the activated protoscoleces into a 384-well microtiter plate.

  • Drug Exposure: Add the taeniacide at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 12-72 hours) at 37°C.

  • Motility Assessment: Quantify the movement of the protoscoleces using an automated image analysis system. The motility index can be calculated based on changes in pixel intensity over time.

  • Data Analysis: Determine the IC50 value (the concentration of the drug that inhibits 50% of the motility) for each compound.

Objective: To evaluate the effect of a taeniacide on the viability and development of tapeworm cysts.

Principle: The ability of a cyst's scolex to evaginate upon stimulation with bile is a key indicator of its viability. Inhibition of this process or other morphological and biochemical markers can quantify drug efficacy.[4][5]

Methodology:

  • Parasite Culture: Collect and culture T. solium cysts in a suitable medium.

  • Drug Exposure: Expose the cysts to various concentrations of the taeniacide for a set period (e.g., 72 hours).

  • Evagination Assay: After drug exposure, replace the medium with a medium containing a stimulant like porcine bile (e.g., 50% concentration) and incubate for 12-18 hours.[4]

  • Quantification: Count the number of evaginated cysts and calculate the percentage of evagination relative to an untreated control group.

  • Biochemical Markers (Optional): The culture supernatant can be analyzed for the secretion of parasite-specific enzymes, such as alkaline phosphatase, as an additional measure of viability. Inhibition of enzyme secretion can indicate a drug effect.[4]

Conclusion

While there is a clear need for direct experimental investigation into the cross-resistance profiles of this compound and other taeniacides, the current understanding of their distinct mechanisms of action provides a strong basis for predicting a low probability of such an occurrence. For researchers and drug development professionals, this implies that in cases of suspected this compound resistance, alternative taeniacides such as praziquantel, niclosamide, and albendazole are likely to remain effective. The experimental protocols outlined in this guide provide a framework for conducting the necessary efficacy and resistance monitoring studies to validate this hypothesis and to ensure the continued efficacy of our limited arsenal (B13267) of anthelmintic drugs.

References

Head-to-Head Clinical Trial: Bunamidine vs. Arecoline Hydrobromide for Echinococcus granulosus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the anthelmintic agents Bunamidine and Arecoline (B194364) Hydrobromide in the context of treating Echinococcus granulosus infections, the causative agent of cystic echinococcosis. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a concise summary of available experimental data to inform future research and development efforts.

Quantitative Data Summary

A key head-to-head controlled trial was conducted to evaluate the comparative efficacy of this compound hydrochloride and Arecoline hydrobromide against Echinococcus granulosus in canines, the definitive host for this parasite. The following table summarizes the quantitative outcomes of this study.

DrugDosageEfficacy against Young WormsRemarks
Arecoline Hydrobromide4 mg/kg (single treatment)Similar to this compound hydrochlorideWorms were still present in almost half of the dogs at autopsy.[1]
This compound Hydrochloride50 mg/kg (single treatment)Similar to Arecoline hydrobromideWorms were still present in almost half of the dogs at autopsy.[1]

Experimental Protocols

The following is a detailed description of the experimental methodology based on the available information from the comparative trial.

Disclaimer: The full text of the primary comparative study by Trejos et al. (1975) was not accessible. The following protocol is a reconstruction based on the abstract of this study and other relevant literature and may not fully reflect the original experimental design.

Animal Model and Infection
  • Animal Model: A total of 122 dogs were used in the controlled trial.[1]

  • Infection: Dogs were experimentally infected with Echinococcus granulosus.[1] The method of infection likely involved the oral administration of protoscolices obtained from hydatid cysts of intermediate hosts (e.g., sheep).

Drug Administration
  • Arecoline Hydrobromide Group: Dogs in this group received a single oral dose of 4 mg/kg of arecoline hydrobromide.[1]

  • This compound Hydrochloride Group: Dogs in this group received a single oral dose of 50 mg/kg of this compound hydrochloride.[1]

  • Control Group: A control group of infected, untreated dogs was likely included for comparison, although not explicitly stated in the available abstract.

Efficacy Assessment
  • Endpoint: The primary endpoint for efficacy was the presence and number of young Echinococcus granulosus worms in the dogs' intestines.

  • Procedure: A post-mortem examination (autopsy) was performed on the dogs to recover and count the worms.[1] The intestines would have been carefully examined, and the worms collected, identified, and quantified to determine the worm burden in each dog.

  • Efficacy Calculation: The efficacy of each drug was likely determined by comparing the mean worm burden in the treated groups to that of the control group.

Mechanism of Action

The precise mechanisms of action for both this compound and Arecoline hydrobromide against Echinococcus granulosus are not fully elucidated in the available literature. However, based on their chemical class and known pharmacological effects, the following are the putative mechanisms.

This compound: As an anthelmintic, this compound is thought to exert its effect by disrupting the parasite's tegument (outer covering), leading to increased permeability and loss of essential ions and molecules. This damage to the tegument can also make the parasite more susceptible to the host's immune response. The specific molecular targets within Echinococcus have not been identified.

Arecoline Hydrobromide: Arecoline is a known cholinergic agonist, meaning it mimics the action of the neurotransmitter acetylcholine (B1216132). In helminths, acetylcholine is a key excitatory neurotransmitter at neuromuscular junctions. By acting as a cholinergic agonist, arecoline likely causes spastic paralysis of the tapeworm's musculature. This paralysis would lead to the detachment of the worm from the intestinal wall of the host and its subsequent expulsion with the feces.

Signaling Pathways and Experimental Workflows

A thorough review of the scientific literature did not yield specific, well-defined signaling pathways within Echinococcus granulosus that are directly targeted by either this compound or Arecoline hydrobromide. The research on the molecular mechanisms of these older anthelmintics in this specific parasite is limited. Therefore, a diagrammatic representation of their signaling pathways cannot be provided at this time.

Below is a generalized experimental workflow for the comparative evaluation of anthelmintic drugs against Echinococcus granulosus in a canine model.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Evaluation A Acquisition of Dogs B Experimental Infection with Echinococcus granulosus protoscolices A->B C Confirmation of Infection (e.g., fecal examination for eggs) B->C D Randomization into Treatment Groups C->D E Group 1: Arecoline Hydrobromide (4 mg/kg) D->E F Group 2: This compound Hydrochloride (50 mg/kg) D->F G Group 3: Control (Placebo/Untreated) D->G H Necropsy and Intestinal Examination E->H F->H G->H I Worm Recovery, Counting, and Identification H->I J Data Analysis: Comparison of Worm Burdens I->J K Determination of Efficacy J->K

Experimental Workflow for Anthelmintic Efficacy Trial

Conclusion

The head-to-head trial by Trejos et al. (1975) indicates that single doses of this compound hydrochloride (50 mg/kg) and Arecoline hydrobromide (4 mg/kg) have similar efficacy against young Echinococcus granulosus in dogs. However, neither drug achieved complete elimination of the parasites in a significant portion of the treated animals. The lack of detailed information on the mechanisms of action and the specific molecular targets of these drugs within Echinococcus highlights a significant knowledge gap. Further research, employing modern molecular techniques, is warranted to elucidate their precise modes of action, which could inform the development of more effective and targeted therapies for echinococcosis.

References

In Vitro Efficacy of Bunamidine and Other Repurposed Anthelmintics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of anthelmintic drugs for applications beyond their original intent, particularly in oncology, has garnered significant scientific interest. This guide provides an in vitro comparison of Bunamidine and other notable repurposed anthelmintics, including Niclosamide (B1684120), Praziquantel (B144689), and Benzimidazoles. Due to a scarcity of recent in vitro data for this compound, this guide primarily focuses on the comparative in vitro anticancer activities of the other listed anthelmintics, for which more extensive data is available. The information presented is intended to support further research and drug development efforts.

Comparative Analysis of In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic effects of Niclosamide and various Benzimidazole (B57391) derivatives against a range of human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that inhibits a given biological process by 50%), has been compiled from multiple studies. It is important to note that direct comparative studies involving all these compounds under identical experimental conditions are limited.

Table 1: In Vitro Cytotoxicity (IC50) of Niclosamide in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer< 1[1]
DU145Prostate Cancer< 1[1]
MDA-MB-231Breast Cancer< 1[1]
T-47DBreast Cancer< 1[1]
4T1Breast CancerDose-dependent inhibition[2]
HepG2Hepatocellular CarcinomaDose-dependent inhibition[3][4]
QGY-7703Hepatocellular CarcinomaDose-dependent inhibition[4]
SMMC-7721Hepatocellular CarcinomaDose-dependent inhibition[4]
Table 2: In Vitro Cytotoxicity (IC50) of Benzimidazole Derivatives in Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µg/mL)Reference
Benzimidazole 1HCT-116Colon Cancer28.5 ± 2.91[5]
Benzimidazole 1MCF-7Breast Cancer31.2 ± 4.49[5]
Benzimidazole 2HCT-116Colon Cancer16.2 ± 3.85[5]
Benzimidazole 2MCF-7Breast Cancer30.29 ± 6.39[5]
Benzimidazole 4HCT-116Colon Cancer24.08 ± 0.31[5]
Benzimidazole 4MCF-7Breast Cancer8.86 ± 1.10[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for common in vitro assays used to evaluate the efficacy of anthelmintic compounds.

In Vitro Anthelmintic Activity Assay (Adult Motility Assay)

This assay is designed to assess the direct effect of a compound on the motility of adult worms.

a. Organism: Adult earthworms (Pheretima posthuma) are often used as a model organism due to their anatomical and physiological resemblance to some human intestinal roundworms.

b. Procedure:

  • Adult earthworms of approximately equal size are collected and washed with normal saline to remove any fecal matter.

  • The worms are divided into groups.

  • Test compounds are dissolved in a suitable solvent (e.g., 5% DMF in saline) to prepare various concentrations.

  • Each group of worms is placed in a petri dish containing 25 ml of the respective test solution.

  • A positive control (e.g., Piperazine citrate) and a negative control (saline with 5% DMF) are included.

  • The time taken for paralysis (no movement except when shaken vigorously) and death (no movement even when shaken or dipped in warm water) is recorded.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

a. Cell Lines: A variety of human cancer cell lines can be used, such as HCT-116 (colon cancer) and MCF-7 (breast cancer).

b. Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

  • The plates are incubated for a set period (e.g., 48 hours).

  • After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours.

  • During this incubation, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[5]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these repurposed drugs exert their effects is critical for their development as therapeutic agents.

This compound

The precise molecular mechanism of action for this compound is not well-elucidated in recent literature. It is classified as a taeniacide, effective against various tapeworm species.[6]

Niclosamide

Niclosamide has been shown to modulate multiple oncogenic signaling pathways. Its anticancer activity is attributed to its ability to inhibit pathways such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch.[7][8] Niclosamide can suppress the expression and phosphorylation of the Wnt co-receptor LRP6, leading to the inhibition of the Wnt/β-catenin signaling pathway.[1]

Niclosamide_Pathway Niclosamide Niclosamide LRP6 LRP6 Niclosamide->LRP6 Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway LRP6->Wnt_beta_catenin Activates Cancer_Proliferation Cancer Cell Proliferation Wnt_beta_catenin->Cancer_Proliferation Promotes

Caption: Simplified diagram of Niclosamide's inhibition of the Wnt/β-catenin pathway.

Praziquantel

The primary mechanism of action of Praziquantel against schistosomes involves the disruption of calcium ion homeostasis.[9] It appears to interact with voltage-gated calcium channels in the parasite's cell membrane, leading to a rapid influx of calcium ions.[10][11] This results in severe muscle contraction and paralysis of the worm.[10]

Praziquantel_Pathway Praziquantel Praziquantel Ca_Channel Voltage-gated Ca²⁺ Channels Praziquantel->Ca_Channel Targets Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Increases Paralysis Muscle Contraction & Paralysis Ca_Influx->Paralysis

Caption: Mechanism of Praziquantel leading to parasite paralysis.

Benzimidazoles

The anticancer activity of Benzimidazole derivatives is multifaceted. A primary mechanism is the disruption of microtubule polymerization by binding to β-tubulin.[12] This leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[12][13] Additionally, some benzimidazole derivatives can inhibit key signaling pathways involved in tumor growth, such as the PI3K/AKT and MAPK pathways.[14] For instance, certain derivatives can inhibit EGFR and HER2 activity, leading to the suppression of downstream signaling.[15]

Benzimidazole_Pathway cluster_0 Microtubule Disruption cluster_1 Signaling Pathway Inhibition Benzimidazole_MT Benzimidazoles beta_Tubulin β-Tubulin Benzimidazole_MT->beta_Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization beta_Tubulin->Microtubule_Polymerization Inhibits G2M_Arrest G2/M Arrest Microtubule_Polymerization->G2M_Arrest Apoptosis_MT Apoptosis G2M_Arrest->Apoptosis_MT Benzimidazole_SP Benzimidazoles EGFR_HER2 EGFR/HER2 Benzimidazole_SP->EGFR_HER2 Inhibits PI3K_AKT_MAPK PI3K/AKT & MAPK Pathways EGFR_HER2->PI3K_AKT_MAPK Cell_Proliferation_SP Cell Proliferation PI3K_AKT_MAPK->Cell_Proliferation_SP Inhibits Apoptosis_SP Apoptosis PI3K_AKT_MAPK->Apoptosis_SP Induces

Caption: Dual mechanisms of anticancer action for Benzimidazole derivatives.

Conclusion

While this compound has a history of effective use as a veterinary anthelmintic, there is a clear gap in the current scientific literature regarding its in vitro efficacy and mechanism of action, particularly in the context of drug repurposing. In contrast, other anthelmintics like Niclosamide, Praziquantel, and Benzimidazoles have been more extensively studied for their potential in new therapeutic areas, especially oncology. The data presented in this guide highlights the potent in vitro anticancer activity of Niclosamide and various Benzimidazole derivatives and elucidates their known mechanisms of action. Further in vitro research on this compound is warranted to fully assess its potential for repurposing and to enable a more direct comparison with these other promising anthelmintic compounds.

References

Bunamidine Hydrochloride: A Bactericidal Agent with Potent Membrane-Disrupting Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bunamidine's Efficacy Against Gram-Positive Pathogens

For researchers and professionals in drug development, identifying novel antimicrobial agents with robust bactericidal activity is a critical priority in the face of rising antibiotic resistance. This compound hydrochloride, a veterinary anthelmintic, has emerged as a promising candidate for repurposing due to its potent bactericidal effects against clinically significant Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of this compound's bactericidal activity against alternative antibiotics, supported by experimental data and detailed methodologies.

Executive Summary

This compound hydrochloride demonstrates rapid, concentration-dependent bactericidal activity against a range of Gram-positive bacteria. Its primary mechanism of action involves the disruption of bacterial membrane integrity, leading to increased permeability, depolarization, and cell death.[1][2] This membrane-targeting action is advantageous as it is less likely to induce resistance compared to antibiotics that target specific intracellular processes.[1] Experimental data consistently show that this compound exhibits potent bactericidal effects, often superior to conventional antibiotics, particularly against persistent and biofilm-embedded bacteria.[1]

Comparative Bactericidal Activity

This compound's efficacy has been evaluated against various bacterial strains, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values highlighting its potent activity. An MBC/MIC ratio of ≤4 is indicative of bactericidal action.

Organism Compound MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Reference
Vancomycin-Resistant Enterococcus faecium This compound2 - 42 - 81 - 2[1]
Vancomycin (B549263)>256>256-[1]
Daptomycin (B549167)2 - 44 - 81 - 2[1]
Vancomycin-Susceptible Enterococcus faecalis This compound2 - 42 - 81 - 2[1]
Methicillin-Resistant Staphylococcus aureus (MRSA) This compound4 - 8--[1]
Methicillin-Susceptible Staphylococcus aureus (MSSA) This compound4 - 8--[1]

Note: MBC data for S. aureus was not available in the cited sources.

A significant finding is this compound's superior activity against biofilm-embedded persister cells compared to vancomycin and daptomycin. At twice its MIC, this compound completely eradicated persister cells within one hour, whereas vancomycin and daptomycin showed limited activity even at ten times their MIC.[1]

Mechanism of Action: Membrane Disruption

This compound's bactericidal effect stems from its ability to selectively target and disrupt the bacterial cell membrane. This process involves a direct interaction with phosphatidylglycerol, a key phospholipid component of bacterial membranes.[2][3] This interaction leads to membrane destabilization, increased permeability, and depolarization, ultimately resulting in cell lysis.[1][2]

This compound Mechanism of Action This compound's Bactericidal Mechanism This compound This compound Hydrochloride MembraneInteraction Selective Interaction with Phosphatidylglycerol This compound->MembraneInteraction BacterialMembrane Bacterial Cell Membrane (Phosphatidylglycerol-rich) MembraneInteraction->BacterialMembrane MembraneDestabilization Membrane Destabilization and Disruption MembraneInteraction->MembraneDestabilization IncreasedPermeability Increased Membrane Permeability MembraneDestabilization->IncreasedPermeability Depolarization Membrane Depolarization MembraneDestabilization->Depolarization CellLysis Cell Lysis and Bacterial Death IncreasedPermeability->CellLysis Depolarization->CellLysis

This compound's mechanism of action targeting the bacterial membrane.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the bactericidal activity of this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

MIC_MBC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis BacterialCulture Prepare mid-log phase bacterial culture Inoculation Inoculate microplate wells with bacterial suspension BacterialCulture->Inoculation SerialDilution Perform 2-fold serial dilutions of this compound in microplate SerialDilution->Inoculation Incubate Incubate at 37°C for 16-20 hours Inoculation->Incubate ReadMIC Determine MIC: Lowest concentration with no visible growth Incubate->ReadMIC PlateForMBC Plate aliquots from clear wells onto agar (B569324) plates ReadMIC->PlateForMBC IncubateAgar Incubate agar plates overnight PlateForMBC->IncubateAgar ReadMBC Determine MBC: Lowest concentration with ≥99.9% killing IncubateAgar->ReadMBC

Workflow for MIC and MBC determination.

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured to the mid-logarithmic phase in appropriate broth media. The culture is then diluted to a standardized concentration.

  • Drug Dilution: this compound hydrochloride is serially diluted (typically 2-fold) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[1]

Membrane Permeability Assay (SYTOX Green Staining)

This assay assesses the extent of membrane damage by measuring the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.

Protocol:

  • Cell Preparation: Mid-log phase bacterial cells are washed and resuspended in a buffer.

  • Dye Incubation: The cell suspension is incubated with SYTOX Green dye in the dark.

  • Treatment: this compound is added to the cell-dye mixture at various concentrations. A positive control (e.g., a membrane-disrupting peptide like melittin) and a negative control (vehicle) are included.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 525 nm. An increase in fluorescence indicates membrane permeabilization.[1]

Time-Kill Curve Analysis

Time-kill assays provide a dynamic view of an antibiotic's bactericidal or bacteriostatic effects over time. A bactericidal agent is typically defined as one that produces a ≥3-log10 (99.9%) reduction in the number of colony-forming units (CFU)/mL within 24 hours.

While a specific time-kill curve for this compound was not available for reproduction, a representative workflow for conducting such an assay is presented below.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_quantification Data Analysis PrepareInoculum Prepare standardized bacterial inoculum AddAntibiotic Add this compound at various multiples of MIC to cultures PrepareInoculum->AddAntibiotic GrowthControl Include a growth control (no antibiotic) PrepareInoculum->GrowthControl IncubateCultures Incubate cultures at 37°C AddAntibiotic->IncubateCultures GrowthControl->IncubateCultures TimePoints Collect aliquots at specific time points (e.g., 0, 2, 4, 8, 24h) IncubateCultures->TimePoints SerialDilute Perform serial dilutions of collected samples TimePoints->SerialDilute PlateSamples Plate dilutions onto -agar plates SerialDilute->PlateSamples IncubatePlates Incubate plates overnight PlateSamples->IncubatePlates CountCFU Count Colony Forming Units (CFU) IncubatePlates->CountCFU PlotData Plot log10 CFU/mL versus time CountCFU->PlotData AnalyzeCurve Determine bactericidal/ bacteriostatic activity PlotData->AnalyzeCurve

Generalized workflow for a time-kill assay.

Conclusion

This compound hydrochloride exhibits potent, rapid bactericidal activity against clinically relevant Gram-positive pathogens, including multidrug-resistant strains. Its mechanism of action, centered on the disruption of the bacterial membrane, presents a promising avenue for combating antibiotic resistance. The comparative data indicate that this compound's efficacy, particularly against challenging bacterial forms like biofilms and persister cells, is superior to that of some standard-of-care antibiotics. Further research and clinical investigation are warranted to fully explore the therapeutic potential of this repurposed compound.

References

Comparative Pharmacokinetic Profiles of Bunamidine Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of different Bunamidine salts, focusing on this compound hydrochloride and this compound hydroxynaphthoate (B12740854). Due to a lack of direct comparative studies in the published literature, this document summarizes the available data for each salt and provides a framework for understanding their potential differences in absorption, distribution, metabolism, and excretion (ADME).

Overview of this compound and its Salts

This compound is an anthelmintic agent effective against various tapeworms in veterinary medicine. It is commonly formulated as a hydrochloride or hydroxynaphthoate salt to improve its solubility and administration. While both salts are used for their anti-parasitic properties, their pharmacokinetic profiles, which determine the onset, intensity, and duration of action, may differ.

This compound Hydrochloride: A salt of this compound that is used in veterinary medicine for the treatment of tapeworm infections.

This compound Hydroxynaphthoate: Another salt of this compound, also used as a taeniacide in animals.

Comparative Pharmacokinetic Data

The following table summarizes the qualitative information gathered from various sources.

Pharmacokinetic ParameterThis compound HydrochlorideThis compound HydroxynaphthoateNote
Absorption Absorbed from the gastrointestinal tract.Expected to be absorbed from the gastrointestinal tract.The rate and extent of absorption may be influenced by the salt form and formulation.
Distribution Distributed throughout the body.Expected to be distributed throughout the body.No specific tissue distribution studies were identified.
Metabolism The liver is suggested to play a major role in the inactivation of this compound absorbed from the alimentary tract.[1] Pre-existing liver damage could increase the risk of toxicity.[1]The metabolic pathway is presumed to be similar to the hydrochloride salt.Specific metabolites have not been fully characterized in the available literature.
Excretion Metabolites are likely excreted via biliary and/or renal routes.Excretion pathways are presumed to be similar to the hydrochloride salt.Detailed excretion studies are not available.

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular mechanism of this compound is not fully elucidated, studies on other dicationic amidines suggest a potential mode of action involving the parasite's mitochondrial DNA, also known as kinetoplast DNA (kDNA).[2] These compounds are thought to be taken up by the parasite and accumulate in the mitochondrion, where they bind to kDNA, leading to the destruction of the kinetoplast and subsequent cell death.[2]

Below is a proposed signaling pathway for the antiparasitic action of this compound based on the mechanism of other amidine compounds.

bunamidine_mechanism cluster_host Host Cell cluster_parasite Parasite Cell Bunamidine_ext This compound (extracellular) Bunamidine_intra This compound (intracellular) Bunamidine_ext->Bunamidine_intra Uptake Mitochondrion Mitochondrion Bunamidine_intra->Mitochondrion Accumulation kDNA kDNA Bunamidine_intra->kDNA Binding Kinetoplast_disruption Kinetoplast Disruption kDNA->Kinetoplast_disruption Leads to Cell_death Parasite Cell Death Kinetoplast_disruption->Cell_death Results in

Proposed mechanism of action for this compound.

Experimental Protocols

As no specific pharmacokinetic studies with detailed protocols for this compound salts were found, a general experimental protocol for a comparative oral pharmacokinetic study in dogs is provided below. This protocol is based on standard methodologies described for other veterinary drugs.[3][4][5][6][7]

Objective: To compare the pharmacokinetic profiles of this compound hydrochloride and this compound hydroxynaphthoate following oral administration in dogs.

Animals: A cohort of healthy adult dogs (e.g., Beagles) of similar age and weight would be used. The number of animals would be determined by power analysis to ensure statistical significance.

Study Design: A randomized, crossover study design would be employed. Each dog would receive a single oral dose of this compound hydrochloride and this compound hydroxynaphthoate, with a washout period of at least 14 days between treatments to ensure complete elimination of the drug.

Drug Administration:

  • Dogs would be fasted overnight prior to drug administration.

  • A pre-dose blood sample would be collected.

  • A specific dose (e.g., 20 mg/kg) of either this compound hydrochloride or this compound hydroxynaphthoate would be administered orally in a capsule or tablet form.

  • The exact time of administration would be recorded.

Blood Sampling:

  • Blood samples (e.g., 2-3 mL) would be collected from the jugular or cephalic vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dosing).

  • Plasma would be separated by centrifugation and stored at -80°C until analysis.

Analytical Method:

  • Plasma concentrations of this compound would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • The method would be validated for linearity, accuracy, precision, and sensitivity.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters would be calculated using non-compartmental analysis.

  • Parameters to be determined would include:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

    • Elimination half-life (t1/2)

    • Apparent volume of distribution (Vd/F)

    • Apparent total body clearance (CL/F)

  • Relative bioavailability of the two salts would be compared.

Statistical Analysis:

  • Statistical analysis (e.g., ANOVA) would be performed to compare the pharmacokinetic parameters between the two salt forms.

  • A p-value of <0.05 would be considered statistically significant.

Below is a graphical representation of the experimental workflow.

experimental_workflow cluster_study_design Study Design cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_selection Animal Selection (Healthy Dogs) Randomization Randomization Animal_selection->Randomization Group_A Group A: this compound HCl Randomization->Group_A Group_B Group B: this compound HNA Randomization->Group_B Washout Washout Period Group_A->Washout Group_B->Washout Crossover Crossover Washout->Crossover Group_A2 Group A: this compound HNA Crossover->Group_A2 Group_B2 Group B: this compound HCl Crossover->Group_B2 Dosing Oral Dosing Blood_sampling Blood Sampling (Time course) Dosing->Blood_sampling Plasma_prep Plasma Preparation & Storage Blood_sampling->Plasma_prep HPLC_MS HPLC-MS/MS Analysis Plasma_prep->HPLC_MS PK_analysis Pharmacokinetic Analysis HPLC_MS->PK_analysis Stat_analysis Statistical Comparison PK_analysis->Stat_analysis

General workflow for a comparative pharmacokinetic study.

Conclusion and Future Directions

There is a clear need for well-designed, direct comparative pharmacokinetic studies of different this compound salts in target animal species. Such studies would provide valuable data for optimizing dosing regimens, ensuring efficacy, and minimizing potential toxicity. Future research should focus on conducting studies following established protocols, such as the one outlined above, to generate robust quantitative data on the absorption, distribution, metabolism, and excretion of this compound hydrochloride and this compound hydroxynaphthoate. This information is crucial for drug development professionals and researchers working to enhance the therapeutic application of this important anthelmintic agent.

References

Benchmarking Bunamidine's Safety Profile Against Other Cestocides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of the cestocide bunamidine against other commonly used alternatives, including praziquantel (B144689), niclosamide, and epsiprantel (B1671560). The information is curated from peer-reviewed literature and presented to assist in research and drug development efforts.

Executive Summary

The selection of an appropriate cestocide in veterinary medicine hinges on a delicate balance between efficacy and safety. While this compound has a history of use for treating tapeworm infections, a comprehensive understanding of its safety profile in comparison to newer and more widely utilized agents is crucial for informed decision-making in drug development and clinical application. This guide benchmarks key safety parameters, including acute toxicity, common adverse effects, and mechanisms of action, to provide a comparative overview.

Quantitative Safety Data

The following tables summarize the available quantitative data on the acute toxicity of this compound and selected comparator cestocides. It is important to note that data for this compound, particularly oral LD50 values in target species (dogs and cats), are less readily available in recent literature compared to other agents.

Table 1: Acute Oral Lethal Dose (LD50) of Cestocides in Various Species

CestocideSpeciesOral LD50 (mg/kg)Citation
This compound Rat5500[1]
Mouse6600[1]
Praziquantel Rat2000 - 2500
Mouse~2000
Dog>200 (vomiting induced)
Niclosamide Rat>5000[2]
Mouse>1500
Rabbit5000
Cat>1000
Epsiprantel Dog>1000
Cat>2000

Table 2: Comparative Adverse Effects Profile in Dogs and Cats

CestocideCommon Adverse EffectsSpeciesCitation
This compound Vomiting, diarrhea.Dogs[3]
Praziquantel Anorexia, vomiting, lethargy, diarrhea (incidence <5% in dogs, <2% in cats for oral administration). Salivation and diarrhea have been reported in cats.Dogs, Cats
Niclosamide Transient vomiting and diarrhea.Dogs, Cats
Epsiprantel Vomiting (rare).Dogs, Cats

Mechanisms of Action and Potential for Toxicity

Understanding the mechanism of action of a drug is pivotal to predicting its potential for toxicity. The distinct modes of action of these cestocides are visualized below.

Praziquantel: Disruption of Calcium Homeostasis

Praziquantel's primary mechanism involves the disruption of calcium ion homeostasis in the parasite. It binds to voltage-gated calcium channels in the tegument of the worm, leading to a rapid influx of calcium ions. This causes spastic paralysis of the parasite's musculature and vacuolization of the tegument, ultimately leading to its death and expulsion.

Praziquantel_Mechanism PZQ Praziquantel Ca_Channel Voltage-Gated Ca²⁺ Channel (in Parasite Tegument) PZQ->Ca_Channel Binds to Ca_Influx Rapid Influx of Ca²⁺ Ions Ca_Channel->Ca_Influx Opens Paralysis Spastic Muscular Paralysis Ca_Influx->Paralysis Vacuolization Tegumental Vacuolization Ca_Influx->Vacuolization Death Parasite Death Paralysis->Death Vacuolization->Death

Mechanism of Action of Praziquantel
Niclosamide: Mitochondrial Uncoupling

Niclosamide acts as a potent mitochondrial uncoupler. It disrupts the proton gradient across the inner mitochondrial membrane of the parasite, inhibiting ATP synthesis. This leads to a rapid depletion of the parasite's energy reserves and ultimately, death.

Niclosamide_Mechanism Niclosamide Niclosamide Proton_Gradient Proton Gradient (Inner Mitochondrial Membrane) Niclosamide->Proton_Gradient Disrupts Mitochondrion Parasite Mitochondrion ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Energy_Depletion Energy Depletion Proton_Gradient->Energy_Depletion Leads to ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Parasite_Death Parasite Death Energy_Depletion->Parasite_Death

Mechanism of Action of Niclosamide
This compound and Epsiprantel

The precise molecular mechanisms of action for this compound and epsiprantel are not as well-defined as for praziquantel and niclosamide. This compound is thought to act on the tapeworm's tegument, causing morphological changes and subsequent digestion by the host. Epsiprantel is also believed to affect the parasite's tegument, leading to its disruption and subsequent expulsion. Further research is required to elucidate the specific signaling pathways involved.

Experimental Protocols for Safety Assessment

The safety evaluation of veterinary anthelmintics follows stringent guidelines to ensure the well-being of the target animal species. The methodologies for key safety studies are outlined below.

Acute Oral Toxicity (LD50) Determination

Objective: To determine the single dose of a substance that is lethal to 50% of a test population.

Methodology:

  • Animal Selection: Healthy, young adult animals of the target species (e.g., dogs, cats) and a rodent species (e.g., rats, mice) are used. Animals are acclimatized to laboratory conditions.

  • Dose Administration: The test substance is administered orally, typically via gavage. A range of doses, determined by preliminary range-finding studies, is administered to different groups of animals. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for a period of at least 14 days. Observations include changes in behavior, appearance, and physiological functions.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

LD50_Workflow cluster_protocol Acute Oral Toxicity (LD50) Protocol Animal_Selection Animal Selection (Target & Rodent Species) Dose_Groups Dose Administration (Graded Doses + Control) Animal_Selection->Dose_Groups Observation Observation Period (14 days) (Clinical Signs & Mortality) Dose_Groups->Observation Data_Analysis Statistical Analysis (e.g., Probit Analysis) Observation->Data_Analysis LD50_Value LD50 Determination Data_Analysis->LD50_Value

Workflow for LD50 Determination
Target Animal Safety Studies

Objective: To evaluate the safety of the drug in the target animal species at and above the recommended therapeutic dose.

Methodology:

  • Study Design: Healthy animals of the target species are randomly assigned to treatment groups. Groups typically include a control (placebo), the recommended therapeutic dose (1x), and multiples of the therapeutic dose (e.g., 3x, 5x).

  • Drug Administration: The drug is administered according to the proposed label instructions (route, frequency, duration).

  • Monitoring: Animals are closely monitored for any adverse reactions. This includes daily clinical observations, physical examinations, and regular collection of blood and urine for hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues are collected for histopathological examination to identify any treatment-related changes.

Target_Animal_Safety_Workflow cluster_protocol Target Animal Safety Study Workflow Animal_Groups Group Assignment (Control, 1x, 3x, 5x Doses) Drug_Admin Drug Administration (Label Recommendations) Animal_Groups->Drug_Admin Monitoring In-Life Monitoring (Clinical Signs, Blood, Urine) Drug_Admin->Monitoring Pathology Post-Mortem Examination (Necropsy, Histopathology) Monitoring->Pathology Safety_Profile Determination of Safety Profile Pathology->Safety_Profile

Workflow for Target Animal Safety Studies

Conclusion

This comparative guide highlights the safety profiles of this compound and other selected cestocides. Praziquantel and epsiprantel appear to have a wider margin of safety and a lower incidence of adverse effects compared to older agents like this compound and niclosamide. The lack of recent, comprehensive safety data for this compound underscores the need for further research to fully characterize its safety profile in the context of modern veterinary medicine. For drug development professionals, this comparative analysis can inform the selection of lead compounds and guide the design of preclinical safety studies.

References

Correlating In Vitro MIC with In Vivo Efficacy of Bunamidine for Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of vancomycin-resistant Enterococci (VRE) poses a significant challenge in clinical settings, necessitating the exploration of novel therapeutic agents. This guide provides a comparative analysis of the repurposed anthelmintic drug, Bunamidine, against standard-of-care treatments for VRE infections, focusing on the correlation between in vitro minimum inhibitory concentration (MIC) and in vivo efficacy.

Executive Summary

This compound hydrochloride has demonstrated potent in vitro activity against a range of VRE strains, with a consistent Minimum Inhibitory Concentration (MIC) of 2-4 µg/mL.[1][2][3][4] In vivo studies utilizing murine infection models have corroborated these findings, showing that this compound effectively reduces bacterial burden and promotes wound healing in VRE-infected sites.[1][2][3] The primary mechanism of action for this compound is the disruption of the bacterial membrane's integrity.[1][2][3] When compared to existing VRE therapies such as Linezolid and Daptomycin, this compound presents a promising alternative, although direct comparative in vivo quantitative data is still emerging.

In Vitro Activity: this compound vs. Alternatives

The in vitro susceptibility of VRE to this compound and other common antimicrobials is summarized below. This compound exhibits a narrow and potent MIC range against both vancomycin-susceptible and -resistant enterococci.

Antimicrobial AgentVRE MIC Range (µg/mL)Key Findings
This compound 2 - 4 Potent bactericidal effects against both VRE and vancomycin-susceptible enterococci (VSE). Also inhibits biofilm formation.[1][2][3][4]
Linezolid1 - 4Generally effective, but resistance has been reported.[5]
Daptomycin0.5 - 32Activity can be strain-dependent, with some isolates exhibiting higher MICs.
Fosfomycin64 - 256Moderate in vitro activity, primarily used for urinary tract infections.

In Vivo Efficacy: A Comparative Overview

While direct head-to-head in vivo studies are limited, this section compares the available efficacy data for this compound with Linezolid and Daptomycin in murine models of VRE infection.

TreatmentInfection ModelEfficacy Summary
This compound Murine Wound InfectionEffectively reduced bacterial burden and promoted wound healing. Specific quantitative data on bacterial load reduction is not yet published.[1][2][3]
LinezolidMurine BacteremiaHighly active in reducing bacterial counts in the blood of mice infected with VRE.[5]
DaptomycinMurine Thigh Infection & EndocarditisDemonstrates efficacy in reducing bacterial load, with higher doses showing better clearance.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and other antimicrobials against VRE is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Preparation: VRE strains are cultured to the logarithmic growth phase.

  • Inoculum Preparation: The bacterial culture is diluted in Mueller-Hinton broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

In Vivo Murine Wound Infection Model

This model is utilized to assess the topical efficacy of antimicrobial agents against VRE skin infections.

  • Animal Model: BALB/c mice are typically used.

  • Anesthesia: Mice are anesthetized prior to the procedure.

  • Wounding: A superficial wound is created on the dorsum of the mouse.

  • Infection: The wound is inoculated with a suspension of VRE.

  • Treatment: A topical formulation of the antimicrobial agent (e.g., this compound cream) is applied to the wound at specified intervals. A control group receives a placebo.

  • Efficacy Assessment: The efficacy of the treatment is evaluated by:

    • Bacterial Load: Quantifying the number of CFU per gram of tissue from the wound site at different time points.

    • Wound Healing: Macroscopic and histological evaluation of the wound closure and tissue regeneration.

Visualizing Experimental Workflows

Signaling Pathway of this compound's Mechanism of Action

Bunamidine_Mechanism This compound This compound Membrane_Interaction Selective Interaction This compound->Membrane_Interaction Targets VRE_Membrane VRE Bacterial Membrane (Phosphatidylglycerol-rich) VRE_Membrane->Membrane_Interaction Membrane_Destabilization Membrane Destabilization Membrane_Interaction->Membrane_Destabilization Increased_Permeability Increased Permeability Membrane_Destabilization->Increased_Permeability Depolarization Membrane Depolarization Membrane_Destabilization->Depolarization Cell_Death Bacterial Cell Death Increased_Permeability->Cell_Death Leads to Depolarization->Cell_Death Leads to

Caption: this compound's mechanism against VRE.

Experimental Workflow for In Vitro MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result VRE_Culture VRE Culture (Logarithmic Phase) Inoculum Prepare Inoculum (5x10^5 CFU/mL) VRE_Culture->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Drug_Dilution Serial Dilution of Antimicrobial Drug_Dilution->Inoculation Incubation Incubate at 37°C (16-20 hours) Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Workflow for MIC determination.

Experimental Workflow for In Vivo Murine Wound Infection Model

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_evaluation Evaluation Anesthesia Anesthetize Mouse Wounding Create Superficial Wound Anesthesia->Wounding Infection Inoculate Wound with VRE Wounding->Infection Treatment_Group Apply Topical Antimicrobial Infection->Treatment_Group Control_Group Apply Placebo Infection->Control_Group Bacterial_Load Quantify Bacterial Load (CFU/g) Treatment_Group->Bacterial_Load Wound_Healing Assess Wound Healing Treatment_Group->Wound_Healing Control_Group->Bacterial_Load Control_Group->Wound_Healing

Caption: Workflow for murine wound infection model.

References

Comparative Efficacy of Bunamidine and SQ 21,704 as Taeniacidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals, presenting a comparative analysis of the taeniacidal properties of Bunamidine and the antibiotic SQ 21,704. This document provides a detailed overview of their efficacy, mechanisms of action, and the experimental protocols utilized in their evaluation.

Introduction

Tapeworm infections, or taeniasis, in domestic animals, particularly canines and felines, pose a significant concern for animal health and, in some cases, public health. The development and evaluation of effective taeniacidal compounds are crucial for the management of these parasitic infections. This guide provides a comparative analysis of two such compounds: this compound, a long-standing anthelmintic, and SQ 21,704, a streptothricin (B1209867) antibiotic with demonstrated taeniacidal properties. By presenting quantitative efficacy data, detailed experimental methodologies, and an exploration of their mechanisms of action, this document aims to provide a valuable resource for researchers and professionals in the field of veterinary parasitology and drug development.

Data Presentation: Efficacy of this compound and SQ 21,704

The following tables summarize the quantitative data on the taeniacidal efficacy of this compound and SQ 21,704 from various studies.

Table 1: Comparative Efficacy of SQ 21,704 and this compound Hydrochloride in Dogs

DrugDose (mg/kg)Tapeworm SpeciesEfficacy (%)Reference
SQ 21,70437.5Taenia pisiformis & Dipylidium caninum100%[1]
This compound hydrochloride49Taenia pisiformis & Dipylidium caninum40%[1]

Table 2: Efficacy of SQ 21,704 Against Various Tapeworms in Dogs and Cats

HostTapeworm SpeciesDose (mg/kg)Efficacy (%)Reference
DogTaenia pisiformis≥ 25100%[2]
DogDipylidium caninum50100%[2]
CatTaenia taeniaeformis22.5100%[2]
CatDipylidium caninum4587.5% (7 of 8 cats cleared)[2]

Table 3: Efficacy of Various this compound Salts Against Tapeworms in Dogs

This compound SaltDose (mg/kg)Tapeworm SpeciesAdministrationEfficacy (%)Reference
Hydrochloride12.5Taenia pisiformisIn rice paper cachets, 3 hours before feeding80% (4 of 5 dogs cleared)[3]
Hydrochloride25 (total dose)Multiceps multicepsTablets100%[3]
p-toluene sulphonate25Taenia pisiformisIn rice paper cacheouts100%[3]
Hydroxynaphthoate25Taenia pisiformisIn food94% (16 of 17 dogs cleared)[3]
Hydroxynaphthoate25Taenia hydatigenaIn rice paper cachets or in food100%[3]
Hydrochloride25 and 50Echinococcus granulosus (immature)Not specified85.9% - 98.8%[4]
Hydrochloride25 and 50Echinococcus granulosus (mature)Not specified100%[4]

Mechanism of Action

This compound: The precise anthelmintic mechanism of action for this compound has not been fully elucidated. However, recent studies on its antimicrobial properties suggest that it targets membrane integrity. This compound hydrochloride has been shown to disrupt the bacterial membrane, leading to increased permeability and depolarization[5]. This membrane-destabilizing activity is likely analogous to its effect on cestodes, where it could disrupt the tegument, the primary interface between the parasite and its host, leading to paralysis and death.

SQ 21,704: As a streptothricin antibiotic, the primary mode of action of SQ 21,704 in bacteria is the inhibition of protein synthesis. Streptothricins bind to the 30S subunit of the bacterial ribosome, leading to misreading of the mRNA message[6][7]. This disruption of protein synthesis is a bactericidal mechanism. While its specific taeniacidal mechanism has not been explicitly detailed, it is plausible that SQ 21,704 exerts its effect on tapeworms through a similar pathway, targeting their ribosomal machinery and inhibiting essential protein production, ultimately leading to the parasite's demise.

Experimental Protocols

The evaluation of taeniacidal efficacy in the cited studies generally follows a standardized in vivo protocol. The World Association for the Advancement of Veterinary Parasitology (WAAVP) provides comprehensive guidelines for these types of studies[2][8]. A generalized experimental workflow is described below.

1. Animal Selection and Acclimation:

  • Clinically healthy dogs or cats are selected for the studies.

  • Animals are typically sourced from pounds or shelters and are naturally infected with tapeworms.

  • They are housed individually and acclimated to the new environment for a period before the trial begins.

  • A standard diet and water are provided ad libitum.

2. Infection Confirmation:

  • Fecal samples from each animal are examined to confirm the presence of tapeworm proglottids or eggs.

  • This step ensures that only infected animals are included in the study.

3. Treatment Allocation and Administration:

  • Animals are randomly assigned to a treatment group (receiving either this compound, SQ 21,704, or a placebo/control).

  • The drugs are administered orally, often in gelatin capsules or mixed with a small amount of food.

  • Dosages are calculated based on the animal's body weight.

4. Post-Treatment Observation and Fecal Examination:

  • Animals are closely monitored for any adverse reactions to the treatment.

  • All feces passed by the animals are collected for a set period (e.g., 48-72 hours) post-treatment.

  • The collected feces are examined to recover and count any expelled tapeworms (scolices and strobilae).

5. Necropsy and Efficacy Determination:

  • At the end of the observation period, all animals are euthanized.

  • A thorough necropsy is performed, with a focus on the gastrointestinal tract.

  • The entire small intestine is opened and examined for any remaining tapeworms.

  • Efficacy is calculated based on the number of worms recovered from the treated group compared to the control group, or by the percentage of animals in the treated group that are completely cleared of their infection.

Visualizations

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Evaluation cluster_analysis Data Analysis animal_selection Animal Selection & Acclimation infection_confirmation Infection Confirmation (Fecal Examination) animal_selection->infection_confirmation randomization Randomization to Treatment Groups infection_confirmation->randomization drug_administration Drug Administration (this compound or SQ 21,704) randomization->drug_administration observation Observation for Adverse Effects drug_administration->observation fecal_collection Fecal Collection & Examination for Worms observation->fecal_collection necropsy Necropsy & Final Worm Count fecal_collection->necropsy efficacy_calculation Efficacy Calculation necropsy->efficacy_calculation

Caption: Generalized workflow for in vivo evaluation of taeniacidal efficacy.

Conclusion

The comparative analysis reveals that SQ 21,704 demonstrates a higher taeniacidal efficacy against common tapeworms in dogs and cats compared to this compound hydrochloride at the dosages tested in the direct comparative study. SQ 21,704 consistently achieved 100% efficacy against Taenia species at relatively low doses. This compound, while effective against a range of cestodes, showed variable efficacy depending on the salt formulation, dosage, and administrative protocol. The proposed mechanisms of action, membrane disruption for this compound and inhibition of protein synthesis for SQ 21,704, offer distinct targets for these anthelmintics. The standardized experimental protocols outlined provide a robust framework for the continued evaluation of these and other novel taeniacidal compounds. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and to further investigate the potential of these compounds in veterinary medicine.

References

Unveiling Bunamidine's Assault on Bacterial Membranes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of novel antibacterial agents is paramount in the fight against antimicrobial resistance. This guide provides a detailed comparison of the membrane-disrupting capabilities of the anthelmintic drug Bunamidine with other well-characterized membrane-active agents, Polymyxin B and Melittin. Through a synthesis of experimental data, this report validates this compound's mechanism of action and benchmarks its performance against established alternatives.

Executive Summary

This compound, a drug historically used to treat tapeworm infections, demonstrates potent bactericidal activity, particularly against Gram-positive bacteria, by disrupting the integrity of the cell membrane. This mechanism is validated through a series of in vitro assays that measure membrane permeability and membrane potential. When compared to Polymyxin B, a last-resort antibiotic for multidrug-resistant Gram-negative infections, and Melittin, a powerful antimicrobial peptide from bee venom, this compound emerges as a promising candidate for further development, especially against challenging pathogens like vancomycin-resistant Enterococci (VRE).

Comparative Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's potency. The following table summarizes the MIC values of this compound, Polymyxin B, and Melittin against a panel of clinically relevant bacteria.

Antibacterial AgentVancomycin-Resistant Enterococcus faecalis (VRE)Staphylococcus aureus (MSSA/MRSA)Escherichia coliPseudomonas aeruginosa
This compound 2 - 4 µg/mL[1]4 - 8 µg/mL[1]>64 µg/mL>64 µg/mL
Polymyxin B ResistantResistant0.125 - 4 µg/mL0.5 - 4 µg/mL[2]
Melittin 6 - 800 µg/mL0.625 - 6.4 µg/mL[3]4 - 64 µg/mL[4]1.25 - 10 µg/mL[4]

Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Comparative Agents. This table highlights the potent activity of this compound against Gram-positive bacteria, including VRE and MRSA, while showing limited activity against the tested Gram-negative strains. Polymyxin B is highly active against Gram-negative bacteria but ineffective against Gram-positives. Melittin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Validating the Mechanism of Action: Membrane Disruption

The primary mechanism by which this compound exerts its antibacterial effect is through the disruption of the bacterial cell membrane. This is elucidated through two key experimental approaches: assessing membrane permeability using the SYTOX™ Green nucleic acid stain and measuring changes in membrane potential with the DiSC3(5) fluorescent probe.

Membrane Permeability Assay (SYTOX™ Green)

The SYTOX™ Green assay utilizes a fluorescent dye that can only enter cells with compromised plasma membranes. An increase in fluorescence intensity directly correlates with increased membrane permeability.

Membrane Potential Assay (DiSC3(5))

The DiSC3(5) probe is a fluorescent dye that accumulates in cells with a healthy, polarized membrane, leading to self-quenching of its fluorescence. Disruption of the membrane potential causes the dye to be released, resulting in an increase in fluorescence.

A study on vancomycin-resistant Enterococcus faecalis demonstrated that this compound treatment led to a significant increase in DiSC3(5) fluorescence, indicating a dissipation of the membrane potential.[1] Comparative studies have shown that both Polymyxin B and Melittin also induce a rapid and dose-dependent increase in DiSC3(5) fluorescence in susceptible bacteria, confirming their depolarizing effects on the bacterial membrane.[2][5][7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method. Briefly, serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

SYTOX™ Green Membrane Permeability Assay
  • Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

  • The cells are resuspended in the same buffer to a standardized optical density (e.g., OD600 of 0.05).

  • SYTOX™ Green dye is added to the cell suspension to a final concentration of 1-5 µM and incubated in the dark for 15-30 minutes.

  • The antimicrobial agent is added at various concentrations to the wells of a microplate containing the stained cells.

  • Fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for SYTOX™ Green (e.g., 485 nm excitation and 520 nm emission). An increase in fluorescence indicates membrane permeabilization.[8]

DiSC3(5) Membrane Potential Assay
  • Bacterial cells are prepared similarly to the SYTOX™ Green assay.

  • The cells are resuspended in a buffer containing a high concentration of potassium (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2).

  • The DiSC3(5) dye is added to the cell suspension to a final concentration of 0.5-2 µM and incubated in the dark to allow for dye uptake and fluorescence quenching.

  • The antimicrobial agent is added to the dye-loaded cells in a microplate.

  • The fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths suitable for DiSC3(5) (e.g., 622 nm excitation and 670 nm emission). An increase in fluorescence indicates membrane depolarization.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed mechanisms of action and the experimental workflows.

bunamidine_mechanism cluster_membrane Bacterial Cell Membrane Phospholipid Phosphatidylglycerol Membrane Lipid Bilayer This compound This compound This compound->Phospholipid Selective Interaction Disruption Membrane Disruption This compound->Disruption Permeabilization Increased Permeability Disruption->Permeabilization Depolarization Loss of Membrane Potential Disruption->Depolarization CellDeath Bacterial Cell Death Permeabilization->CellDeath Depolarization->CellDeath

Caption: Proposed mechanism of this compound's antibacterial action.

experimental_workflow cluster_prep Bacterial Culture Preparation cluster_sytox SYTOX Green Assay cluster_disc DiSC3(5) Assay Start Start with Bacterial Strain Growth Grow to Mid-Log Phase Start->Growth Harvest Harvest & Wash Cells Growth->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Stain_S Stain with SYTOX Green Resuspend->Stain_S Load_D Load with DiSC3(5) Resuspend->Load_D Add_Agent_S Add Antimicrobial Agent Stain_S->Add_Agent_S Measure_S Measure Fluorescence Increase Add_Agent_S->Measure_S Result_S Result: Membrane Permeabilization Measure_S->Result_S Add_Agent_D Add Antimicrobial Agent Load_D->Add_Agent_D Measure_D Measure Fluorescence Increase Add_Agent_D->Measure_D Result_D Result: Membrane Depolarization Measure_D->Result_D

Caption: Experimental workflow for membrane disruption assays.

Conclusion

The available evidence strongly supports the classification of this compound as a membrane-disrupting antibacterial agent with potent activity against Gram-positive bacteria, including drug-resistant strains. Its mechanism of action, involving membrane permeabilization and depolarization, is comparable to that of established membrane-active compounds like Polymyxin B and Melittin. While further quantitative data from standardized comparative studies would be beneficial, this compound represents a promising lead compound for the development of new therapies to combat the growing threat of antibiotic-resistant infections. Its distinct chemical structure may offer advantages in terms of overcoming existing resistance mechanisms. Researchers are encouraged to explore its full potential through further preclinical and clinical investigations.

References

The Quest for Potent Anthelmintics: A Comparative Structure-Activity Relationship Analysis of Bunamidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against parasitic helminth infections, which affect a significant portion of the global population and livestock, the development of effective anthelmintic agents is of paramount importance. Bunamidine, a veterinary anti-platyhelmintic agent, has long been utilized for its efficacy against taenia infestations.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and a series of novel aminamidine derivatives, offering insights for researchers, scientists, and drug development professionals in the design of new and more potent anthelmintic compounds.

Introduction to this compound and its Anthelmintic Role

This compound hydrochloride, chemically N,N-dibutyl-4-(hexyloxy)-1-naphthamidine hydrochloride, is a well-established taeniacide used in veterinary medicine. It has demonstrated high efficacy against various tapeworm species, including Echinococcus granulosus, Taenia pisiformis, and Dipylidium caninum.[2][3] Its mechanism of action, while not fully elucidated, is believed to involve the disruption of the parasite's tegument, leading to paralysis and death. Understanding the relationship between its chemical structure and biological activity is crucial for the rational design of new anthelmintics with improved efficacy, broader spectrum of activity, and better safety profiles.

Comparative Analysis of Novel Amidine Derivatives

While direct and extensive SAR studies on a wide range of this compound analogs are limited in publicly available literature, a recent study on novel aromatic heterocycle substituted aminamidine derivatives provides valuable insights into the structural requirements for potent anthelmintic activity. These derivatives, while not direct analogs of this compound's naphthyl structure, share the core amidine functional group crucial for their biological activity.

The study evaluated the in vivo efficacy of thirteen novel aminamidine derivatives against the human hookworm, Necator americanus, in a hamster model. The results, presented in Table 1, demonstrate that modifications to the aromatic heterocycle and substituent groups significantly impact the anthelmintic potency.

Data Presentation: In Vivo Anthelmintic Activity

Table 1: In Vivo Anthelmintic Activity of Novel Aminamidine Derivatives against Necator americanus in Hamsters

Compound IDDose (mg/kg)Worm Reduction Rate (%)
Tribendimine (Reference)5089.4
3c 25 100
3d 25 100
3j 25 100
3a50>95
3b50>95
3e50>95
3f50>95
3g50>95
3h50>95
3i50>95
3k50>95
3l50<90
3m50<90

Data extracted from a study on novel aromatic heterocycle substituted aminamidine derivatives.

Key Structure-Activity Relationship Insights

From the data presented, several key SAR observations can be made:

  • Superior Potency of Novel Derivatives: A significant number of the newly synthesized aminamidine derivatives exhibited superior or comparable activity to the reference compound, Tribendimine. Notably, compounds 3c , 3d , and 3j achieved a 100% worm reduction rate at a lower dose of 25 mg/kg.

  • Impact of Heterocyclic Core: The nature of the aromatic heterocyclic ring system plays a critical role in determining the anthelmintic potency. The specific structures of the highly active compounds (3c, 3d, and 3j) suggest that certain heterocyclic scaffolds are more favorable for interaction with the biological target.

  • Influence of Substituents: The type and position of substituents on the aromatic rings significantly modulate the activity. While detailed structural information for each compound is extensive, the high activity of specific derivatives underscores the importance of optimizing these substitutions to enhance efficacy.

Experimental Protocols

The development and evaluation of new anthelmintic agents rely on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments relevant to the assessment of compounds like this compound and its derivatives.

In Vivo Anthelmintic Efficacy in a Hamster Model (Necator americanus)

This protocol outlines the methodology for evaluating the in vivo anthelmintic activity of test compounds against N. americanus in hamsters.

  • Animal Model: Male golden hamsters are used as the experimental host.

  • Infection: Hamsters are orally infected with a defined number of infective third-stage larvae (L3) of N. americanus.

  • Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally to the infected hamsters at various doses. A vehicle control group and a reference drug group (e.g., Tribendimine) are included in each experiment.

  • Worm Burden Assessment: Several days post-treatment, the hamsters are euthanized, and the small intestine is removed. The intestine is opened longitudinally, and the remaining adult worms are collected and counted.

  • Efficacy Calculation: The worm reduction rate (%) is calculated for each treatment group relative to the vehicle control group using the following formula: Worm Reduction Rate (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

In Vitro Anthelmintic Assay for Cestodes (Hymenolepis diminuta)

This protocol describes an in vitro method for assessing the direct effect of compounds on adult cestodes.

  • Parasite Collection: Adult Hymenolepis diminuta are collected from the intestines of experimentally infected rats.

  • Culture Medium: A suitable culture medium, such as RPMI-1640 supplemented with fetal bovine serum and antibiotics, is prepared.

  • Assay Setup: Individual adult worms are placed in petri dishes or multi-well plates containing the culture medium.

  • Compound Exposure: Test compounds, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), are added to the culture medium at various concentrations. A solvent control group is included.

  • Viability Assessment: The viability of the worms is assessed at different time points by observing their motility under a microscope. The time to paralysis and death is recorded. Death is confirmed by the complete cessation of movement, even upon gentle probing.

  • Data Analysis: The results are typically expressed as the time taken for paralysis and death at different compound concentrations. IC50 values (the concentration of the compound that causes 50% inhibition of motility or survival) can also be determined.

Visualization of Experimental Workflow and Logical Relationships

To further clarify the experimental process and the logical flow of a drug discovery pipeline for novel anthelmintics, the following diagrams are provided.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening Cascade cluster_Development Preclinical Development Compound_Design Compound Design (SAR-based) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening (e.g., H. diminuta assay) Purification->In_Vitro In_Vivo In Vivo Efficacy (e.g., Hamster model) In_Vitro->In_Vivo Toxicity Toxicity Assessment In_Vivo->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Pharmacokinetics Pharmacokinetic Studies Lead_Optimization->Pharmacokinetics

Caption: A generalized workflow for the discovery and development of novel anthelmintic agents.

SAR_Logic cluster_modifications Structural Modifications This compound This compound (Core Structure) SAR Structure-Activity Relationship This compound->SAR Derivatives Novel Amidine Derivatives Derivatives->SAR Activity Anthelmintic Activity (Worm Reduction %) SAR->Activity Aromatic_Core Aromatic Core Aromatic_Core->Derivatives Substituents Substituents Substituents->Derivatives Amidine_Group Amidine Moiety Amidine_Group->Derivatives

Caption: Logical relationship illustrating the core concept of Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

The comparative analysis of this compound and novel aminamidine derivatives highlights the significant potential for developing new anthelmintic agents by modifying the core amidine scaffold. The superior in vivo efficacy of several new derivatives underscores the value of continued research in this chemical space. Future studies should focus on elucidating the precise mechanism of action of this compound and its analogs to enable more targeted drug design. Furthermore, a systematic SAR study involving modifications to the N,N-dialkyl, alkoxy, and naphthyl groups of this compound would provide a more complete picture of the structural requirements for optimal anthelmintic activity against a broader range of helminth parasites. The integration of in vitro and in vivo screening models will be essential in identifying promising lead compounds for further preclinical and clinical development.

References

Safety Operating Guide

Navigating the Safe Disposal of Bunamidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Bunamidine, a veterinary anthelmintic. Adherence to these procedures is paramount to prevent environmental contamination and potential harm to humans and animals.[1][2]

Core Principles of Veterinary Drug Disposal

The primary goal of proper drug disposal is to minimize the environmental impact and prevent accidental poisoning or misuse.[3] Flushing medications down the toilet or drain is strongly discouraged as wastewater treatment facilities are often unable to eliminate all pharmaceutical contaminants.[2][4] The accumulation of unused or expired medications also poses a risk of accidental ingestion by pets or humans.[3]

Step-by-Step Disposal Procedures for this compound

In the absence of specific disposal instructions on the product packaging or from the manufacturer, the following general guidelines for veterinary pharmaceuticals should be strictly followed.

Step 1: Prioritize Take-Back Programs

The most recommended method for disposing of unwanted or expired medications is through authorized drug take-back programs.[2][3] These programs ensure that pharmaceuticals are disposed of in a safe and environmentally sound manner, typically through incineration.[1]

  • Action: Locate a drug take-back program or an authorized collection site. Resources for finding these sites include:

    • Local pharmacies, many of which have on-site disposal bins.[3]

    • The U.S. Drug Enforcement Administration (DEA) website provides a search tool for authorized collectors.[3]

    • Your local environmental or public health authority may also provide information on collection events.[2]

Step 2: Utilize Mail-Back Programs

  • Action: Inquire with pharmacies about the availability of prepaid medication return packages. These allow you to mail the unwanted this compound to a designated disposal facility.[3]

Step 3: At-Home Disposal (When Other Options are Unavailable)

Disposal in the household trash should be considered a last resort and must be done with specific precautions to prevent accidental ingestion or environmental contamination.[2][3]

  • Action:

    • Do not crush pills or open capsules. Keep the medication in its original container if possible.[5]

    • Render the medication unpalatable. Mix the this compound with an undesirable substance such as used coffee grounds, dirt, or cat litter.[2][3][4] This makes the medication less appealing to pets and people who might go through the trash.[3]

    • Seal the mixture. Place the mixture in a sealed container, such as a sealable plastic bag or an empty can with a lid.[2][4][5]

    • Obscure personal information. Before disposing of the original container, remove or black out all personal information from the prescription label to protect privacy.[2][3]

    • Dispose of in household trash. Place the sealed container in your household trash.[3][4]

Disposal of this compound-Related Waste

Proper disposal extends to materials that have come into contact with this compound.

  • Empty Containers: Empty this compound containers should be disposed of in a manner that prevents reuse. It is recommended to rinse the container if possible (without discharging the rinse water into waterways) and then dispose of it in the trash, ensuring any labels are removed or obscured.

  • Contaminated Materials: Personal protective equipment (PPE), such as gloves and lab coats, and other materials contaminated with this compound should be handled as hazardous waste according to your institution's specific protocols.

Quantitative Data on Disposal Methods

While specific quantitative data on this compound disposal is not available, the following table summarizes the qualitative aspects of the recommended disposal methods.

Disposal MethodEnvironmental SafetyAccessibilityEase of Use
Drug Take-Back Programs HighVaries by locationSimple
Mail-Back Programs HighGoodSimple
Household Trash (with precautions) ModerateHighRequires multiple steps

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

BunamidineDisposal start Unwanted or Expired This compound check_take_back Are authorized take-back programs available? start->check_take_back use_take_back Utilize Take-Back Program check_take_back->use_take_back Yes check_mail_back Are mail-back programs an option? check_take_back->check_mail_back No end Properly Disposed use_take_back->end use_mail_back Use Mail-Back Program check_mail_back->use_mail_back Yes household_disposal Follow At-Home Disposal Protocol check_mail_back->household_disposal No use_mail_back->end mix Mix with unpalatable substance (e.g., coffee grounds) household_disposal->mix seal Seal in a container mix->seal trash Dispose in household trash seal->trash trash->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting both human health and the environment. Always consult your institution's specific safety guidelines and waste management protocols.

References

Personal protective equipment for handling Bunamidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Bunamidine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks associated with this anthelmintic compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE to mitigate exposure risks.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advised for all handling procedures. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1][2]
Body Protection Disposable gownA long-sleeved, solid-front gown made of a low-permeability fabric should be worn. Cuffs should be tucked under the outer pair of gloves.[2][3]
Eye and Face Protection Safety goggles and face shieldUse safety goggles to protect against dust particles. A full-face shield is required when there is a risk of splashing.[1][3]
Respiratory Protection N95 or N100 respiratorA NIOSH-approved respirator is necessary to prevent inhalation of aerosolized particles or dust, especially during weighing or compounding.[1][4] Surgical masks are not sufficient.
Foot Protection Shoe coversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the work area.[3][4]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is essential for the safe handling of this compound. The following diagram outlines the procedural steps from receipt to disposal.

BunamidineHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Inspect container Preparation Preparation for Use Storage->Preparation Retrieve from storage Weighing Weighing and Aliquoting Preparation->Weighing Don appropriate PPE Compounding Compounding/Formulation Weighing->Compounding In a ventilated enclosure Administration Experimental Administration Compounding->Administration Decontamination Area and Equipment Decontamination Administration->Decontamination WasteSegregation Waste Segregation Decontamination->WasteSegregation WasteDisposal Waste Disposal WasteSegregation->WasteDisposal Follow regulations

This compound Handling Workflow

Step-by-Step Handling Protocol

1. Receiving and Unpacking:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE, including gloves, during unpacking.

  • Unpack in a designated area, preferably within a chemical fume hood or a ventilated enclosure.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible substances.[5]

  • The container should be tightly sealed.

  • The storage area should be clearly labeled with appropriate hazard warnings.

3. Preparation for Use:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]

  • Don all required PPE as outlined in the table above.

  • Prepare all necessary equipment and materials within a designated containment area, such as a chemical fume hood or a biological safety cabinet, to minimize the generation and spread of dust.[6]

4. Weighing and Compounding:

  • Conduct all weighing and compounding activities within a ventilated enclosure to control airborne particles.

  • Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them immediately after use.

  • Handle the compound gently to avoid creating dust.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Clean the area with a suitable decontamination solution.

  • Collect all contaminated materials in a sealed container for proper disposal as hazardous waste.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential exposure.

Waste Segregation and Collection:

  • All materials that have come into contact with this compound, including gloves, gowns, shoe covers, weigh boats, and contaminated labware, must be considered hazardous waste.

  • Segregate waste into clearly labeled, sealed containers.[7]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Disposal Procedure:

  • Dispose of this compound waste through a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound or its waste down the drain or in the regular trash.[8]

  • Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.[7][9]

Health Hazard Information

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is classified as an anthelmintic and should be handled with care. Based on its intended use and chemical class, potential hazards may include:

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[5]

  • Chronic Effects: The toxicological properties have not been fully investigated, and chronic exposure effects are not well-documented.[5] It is prudent to minimize exposure to the lowest reasonably achievable level.

This guidance is intended to provide a framework for the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.[10] Regular training on safe handling procedures for all personnel is essential.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bunamidine
Reactant of Route 2
Reactant of Route 2
Bunamidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.